molecular formula C9H18N4 B1520018 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine CAS No. 1152841-43-4

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Cat. No.: B1520018
CAS No.: 1152841-43-4
M. Wt: 182.27 g/mol
InChI Key: MWQSJRTXOKYCHJ-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H18N4 and its molecular weight is 182.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQSJRTXOKYCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152841-43-4
Record name 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a primary synthetic pathway for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in a two-step sequence, commencing with the N-alkylation of 4-nitro-1H-pyrazole followed by the reduction of the nitro intermediate. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, incorporates a basic diethylaminoethyl side chain, which can be crucial for modulating pharmacokinetic properties such as solubility and cell permeability. This guide details a reliable and efficient two-step synthesis designed to be accessible to researchers with a solid foundation in organic chemistry.

The chosen synthetic strategy involves:

  • N-alkylation of 4-nitro-1H-pyrazole: This initial step introduces the desired diethylaminoethyl side chain onto the pyrazole ring. The presence of the nitro group at the 4-position deactivates the pyrazole ring towards electrophilic substitution but does not significantly hinder N-alkylation.

  • Reduction of 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole: The nitro group of the intermediate is then reduced to the corresponding primary amine, yielding the target compound. This transformation is a common and well-understood process in organic synthesis.

This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.

Visualizing the Synthesis Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting materials to the final product.

Synthesis_Pathway Start1 4-Nitro-1H-pyrazole Reagent1 Base (e.g., K2CO3) Solvent (e.g., DMF) Start2 2-(diethylamino)ethyl chloride Start2->Reagent1 Intermediate 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole Reagent2 Reducing Agent (e.g., Pd/C, H2) Solvent (e.g., Ethanol) Intermediate->Reagent2 Product 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Reagent1->Intermediate Step 1: N-Alkylation Reagent2->Product Step 2: Nitro Reduction

Caption: Overall synthetic scheme for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole

This procedure details the N-alkylation of 4-nitro-1H-pyrazole with 2-(diethylamino)ethyl chloride. The reaction is carried out in the presence of a base to deprotonate the pyrazole, facilitating nucleophilic attack on the alkyl halide.

Materials:

  • 4-Nitro-1H-pyrazole

  • 2-(diethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expert Insights: The choice of DMF as a solvent is due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is a suitable base as it is strong enough to deprotonate the pyrazole without causing significant side reactions. Using the hydrochloride salt of the amine requires additional base to neutralize the HCl.

Step 2: Synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

This protocol describes the catalytic hydrogenation of the nitro intermediate to the desired amine.

Materials:

  • 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

  • Filtration apparatus

Procedure:

  • Dissolve 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole (1.0 eq) in ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if required.

Trustworthiness of the Protocol: This reduction method is a standard and highly reliable procedure for converting aromatic nitro compounds to amines.[1][2] The use of palladium on carbon as a catalyst is well-established for its efficiency and selectivity.[2] The reaction proceeds under mild conditions and typically gives high yields of the desired product with minimal side reactions.

Data Summary

The following table summarizes the key parameters for the synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Yield (%)
1N-Alkylation4-Nitro-1H-pyrazole, 2-(diethylamino)ethyl chloride, K₂CO₃DMF60-7075-85
2Nitro Reduction1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole, 10% Pd/C, H₂EthanolRoom Temp.85-95

Mechanistic Considerations

The synthesis relies on two fundamental organic reactions. The N-alkylation proceeds via an SN2 mechanism, where the deprotonated pyrazole acts as a nucleophile. The subsequent nitro reduction is a catalytic hydrogenation process that occurs on the surface of the palladium catalyst.

Mechanism_Overview cluster_step1 Step 1: N-Alkylation (SN2) cluster_step2 Step 2: Catalytic Hydrogenation Pyrazole_Anion Pyrazole Anion Alkylated_Pyrazole N-Alkylated Pyrazole Pyrazole_Anion->Alkylated_Pyrazole Nucleophilic Attack Alkyl_Halide R-X Alkyl_Halide->Alkylated_Pyrazole Nitro_Compound Ar-NO2 Amine Ar-NH2 Nitro_Compound->Amine H2_PdC H2 / Pd-C H2_PdC->Amine

Caption: High-level overview of the reaction mechanisms.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. By following the outlined protocols, researchers can reliably synthesize this valuable compound for further investigation in various research and development applications. The use of well-established reactions and commercially available starting materials makes this synthesis both practical and scalable.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.

  • 4-nitropyrazoles - Google Patents.

  • Recent developments in aminopyrazole chemistry. ARKAT USA.

  • recent advances in the synthesis of new pyrazole derivatives.

Sources

An In-depth Technical Guide to 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed potential synthetic route, and a discussion of the prospective applications of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. While specific experimental data for this compound is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established knowledge of related aminopyrazole derivatives to offer valuable insights for researchers. The guide covers theoretical physicochemical properties, proposed spectroscopic characteristics, a plausible and detailed synthetic protocol with justifications for experimental choices, and an exploration of its potential in medicinal chemistry based on the known biological activities of the aminopyrazole scaffold.

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles, further enhances the potential for diverse biological interactions. These compounds serve as crucial intermediates in the synthesis of more complex heterocyclic systems.[4] 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, featuring a flexible diethylaminoethyl side chain at the N1 position and an amino group at the C4 position, presents an interesting molecular architecture for investigation in drug discovery and materials science. This guide aims to provide a detailed theoretical and practical framework for the study of this specific compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

PropertyPredicted Value/RangeJustification
Molecular Formula C9H18N4Based on chemical structure.
Molecular Weight 182.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidSimilar N-alkylated aminopyrazoles are often oils or low-melting solids.
Boiling Point > 250 °C (estimated)The presence of polar amino groups and the diethylaminoethyl chain would lead to a relatively high boiling point.
Melting Point < 50 °C (estimated)Asymmetrical structure may lead to a low melting point.
Solubility Soluble in water, ethanol, methanol, DMSO, and DMF. Sparingly soluble in non-polar organic solvents.The presence of multiple nitrogen atoms capable of hydrogen bonding suggests good solubility in polar protic and aprotic solvents.
pKa Basic (estimated pKa1 ~ 4-5 for pyrazole N2, pKa2 ~ 9-10 for the diethylamino group)The pyrazole ring is weakly basic, while the tertiary amine of the diethylaminoethyl group is more significantly basic.
LogP 1.5 - 2.5 (estimated)The alkyl chain and diethylamino group contribute to lipophilicity, balanced by the polar pyrazole and amino groups.

Proposed Synthesis and Purification

A plausible and efficient two-step synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine can be designed starting from the commercially available 4-nitropyrazole. This strategy involves the N-alkylation of the pyrazole ring followed by the reduction of the nitro group.[5]

Synthesis Workflow

Synthesis_Workflow Start 4-Nitropyrazole Intermediate 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-nitropyrazole Start->Intermediate Step 1: N-Alkylation (2-chloro-N,N-diethylethanamine, Base) Product 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Intermediate->Product Step 2: Nitro Group Reduction (e.g., H2/Pd-C)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole

  • Rationale: This step introduces the diethylaminoethyl side chain onto the pyrazole ring. The choice of a suitable base is crucial to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide. Potassium carbonate is a moderately strong base that is effective for this transformation and is easily removed during workup.[6] Dimethylformamide (DMF) is an appropriate polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

  • Procedure:

    • To a solution of 4-nitropyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 2-chloro-N,N-diethylethanamine hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

  • Rationale: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[5] Methanol is a suitable solvent for this reaction.

  • Procedure:

    • Dissolve the purified 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole (1 equivalent) in methanol.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization if necessary.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Pyrazole Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm).- Diethylaminoethyl Protons: Triplets and quartets for the ethyl groups (δ ~1.0 and ~2.5 ppm, respectively), and two triplets for the ethylene bridge (δ ~2.8 and ~4.1 ppm).- Amino Protons: A broad singlet (δ 3.5-5.0 ppm), which is exchangeable with D₂O.
¹³C NMR - Pyrazole Carbons: Three signals in the aromatic region (δ 110-150 ppm).- Diethylaminoethyl Carbons: Signals for the methyl and methylene carbons of the ethyl groups and the ethylene bridge.
IR (Infrared) Spectroscopy - N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.- C-H Stretching: Bands around 2800-3000 cm⁻¹.- C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): A peak at m/z = 182.

Chemical Reactivity and Stability

  • Basicity: The molecule possesses two basic centers: the pyrazole ring and the tertiary amine of the diethylaminoethyl side chain. The diethylamino group is the more basic site and will be preferentially protonated.

  • Nucleophilicity: The 4-amino group is a primary aromatic amine and can undergo typical reactions such as acylation, alkylation, and diazotization. The pyrazole ring nitrogens can also act as nucleophiles.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. Storage under an inert atmosphere in a cool, dark place is recommended.

Potential Biological and Pharmacological Activities

While no specific biological data exists for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, the aminopyrazole scaffold is a well-established pharmacophore.[1][2][3]

Biological_Potential Target Compound Target Compound Kinase Inhibition Kinase Inhibition Target Compound->Kinase Inhibition FGFR, etc. Antimicrobial Activity Antimicrobial Activity Target Compound->Antimicrobial Activity Antibacterial, Antifungal Anti-inflammatory Effects Anti-inflammatory Effects Target Compound->Anti-inflammatory Effects COX Inhibition CNS Activity CNS Activity Target Compound->CNS Activity Receptor Modulation

Caption: Potential pharmacological roles of the target compound.

  • Kinase Inhibition: Many aminopyrazole derivatives are potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), making them promising candidates for cancer therapy.[7]

  • Antimicrobial Activity: The pyrazole ring is present in several antimicrobial agents. The introduction of the amino and diethylaminoethyl groups could modulate this activity.

  • Anti-inflammatory Properties: Some pyrazole derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Central Nervous System (CNS) Activity: The diethylaminoethyl moiety is found in many CNS-active drugs. Its presence in this molecule suggests potential interactions with CNS targets.

Safety and Toxicology

Specific toxicological data for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is not available. However, aminopyrazole derivatives can exhibit varying degrees of toxicity. It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a compound of significant interest for chemical and pharmacological research. This guide has provided a detailed theoretical framework for its properties, a plausible and detailed synthesis protocol, and an overview of its potential applications. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related aminopyrazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this molecule.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Arkivoc. Retrieved from [Link]

  • Imamura, et al. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 47(24), 4097-4100.
  • Busca, P. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Arkivoc. Retrieved from [Link]

  • El-Taweel, F. M. A., & El-Agamey, A. A. (2014).
  • Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett, 33(12), 1189-1193.
  • Alamshany, Z. M., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Journal of Molecular Structure, 1272, 134173.
  • Saeed, A., et al. (2022). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. ACS Omega, 7(40), 35856-35870.
  • (Patent). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Rago, A. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(2), 1234-1243.
  • Alamshany, Z. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(2), 793.
  • Pop, F., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14757.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3760.
  • PubChem. (n.d.). 1-[2-(dimethylamino)ethyl]-1h-pyrazol-4-amine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]

  • Scott, A. D., et al. (2018). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 9(10), 1011-1016.
  • El-Sonbati, A. Z., et al. (2015). Co(II), Ni(II) and Cu(II) complexes of azo-aminopyrazole ligand: Spectroscopic, crystal structure and quantum chemical calculations. Journal of Molecular Structure, 1099, 449-456.
  • Wang, Z., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 18(11), 6681-6687.
  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link]

  • Liu, J., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(10), 2536.
  • PubChem. (n.d.). N-ethyl-N-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(dimethylamino)ethyl]-1h-pyrazole-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1-[2-(diethylamino)ethyl]-N-(3,4-dihydro-2H-pyran-2-ylmethyl)pyrazol-4-amine. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:1339387-76-6 | 1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine. Retrieved from [Link]

  • Hofmann, M., et al. (1999). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Magnetic Resonance in Chemistry, 37(12), 889-900.
  • PubChem. (n.d.). (3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Kumar, P. B. R., et al. (2012). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research, 3(2), 400-404.
  • Padalkar, V. S., & Sekar, N. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Current Chemistry Letters, 1(1), 1-8.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716.
  • ChemicalRegister.com. (n.d.). [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS No. 1152841-06-9) Suppliers. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to interact with a multitude of biological targets have led to the development of numerous clinically successful drugs.[2] Notable examples include the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[2] The unique physicochemical properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[2] This guide will delve into the potential mechanism of action of a specific, yet under-researched, pyrazole derivative: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine . By dissecting its structural components and drawing parallels with well-characterized analogues, we will propose plausible biological activities and outline a robust experimental framework for their validation.

Deconstructing the Molecule: A Structural Rationale for Potential Bioactivity

The pharmacological profile of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is dictated by the interplay of its three key structural features: the pyrazole core, the 4-amino substituent, and the N1-diethylaminoethyl side chain.

  • The 4-Aminopyrazole Moiety: The presence of an amino group at the C4 position of the pyrazole ring is a known pharmacophore.[3] Derivatives of 4-aminopyrazole have been reported to possess a range of biological activities, including analgesic and anti-inflammatory properties.[3] This functional group can participate in hydrogen bonding interactions with biological targets, potentially contributing to the molecule's binding affinity and specificity.

  • The N1-Alkylation: The substitution at the N1 position of the pyrazole ring is a critical determinant of its biological activity.[4] N-alkylation can influence the molecule's lipophilicity, solubility, and metabolic stability.[2] The choice of the N-substituent can also impact the compound's interaction with specific binding pockets within a target protein.

  • The Diethylaminoethyl Side Chain: This basic side chain is a common feature in many centrally acting drugs. At physiological pH, the tertiary amine is likely to be protonated, rendering this portion of the molecule cationic. This positive charge can facilitate electrostatic interactions with anionic residues in a binding site. Furthermore, the diethylaminoethyl group can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its potential to cross the blood-brain barrier.

Hypothesized Mechanisms of Action: Exploring Potential Biological Targets

Given the structural characteristics of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, several plausible mechanisms of action can be postulated. These hypotheses are informed by the known biological activities of structurally related pyrazole derivatives.

Modulation of Inflammatory Pathways

A significant number of pyrazole-containing compounds exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

  • Hypothesis: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine may act as a selective or non-selective COX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.

  • Rationale: The pyrazole scaffold is a key feature of several COX inhibitors.[6] The 4-amino group and the N1-substituent could potentially interact with the active site of COX-1 and/or COX-2.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling and are attractive targets for cancer therapy. Numerous pyrazole derivatives have been developed as potent kinase inhibitors.

  • Hypothesis: The subject compound may inhibit the activity of one or more protein kinases involved in cell proliferation, survival, or angiogenesis.

  • Rationale: The aminopyrazole core is a recognized scaffold for designing kinase inhibitors.[3] The N1-diethylaminoethyl side chain could potentially occupy the solvent-exposed region of the ATP-binding pocket of certain kinases.

Neurological Activity

The presence of the basic diethylaminoethyl side chain suggests a potential for interaction with neurological targets.

  • Hypothesis: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine may modulate the activity of neurotransmitter receptors or transporters in the central nervous system.

  • Rationale: The diethylaminoethyl moiety is found in various CNS-active drugs. Its positive charge at physiological pH could facilitate interactions with aminergic G-protein coupled receptors (GPCRs) or ion channels.

Experimental Validation: A Step-by-Step Approach to Elucidating the Mechanism of Action

A systematic and multi-faceted experimental approach is required to test the aforementioned hypotheses and definitively characterize the mechanism of action of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

Workflow for Investigating the Mechanism of Action

Experimental Workflow cluster_0 Initial Screening & Target Identification cluster_1 In-depth Mechanistic Studies Compound Synthesis & Characterization Compound Synthesis & Characterization Broad Phenotypic Screening Broad Phenotypic Screening Compound Synthesis & Characterization->Broad Phenotypic Screening Compound Synthesis & Characterization->Broad Phenotypic Screening High-Purity Compound Target-Based Assays Target-Based Assays Broad Phenotypic Screening->Target-Based Assays Broad Phenotypic Screening->Target-Based Assays Identified Bioactivity Cellular & Biochemical Assays Cellular & Biochemical Assays Target-Based Assays->Cellular & Biochemical Assays Target-Based Assays->Cellular & Biochemical Assays Confirmed Target Engagement In Vivo Models In Vivo Models Cellular & Biochemical Assays->In Vivo Models Cellular & Biochemical Assays->In Vivo Models Validated Cellular Mechanism

Sources

An In-depth Technical Guide to 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will explore its synthesis, structural characteristics, and the therapeutic potential of its analogs and derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile 4-aminopyrazole scaffold in their research endeavors.

Introduction: The 4-Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a prominent feature in numerous clinically approved drugs and biologically active compounds.[1] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide range of biological targets.[2] Among the various substituted pyrazoles, the 4-aminopyrazole moiety stands out as a particularly valuable scaffold in drug discovery. The presence of a primary or substituted amino group at the C4 position provides a crucial vector for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Derivatives of aminopyrazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[3][4] The versatility of this scaffold makes it a fertile ground for the development of novel therapeutics. This guide focuses on a specific N-substituted derivative, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, and explores the rationale behind its design and the potential of its structural analogs.

Synthesis and Characterization of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

The synthesis of N-substituted 4-aminopyrazoles can be approached through several strategic routes. A common and effective method involves the initial N-alkylation of a pyrazole ring bearing a precursor to the amino group at the 4-position, followed by a reduction step. The synthesis of the title compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS No. 1152841-43-4), can be logically achieved via the N-alkylation of 4-nitropyrazole followed by reduction of the nitro group.[5][6]

Synthetic Workflow

The proposed synthetic pathway is a robust and well-documented approach for accessing N-alkylated 4-aminopyrazoles.[6] The causality behind this two-step process lies in the stability and commercial availability of the 4-nitropyrazole starting material and the efficiency of the subsequent reduction.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction 4-Nitropyrazole 4-Nitropyrazole Alkylation N-Alkylation 4-Nitropyrazole->Alkylation 2-(diethylamino)ethyl chloride, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, ACN) Intermediate 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole Alkylation->Intermediate Intermediate_ref 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole Reduction Nitro Group Reduction Target_Compound 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Reduction->Target_Compound Intermediate_ref->Reduction Reducing Agent (e.g., H2/Pd-C, SnCl2), Solvent (e.g., EtOH, EtOAc)

Caption: Synthetic workflow for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the title compound, based on established methodologies for N-alkylation of pyrazoles and nitro group reduction.[6][7]

Step 1: Synthesis of 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add 4-nitropyrazole (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated intermediate.

Step 2: Synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

  • Dissolve the 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole intermediate (1.0 eq.) in ethanol or ethyl acetate.

  • Add palladium on carbon (10 wt. %, 0.1 eq.) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization to yield 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

Characterization

The structural confirmation of the final compound and its intermediates would be achieved through a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, as well as the methylene and methyl protons of the diethylaminoethyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of distinct carbon environments in the molecule.

  • IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group, as well as C-H, C=C, and C-N vibrations.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compound.

Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The 4-aminopyrazole scaffold allows for extensive structural modifications at several positions to explore the structure-activity relationship (SAR) and optimize for a desired biological activity. The title compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, serves as a key example of an N1-substituted analog.

Key Positions for Derivatization

SAR cluster_R1 R1 Position cluster_R2 R2 Position (Amino Group) cluster_R3_R4 R3 and R4 Positions pyrazole pyrazole R1_node Modulation of: - Pharmacokinetics (solubility, absorption) - Receptor/Enzyme interactions - Examples: Alkyl chains, (hetero)aryl groups R2_node Introduction of: - Amides, sulfonamides, ureas - Secondary/tertiary amines - Key interaction point with biological targets R3_R4_node Substitution with: - Alkyl, aryl, or halogen groups - Influences steric and electronic properties - Can modulate selectivity and potency

Caption: Key positions for derivatization on the 4-aminopyrazole scaffold.

The Significance of the 1-[2-(diethylamino)ethyl] Moiety

The N1-substituent plays a critical role in determining the pharmacokinetic and pharmacodynamic properties of pyrazole-based drugs. The 2-(diethylamino)ethyl group in the title compound is a common pharmacophore for several reasons:

  • Increased Solubility: The tertiary amine is basic and can be protonated at physiological pH, which generally enhances aqueous solubility. This is a crucial factor for drug absorption and distribution.

  • Modulation of Lipophilicity: The alkyl chain and amino group contribute to the overall lipophilicity of the molecule, which can be optimized for membrane permeability.

  • Potential for Ionic Interactions: The protonated tertiary amine can form ionic bonds with negatively charged residues in a biological target, such as the carboxylate groups of aspartic or glutamic acid.

A close analog, 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine (CAS No. 1152939-98-4), highlights the possibility of fine-tuning the steric bulk and basicity at the tertiary amine by varying the alkyl substituents (methyl vs. ethyl).[8]

Structure-Activity Relationship Insights from Related Pyrazoles

While specific SAR data for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is not extensively published, we can infer potential trends from the broader class of pyrazole derivatives.

Modification Position Observed Effect on Biological Activity (General Trends) Reference
Introduction of a bulky hydrophobic group3 and/or 5Often enhances potency for kinase inhibition by occupying hydrophobic pockets.[3]
Substitution with electron-withdrawing groups3 and/or 5Can influence the pKa of the pyrazole ring and modulate binding affinity.[3]
Acylation or sulfonylation of the 4-amino group4Creates opportunities for additional hydrogen bonding and can significantly alter the biological profile.[9]
Variation of the N1-alkyl chain length and branching1Affects solubility, metabolic stability, and spatial orientation of the molecule within a binding site.[7]

Potential Therapeutic Applications and Biological Rationale

Given the diverse biological activities reported for aminopyrazole derivatives, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and its analogs represent a promising starting point for drug discovery programs in several therapeutic areas.

Oncology

Many pyrazole derivatives have been investigated as potent kinase inhibitors. The 4-aminopyrazole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the 1, 3, and 5 positions, it is possible to achieve selectivity for specific kinase targets implicated in cancer progression.

Kinase_Inhibition Aminopyrazole_Derivative 4-Aminopyrazole Derivative Kinase Kinase ATP-Binding Site Aminopyrazole_Derivative->Kinase Binds to hinge region Phosphorylation Substrate Phosphorylation Aminopyrazole_Derivative->Phosphorylation Inhibits Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Competitive Binding Cell_Proliferation Tumor Cell Proliferation Phosphorylation->Cell_Proliferation Drives

Caption: Mechanism of action for 4-aminopyrazole derivatives as kinase inhibitors.

Anti-inflammatory and Analgesic Agents

Certain pyrazole derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[3] The structural features of the 4-aminopyrazole core can be optimized to achieve selective inhibition of these targets, potentially leading to new anti-inflammatory and analgesic drugs with improved side-effect profiles.

Antimicrobial Agents

The pyrazole nucleus is present in several compounds with antibacterial and antifungal activity.[3] The 4-aminopyrazole scaffold can be derivatized to generate novel antimicrobial agents that may overcome existing resistance mechanisms. The introduction of the diethylaminoethyl side chain could also enhance the uptake of the compound by microbial cells.

Conclusion and Future Directions

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a synthetically accessible molecule that belongs to the pharmacologically significant class of 4-aminopyrazoles. While its specific biological activities are yet to be fully elucidated in the public domain, its structural features suggest a high potential for therapeutic applications, particularly in oncology, inflammation, and infectious diseases.

Future research should focus on:

  • The development and optimization of synthetic routes to a library of analogs with diverse substitutions at the 3, 5, and 4-amino positions.

  • Systematic screening of these analogs against a panel of biological targets, including kinases, inflammatory enzymes, and microbial strains.

  • In-depth structure-activity relationship studies to guide the design of more potent and selective compounds.

  • Pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry. The versatility of the 4-aminopyrazole scaffold, combined with rational drug design principles, holds significant promise for the discovery of next-generation therapeutics.

References

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available at: [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate. Available at: [Link]

  • CAS#:1339387-76-6 | 1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine. ChemSrc. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • 1-[2-(diethylamino)ethyl]-N-(3,4-dihydro-2H-pyran-2-ylmethyl)pyrazol-4-amine. Angene Chemical. Available at: [Link]

  • Biologically active 4‐aminopyrazole derivatives. ResearchGate. Available at: [Link]

  • 1H-pyrazol-4-amine. PubChem. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. Available at: [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Available at: [Link]

  • Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Available at: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

Sources

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine solubility and stability studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine for Researchers and Drug Development Professionals

Introduction

Overview of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, with CAS Number 1152841-43-4, is a heterocyclic compound featuring a substituted pyrazole ring.[1] The structure incorporates a basic diethylaminoethyl side chain, suggesting it may be amenable to salt formation, and a primary amine on the pyrazole ring, which can influence its chemical reactivity and physical properties. Pyrazole derivatives are recognized as important scaffolds in medicinal chemistry due to their metabolic stability and wide range of biological activities.[2][3] The specific therapeutic potential of this compound is an area of active investigation, making a thorough understanding of its fundamental properties essential.

The Critical Role of Solubility and Stability in Drug Development

The journey of a potential drug candidate from discovery to a marketed medicinal product is contingent upon a detailed characterization of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Solubility directly impacts a drug's bioavailability and dictates the feasibility of developing various dosage forms.[4][5] Stability, on the other hand, determines the drug's shelf-life, storage conditions, and ensures that the patient receives the intended dose of the active substance without exposure to potentially harmful degradation products.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for stability testing to ensure the quality, safety, and efficacy of new drug substances.[7][8]

Purpose and Scope of the Guide

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting solubility and stability studies on 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. This document moves beyond a simple recitation of methods; it explains the causality behind experimental choices, grounding each protocol in authoritative guidelines and scientific principles. The aim is to equip you with the knowledge to design, execute, and interpret these critical studies, thereby enabling a robust and scientifically sound development program for this promising molecule.

Physicochemical Characterization

A foundational understanding of the intrinsic properties of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is the logical starting point for any solubility or stability program.

Predicted Properties (pKa, LogP)

While experimental determination is the gold standard, in silico prediction of properties like pKa (acid dissociation constant) and LogP (octanol-water partition coefficient) provides invaluable initial insights.

  • pKa: The presence of multiple nitrogen atoms (a primary amine and a diethylamino group) suggests that the molecule will have at least two pKa values. The diethylamino group is expected to be more basic than the pyrazole-amine. Knowing the pKa values is crucial for designing solubility studies, as solubility is often pH-dependent. It also informs which salt forms might be viable and predicts the molecule's charge state at physiological pH.

  • LogP: This value predicts the lipophilicity of the compound. A balanced LogP is often sought for oral drug candidates to ensure sufficient membrane permeability for absorption without compromising aqueous solubility.

Importance of Salt Form Selection

Given the basic nature of the diethylamino group, forming a salt with a pharmaceutically acceptable acid is a common strategy to enhance solubility and stability. A salt screening study should be considered early in development to identify a crystalline salt form with optimal physicochemical and biopharmaceutical properties.

Solubility Studies

The primary goal of these studies is to determine the intrinsic and pH-dependent aqueous solubility of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. This information is fundamental for the Biopharmaceutics Classification System (BCS), which can guide drug development and regulatory pathways.[9]

Theoretical Framework: Understanding Solubility for Pharmaceutical Development

A drug is classified as "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[10] This pH range is chosen to represent the conditions in the human gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4] The protocol should be meticulously followed to ensure data integrity.

  • Buffer Preparation: Prepare buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[10]

  • Sample Preparation: Add an excess amount of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine to vials containing each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached. Preliminary experiments can determine the necessary equilibration time.[10]

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a suitable, non-adsorptive filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The selected pH values of 1.2, 4.5, and 6.8 are not arbitrary. They simulate the pH environments of the stomach, the upper intestine, and the lower intestine, respectively, providing a comprehensive solubility profile across the gastrointestinal tract.[10]

A validated, specific, and sensitive HPLC-UV method is essential for accurate concentration measurement. The method should be able to resolve the parent compound from any potential impurities or degradants.

Biopharmaceutics Classification System (BCS) Context

The solubility data, combined with permeability data (which can be obtained from literature on structurally similar compounds or through in vitro assays), will allow for the provisional BCS classification of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. This classification has significant implications for predicting in vivo performance and can potentially allow for biowaivers for certain oral dosage forms.[11]

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table.

Table 1: Equilibrium Solubility of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237[Insert Data][Insert Data]
4.537[Insert Data][Insert Data]
6.837[Insert Data][Insert Data]

Stability Studies

Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] The ICH guidelines provide a harmonized approach to stability testing.[12][13]

The "Why" and "How" of Stability Testing: Following ICH Guidelines

The purpose of stability testing is to establish a re-test period for the drug substance and to recommend storage conditions.[7] This is achieved through a combination of forced degradation studies and formal stability studies.

Stability_Testing_Workflow Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis Thermal Thermal Long-Term Long-Term Accelerated Accelerated Forced Degradation Forced Degradation Method_Development Develop & Validate Stability-Indicating Method Forced Degradation->Method_Development Identifies Degradants Formal_Studies Execute Formal Studies Method_Development->Formal_Studies Applies Validated Method Data_Analysis Data Analysis & Shelf-Life Determination Formal_Studies->Data_Analysis Collect Data

Caption: Workflow for Stability Program Design.

Forced Degradation (Stress Testing) Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[12]

The goal is to achieve 5-20% degradation of the drug substance. The conditions should be more severe than those used in accelerated stability testing.

  • Procedure: Dissolve or suspend the compound in solutions of 0.1 N HCl (acidic), 0.1 N NaOH (basic), and water (neutral). Heat the solutions (e.g., at 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Causality: This tests the susceptibility of the molecule to hydrolysis. The amide-like character of the pyrazole ring and the amine functionalities could be labile under these conditions.

  • Procedure: Dissolve or suspend the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and sample at various time points.

  • Causality: The primary amine and the electron-rich pyrazole ring could be susceptible to oxidation. Amine degradation through oxidative pathways is a known phenomenon.[14]

  • Procedure: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[7][8] A dark control should be run in parallel.

  • Causality: This assesses the potential for light-induced degradation, which is important for packaging and storage decisions.

  • Procedure: Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) and sample at various time points.

  • Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state.

Formal (Long-Term and Accelerated) Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[7]

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Intermediate (if necessary): 30°C ± 2°C / 65% RH ± 5% RH.

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[7] The batches should be representative of the final manufacturing process.

The testing should monitor attributes susceptible to change, including appearance, assay, degradation products, and any other relevant physical or chemical properties. A "significant change" is defined as a failure to meet the established specification.[12]

Identifying and Characterizing Degradation Products

The analytical method used for stability testing must be able to separate and quantify the parent compound and all significant degradation products. An HPLC method with a photodiode array (PDA) detector is often a good starting point, and coupling it with a mass spectrometer (LC-MS) is invaluable for identifying unknown degradants.

Based on the structure, potential degradation pathways could include:

  • Oxidation: Oxidation of the primary amine or the pyrazole ring.

  • Hydrolysis: While pyrazole rings are generally stable, extreme pH and heat could lead to ring-opening.[15]

  • Side-chain cleavage: The bond between the pyrazole ring and the diethylaminoethyl side chain could be a point of lability.

Degradation_Pathways Parent_Compound 1-[2-(diethylamino)ethyl]- 1H-pyrazol-4-amine Oxidation_Products e.g., N-oxides, Ring Oxidation Parent_Compound->Oxidation_Products Oxidative Stress (e.g., H₂O₂) Hydrolysis_Products e.g., Side-chain cleavage, Ring opening (unlikely) Parent_Compound->Hydrolysis_Products Hydrolytic Stress (Acid/Base, Heat) Photodegradation_Products e.g., Dimerization, Rearrangement Parent_Compound->Photodegradation_Products Photolytic Stress (Light Exposure)

Caption: Potential Degradation Pathways.

Analytical Methodologies

Development and Validation of a Stability-Indicating HPLC Method

A robust, validated stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to accurately measure the decrease in the active substance and the increase in degradation products.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Forced degradation samples are used to demonstrate specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Other Relevant Analytical Techniques
  • LC-MS: Essential for the tentative identification of degradation products by providing molecular weight information.

  • NMR: Can be used for the definitive structural elucidation of isolated, significant degradation products.

Data Interpretation and Reporting

Summarizing Solubility and Stability Data in Tables

All quantitative data should be summarized in clear tables for easy comparison and trend analysis.

Table 2: Example Stability Data Summary for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Test ParameterSpecificationTime PointLong-Term (25°C/60%RH)Accelerated (40°C/75%RH)
Appearance White solid0 MonthsConformsConforms
3 MonthsConformsConforms
6 MonthsConforms[Insert Data]
Assay (%) 98.0 - 102.00 Months99.5%99.5%
3 Months99.3%98.8%
6 Months99.1%[Insert Data]
Total Impurities (%) NMT 1.0%0 Months0.2%0.2%
3 Months0.3%0.6%
6 Months0.4%[Insert Data]

(Note: NMT = Not More Than)

Establishing a Retest Period or Shelf Life

The re-test period is established by evaluating the stability data. Statistical analysis of the long-term data, supported by the accelerated data, is used to determine the time at which the drug substance may fail to meet its specification.

Recommendations for Formulation Development and Storage

The results of these studies will directly inform:

  • Formulation Strategy: For example, if the compound has low aqueous solubility, formulation approaches like salt formation, particle size reduction, or enabling formulations (e.g., amorphous solid dispersions) may be necessary.

  • Excipient Compatibility: The degradation profile will guide the selection of compatible excipients.

  • Storage Conditions: The formal stability data will dictate the recommended storage conditions (e.g., "Store at controlled room temperature," "Protect from light").

Conclusion

The solubility and stability studies for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine are not merely regulatory hurdles; they are fundamental scientific investigations that provide the bedrock for successful drug development. By employing the systematic, science-driven approaches outlined in this guide, grounded in the authoritative principles of the ICH and WHO, researchers can build a comprehensive understanding of this molecule. This knowledge is indispensable for navigating the complexities of formulation, ensuring manufacturing consistency, and ultimately, delivering a safe and effective therapeutic agent to patients.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • ICH. (n.d.). Q1A(R2) Guideline. ICH.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH. (n.d.). Quality Guidelines. ICH.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. gmp-compliance.org.
  • World Health Organization. (n.d.). Annex 4. World Health Organization.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
  • Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • ChemicalBook. (n.d.). 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine | 1152841-43-4. ChemicalBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Lepaumier, H. (n.d.). Study of the degradation mechanisms of amines used for the capture of CO2 in industrial fumes. INIS-IAEA.
  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its ability to form critical interactions with a wide range of biological targets.[1][2] This guide focuses on the specific, yet under-characterized molecule, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine . While direct research on this compound is sparse, its structural motifs—a 4-aminopyrazole core and a diethylaminoethyl side chain—provide a strong basis for inferring and systematically validating its potential therapeutic targets. Drawing from extensive literature on analogous compounds, this document outlines a hypothesis-driven approach to identify its mechanism of action, prioritizing protein kinases, G-protein coupled receptors (GPCRs), and ion channels as the most promising target classes. We provide a comprehensive, field-proven experimental workflow to systematically investigate these hypotheses, from initial broad-based screening to specific cellular validation, enabling a robust evaluation of this compound's therapeutic potential.

Introduction: The Scientific Rationale

The compound 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a novel chemical entity. Its core, the aminopyrazole ring, is a well-established pharmacophore found in numerous FDA-approved drugs.[2][3] The 4-amino substitution is particularly noteworthy, as it is shared by drug candidates known to be potent inhibitors of several cyclin-dependent kinases (CDKs).[3] Furthermore, the diethylaminoethyl side chain is a common feature in molecules designed to interact with aminergic GPCRs or ion channels, often imparting crucial pharmacokinetic properties and target engagement.

This convergence of privileged substructures suggests that the compound is unlikely to be biologically inert. The central hypothesis of this guide is that 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine acts as a modulator of key cellular signaling pathways by targeting one or more of the following protein families:

  • Protein Kinases: The aminopyrazole core can act as a "hinge-binder," mimicking the adenine of ATP to inhibit kinase activity.[4] This is a primary avenue of investigation for anticancer and anti-inflammatory applications.[5][6]

  • G-Protein Coupled Receptors (GPCRs): The flexible, charged side chain is characteristic of ligands that target GPCRs, which regulate a vast array of physiological processes and are critical targets in oncology and neuroscience.[7]

  • Ion Channels: The diethylaminoethyl moiety is also found in known ion channel modulators, which are crucial for regulating cellular excitability and have therapeutic applications in cardiovascular and neurological disorders.[8][9]

This guide provides the strategic framework and detailed methodologies to explore these potential targets systematically.

Hypothesis-Driven Target Identification

Given the structural features of the compound, a logical approach is to prioritize targets based on the established pharmacology of the aminopyrazole scaffold.

Primary Hypothesis: Protein Kinase Inhibition

The pyrazole scaffold is a dominant feature in the development of protein kinase inhibitors (PKIs).[1] Its nitrogen atoms can form critical hydrogen bonds within the ATP-binding pocket of kinases, particularly in the hinge region.[4] Many successful drugs, including Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1/MET inhibitor), are built upon a pyrazole core.[2]

Key Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): The 4-aminopyrazole chemotype is shared by several clinical candidates targeting CDKs, which are central regulators of the cell cycle.[3][10] Inhibition of CDKs like CDK2 and CDK5 is a validated strategy in oncology.[10]

  • Janus Kinases (JAKs): As seen with Ruxolitinib, pyrazole-containing structures can be potent JAK inhibitors, a key therapeutic strategy for myeloproliferative neoplasms and inflammatory conditions.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole derivatives have been successfully developed as potent inhibitors of wild-type and mutant FGFRs, which are implicated in various cancers.[11]

  • Aurora Kinases: These are critical for mitotic progression, and aminopyrazole compounds have shown potent inhibitory activity against them.[11]

The initial step is to determine if the compound has broad kinase activity before narrowing down to specific families.

Secondary Hypotheses: GPCR and Ion Channel Modulation

While kinase inhibition is the most probable mechanism, the diethylaminoethyl side chain warrants investigation into other target classes.

  • G-Protein Coupled Receptors (GPCRs): This superfamily regulates countless cellular processes and is a frequent target for drugs containing flexible, amine-bearing side chains.[7] Potential targets include dopamine, serotonin, or histamine receptors, where such side chains contribute to binding in the transmembrane domain.

  • Ion Channels: Dysfunctional ion channels are implicated in a wide range of "channelopathies".[8] The physicochemical properties of the compound make it a candidate for modulating voltage-gated or ligand-gated ion channels.

Experimental Validation Workflow

A phased, data-driven approach is essential to efficiently identify and validate the compound's therapeutic target(s). This workflow ensures that resources are directed toward the most promising hypotheses.

G cluster_phase1 Phase 1: Broad Screening & Hypothesis Testing cluster_phase2 Phase 2: Hit Confirmation & Potency Determination cluster_phase3 Phase 3: Cellular & Functional Validation start Compound: 1-[2-(diethylamino)ethyl] -1H-pyrazol-4-amine kinase_screen Broad Kinase Panel (e.g., 400+ kinases @ 10 µM) start->kinase_screen Primary Hypothesis gpcr_screen GPCR Binding Panel (e.g., SafetyScreen44) start->gpcr_screen Primary Hypothesis ion_channel_screen Ion Channel Panel start->ion_channel_screen Primary Hypothesis kinase_hits Identify Kinase Hits (>50% Inhibition) kinase_screen->kinase_hits other_hits Identify GPCR/Ion Channel Hits (>50% Displacement/Modulation) gpcr_screen->other_hits ion_channel_screen->other_hits ic50 Dose-Response Assay: Determine IC50/EC50 kinase_hits->ic50 Confirm Hits target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) ic50->target_engagement Potent Hits (IC50 < 1 µM) other_hits->ic50 downstream Downstream Signaling Assay (e.g., Western Blot for p-Substrate) target_engagement->downstream Confirm Target Binding in Cells phenotypic Cellular Phenotypic Assay (e.g., Anti-proliferation, Apoptosis) downstream->phenotypic Link Target to Cellular Effect end Validated Target(s) & Lead Optimization phenotypic->end

Caption: A phased workflow for target identification and validation.

Phase 1: Broad-Based Screening

The initial step is to perform unbiased, high-throughput screens to test the primary and secondary hypotheses.

  • Kinase Panel Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a large, diverse panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™). This provides a comprehensive overview of its kinase selectivity profile.

  • GPCR and Ion Channel Panels: Concurrently, screen the compound against a panel of common GPCRs and ion channels (e.g., a safety pharmacology panel) to identify any significant off-target activity or validate secondary hypotheses.

Phase 2: Hit Confirmation and Potency

Any "hits" from Phase 1 (typically defined as >50% inhibition or binding at 10 µM) must be confirmed and quantified.

Protocol: IC50 Determination for a Hit Kinase

This protocol describes a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a confirmed kinase target.

  • Materials:

    • Recombinant human kinase (the "hit" from Phase 1).

    • Specific peptide substrate for the kinase.

    • ATP (Adenosine triphosphate).

    • Test Compound: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, dissolved in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Promega).

    • Positive control (a known inhibitor for the target kinase).

    • Negative control (DMSO vehicle).

    • 384-well assay plates.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Assay Plate Preparation: Add 50 nL of each compound dilution (and controls) to the wells of a 384-well plate.

    • Kinase Addition: Add 5 µL of kinase solution (prepared in assay buffer to a 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate Reaction: Add 5 µL of a 2X substrate/ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near its Km value for the specific kinase.

    • Incubation: Incubate the plate for 1 hour at room temperature.

    • Detection: Stop the reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding 10 µL of the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Table 1: Hypothetical Screening & Potency Data

Target ClassAssay TypeInitial Hit? (>50% @ 10µM)Follow-up IC50 (nM)
Kinases
CDK2/CycAKINOMEscan™Yes (98%)85
JAK2KINOMEscan™Yes (82%)450
FGFR1KINOMEscan™Yes (65%)1,200
SRCKINOMEscan™No (15%)>10,000
GPCRs
Dopamine D2Radioligand BindingNo (25%)>10,000
Ion Channels
hERGElectrophysiologyNo (5%)>10,000

This data is illustrative. Based on this hypothetical table, CDK2 would be prioritized as the lead target for further validation.

Phase 3: Cellular and Functional Validation

An in vitro IC50 is not sufficient. The compound must be shown to engage its target in a cellular context and elicit a corresponding biological effect.

G compound Compound Enters Cell cdk2 CDK2/Cyclin E compound->cdk2 Inhibits rb pRb (Retinoblastoma Protein) cdk2->rb Phosphorylates e2f E2F (Transcription Factor) rb->e2f Inhibits s_phase S-Phase Gene Transcription e2f->s_phase Activates g1_s G1/S Phase Progression s_phase->g1_s Drives

Caption: Simplified CDK2 pathway, a potential target for inhibition.

  • Target Engagement Assays: Confirm that the compound binds to its intended target within intact cells.

    • Cellular Thermal Shift Assay (CETSA): This method measures the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.

  • Downstream Signaling Assays: Measure the effect of the compound on the target's known signaling pathway.

    • Western Blotting: If CDK2 is the target, treat a relevant cancer cell line (e.g., MCF-7) with the compound and measure the phosphorylation level of a known CDK2 substrate, such as the Retinoblastoma protein (pRb). A dose-dependent decrease in p-Rb would validate the compound's mechanism of action.

  • Cellular Phenotypic Assays: Correlate target engagement with a functional cellular outcome.

    • Anti-proliferation Assays: Treat cancer cell lines with the compound for 72 hours and measure cell viability (e.g., using CellTiter-Glo®). This determines the GI50 (concentration for 50% growth inhibition).

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at the G1/S checkpoint, the expected phenotype for a CDK2 inhibitor.[4]

Conclusion and Future Directions

The molecule 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine represents a promising chemical starting point for drug discovery. Its structure strongly suggests activity as a protein kinase inhibitor, with CDKs, JAKs, and FGFRs being high-priority targets. The outlined experimental workflow provides a rigorous, efficient, and self-validating path to identify its primary therapeutic target, quantify its potency, and confirm its mechanism of action in a cellular context. Successful validation of a potent and selective kinase target would position this compound as a valuable lead for optimization in oncology or inflammatory disease programs. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as full profiling of its absorption, distribution, metabolism, and excretion (ADME) properties.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (MDPI) [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (Eco-Vector Journals Portal) [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (PubMed) [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (PMC - PubMed Central) [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (PubMed) [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (MDPI) [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Royal Society of Chemistry) [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Frontiers) [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (PMC - NIH) [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (PMC - NIH) [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (ACS Publications) [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (PMC - PubMed Central) [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (Bentham Science) [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (ResearchGate) [Link]

  • GPCRs, desirable therapeutic targets in oncology. (Drug Discovery and Development) [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (PMC - NIH) [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (MDPI) [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (International Journal of Pharmaceutical Sciences Review and Research) [Link]

  • Recent applications of pyrazole and its substituted analogs. (Journal of Applied Pharmaceutical Science) [Link]

  • A review of pyrazole an its derivative. (National Journal of Pharmaceutical Sciences) [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (RSC Advances) [Link]

  • Synthesis and Biological Activity of Novel Pyrazole Derivatives. (ResearchGate) [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Frontiers) [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (MDPI) [Link]

  • Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. (PubMed) [Link]

  • Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry. (MDPI) [Link]

  • Current status of pyrazole and its biological activities. (PMC - PubMed Central) [Link]

  • Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. (RSC Publishing) [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (Indian Academy of Sciences) [Link]

  • 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. (Growing Science) [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (PubMed) [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Profiling of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The evaluation of a compound's cytotoxic potential is a critical gatekeeping step in the preclinical phase of drug discovery.[1] This guide provides a comprehensive framework for the in vitro cytotoxicity assessment of the novel compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, with numerous analogues demonstrating potent anticancer activities by interacting with diverse biological targets such as tubulin, various kinases, and DNA.[2][3] This established potential provides a strong rationale for the rigorous cytotoxic evaluation of new derivatives. This document outlines a multi-assay strategy, moving beyond simple viability metrics to elucidate the underlying mechanisms of cell death. We will detail the principles, field-validated protocols, and data interpretation for three core assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis. This guide is designed for researchers, scientists, and drug development professionals, offering the technical depth and field-proven insights required to generate a robust and reliable cytotoxicity profile for this promising compound class.

The Strategic Imperative: Designing a Robust Cytotoxicity Screening Cascade

A single cytotoxicity assay provides only one dimension of a compound's cellular impact. A robust assessment, therefore, necessitates a strategic cascade of assays to build a multi-faceted understanding. The primary goal is to determine not only if a compound is toxic but how it elicits toxicity. This knowledge is crucial for lead optimization and predicting in vivo outcomes.[4]

The Criticality of Cell Line Selection

The choice of cell line is arguably the most critical variable in a cytotoxicity study.[5] The selection should be hypothesis-driven and relevant to the compound's intended therapeutic application.[6]

  • Cancer vs. Non-Cancerous Cells: To establish a therapeutic window, it is essential to test the compound on both cancer cell lines and normal, non-cancerous cell lines (e.g., human embryonic kidney cells like HEK293 or fibroblasts).[7][8] A promising compound will exhibit selective toxicity towards cancer cells while sparing normal cells.

  • Tissue of Origin: If the compound is being developed for a specific malignancy, such as breast or lung cancer, it is imperative to use cell lines derived from that tissue (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6][9]

  • Assay Suitability: The chosen cell lines must be compatible with the selected assays. For instance, suspension cells may require protocol modifications compared to adherent cells.

A Multi-Parametric Assay Approach

Our recommended screening cascade begins with a broad assessment of metabolic viability and progresses to more specific assays to determine the mode of cell death (e.g., apoptosis vs. necrosis).

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Data Synthesis Start Select Relevant Cell Lines (Cancer & Normal) MTT MTT Assay (Metabolic Activity) Start->MTT Seed & Treat Cells with Compound IC50 Determine IC50 Value MTT->IC50 Generate Dose- Response Curve LDH LDH Assay (Membrane Integrity) IC50->LDH Treat at IC50 Concentration Caspase Caspase-3/7 Assay (Apoptosis) Interpret Synthesize Data & Profile Compound LDH->Interpret Caspase->Interpret

Caption: A logical workflow for in vitro cytotoxicity assessment.

Core Methodologies: Principles and Rationale

Understanding the biological basis of each assay is fundamental to interpreting the results correctly.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] The core principle is that mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium ring of the yellow MTT substrate, yielding purple formazan crystals that are insoluble in aqueous solutions.[10][11] The quantity of formazan produced is directly proportional to the number of viable cells.[12] This assay is a robust and widely accepted method for initial screening of cytotoxic effects and for determining the half-maximal inhibitory concentration (IC50).[7][8]

Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon disruption of the plasma membrane, a key feature of necrosis or late-stage apoptosis.[14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, where the amount of color formed is proportional to the number of lysed cells.[14] This assay serves as an excellent counterpoint to the MTT assay, as it directly measures cell death rather than metabolic inaction.

Caspase-3/7 Assay: A Definitive Indicator of Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process. Central to its execution phase are the effector enzymes Caspase-3 and Caspase-7.[15] These proteases cleave specific cellular substrates, leading to the characteristic morphological changes of apoptosis.[16] The assay utilizes a profluorescent or proluminescent substrate containing the tetrapeptide sequence DEVD, which is the consensus recognition site for Caspase-3/7.[17][18] When cleaved by active caspases in apoptotic cells, a fluorescent or luminescent signal is generated, which is proportional to the level of caspase activity.[18] Detecting the activation of these caspases is a key method for confirming an apoptotic mechanism of action.[19]

G cluster_0 Potential Cellular Fates Compound 1-[2-(diethylamino)ethyl] -1H-pyrazol-4-amine Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Necrosis Necrosis (Membrane Damage) Compound->Necrosis Viable Cell Viability (Metabolically Active) Compound->Viable No Effect or Cytostatic Caspase Caspase-3/7 Assay Apoptosis->Caspase Measures activation of key executioner caspases LDH LDH Assay Necrosis->LDH Measures release of cytosolic enzymes MTT MTT Assay Viable->MTT Measures mitochondrial dehydrogenase activity

Caption: Linking cellular outcomes to their corresponding assays.

Field-Validated Protocols

The following protocols are synthesized from established methodologies and are designed for a 96-well plate format. All steps involving cell culture should be performed using an aseptic technique in a biological safety cabinet.[11]

MTT Cell Viability Assay

This protocol is adapted from standard procedures provided by leading suppliers and research publications.[10][20]

Materials:

  • MTT Reagent: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[11]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.[21]

  • 96-well flat-bottom plates.

  • Complete cell culture medium.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until cells adhere and enter the logarithmic growth phase).[11]

  • Compound Treatment: Prepare serial dilutions of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12][20]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11][21]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][11] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-680 nm can be used to subtract background noise.[11][22]

LDH Cytotoxicity Assay

This protocol is based on common commercial kits and established methods.[22]

Materials:

  • LDH Assay Kit (containing assay buffer, substrate mix, and stop solution).

  • Lysis Buffer (e.g., 10X Triton X-100 solution provided with kits).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-3). It is critical to set up the following controls on the same plate:[14]

    • Vehicle Control: Untreated cells (spontaneous LDH release).

    • Maximum LDH Release Control: Untreated cells lysed with Lysis Buffer 45 minutes before the assay endpoint.[22][23]

    • No-Cell Control: Medium only (background).

  • Supernatant Collection: Centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.[14]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[22]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.[22]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[22]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[22]

Caspase-3/7 Apoptosis Assay

This is a generalized protocol for a fluorescence-based homogenous assay.[15][17]

Materials:

  • Caspase-3/7 Assay Kit (containing a DEVD-based fluorogenic substrate and assay buffer).

  • Opaque-walled 96-well plates (white or black, for fluorescence/luminescence).[19]

  • Known apoptosis inducer (e.g., Staurosporine or Camptothecin) for a positive control.[16]

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described previously. Include vehicle controls and a positive control.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent by mixing the substrate with the assay buffer as per the manufacturer's protocol. Allow it to equilibrate to room temperature.[19]

  • Homogenous Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[18]

  • Incubation: Mix contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 30-60 minutes, protected from light.[15]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for R110-based substrates).[15]

Data Analysis and Interpretation

Calculation of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[25][26]

  • Normalize Data: For each concentration, subtract the average absorbance/fluorescence of the blank (medium-only) wells. Express the data as a percentage of the vehicle-treated control cells (% Viability).

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Log-Transform Concentrations: Convert the compound concentrations to their logarithm.[27]

  • Non-linear Regression: Plot % Viability against the log-transformed compound concentrations. Fit the data using a non-linear regression model (four-parameter logistic or sigmoidal dose-response curve) using software like GraphPad Prism or an online calculator.[27][28][29]

  • Determine IC50: The IC50 value is the concentration at which the curve passes through the 50% inhibition mark.[25] A lower IC50 value indicates higher potency.[27]

Illustrative Data Presentation

Quantitative data should be summarized in a clear, tabular format. The "Selectivity Index" (SI) is a critical parameter, calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value is desirable, indicating cancer cell-specific toxicity.

Table 1: Illustrative Cytotoxicity Data for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Cell LineTypeIncubation Time (hours)Assay TypeIC50 (µM)Selectivity Index (SI)
MCF-7 Human Breast Cancer48MTT15.28.6
A549 Human Lung Cancer48MTT22.85.7
HEK293 Normal Human Kidney48MTT130.5N/A
MCF-7 Human Breast Cancer24LDH18.5-
MCF-7 Human Breast Cancer24Caspase-3/716.1-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Synthesizing Mechanistic Insights

By comparing the results from the different assays, a mechanistic profile can be constructed:

  • Apoptotic Profile: If the compound yields a potent IC50 in the MTT assay that correlates closely with a strong signal in the Caspase-3/7 assay but a weaker or delayed signal in the LDH assay, it suggests the primary mechanism of cell death is apoptosis.

  • Necrotic Profile: If the LDH assay shows a strong signal at concentrations similar to the MTT IC50, while the caspase assay signal is weak or absent, this points towards a necrotic or membrane-disruptive mechanism.

  • Cytostatic Profile: If the MTT assay shows a plateau of inhibition at, for example, 50% viability even at high concentrations, and both LDH and Caspase assays are negative, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).

Conclusion

This guide provides a validated, multi-pronged strategy for the in vitro cytotoxicity profiling of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. By systematically employing assays that probe metabolic health (MTT), membrane integrity (LDH), and programmed cell death pathways (Caspase-3/7), researchers can move beyond a simple determination of toxicity to a more nuanced understanding of the compound's mechanism of action. The generation of robust IC50 data across both cancerous and non-cancerous cell lines is a cornerstone of the preclinical drug development process, providing the critical data needed to make informed decisions about advancing a compound toward in vivo studies and, ultimately, the clinic.[30][31]

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Zaki, R. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Wikipedia. IC50. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Stephens, M., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Gilbert, D. F., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]

  • Wikipedia. Preclinical development. [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • LIDE Biotech. (2023). The Purpose of Preclinical Testing: A Pillar of Drug Development. [Link]

  • MDPI. (2020). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Broughton-UK. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • World Journal of Pharmaceutical Science and Research. (2025). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Hilaris Publisher. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Review: Anticancer Activity Of Pyrazole. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2020). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES. [Link]

  • International Journal of ChemTech Research. (2014). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with significant pharmacological activities.[1][2][3] Derivatives of pyrazole have been extensively explored and are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and notably, antitumor properties.[1][4][5][6] The therapeutic success of FDA-approved pyrazole-containing drugs underscores the vast potential of this heterocyclic motif in drug discovery.[2] This document provides a detailed protocol for the investigation of a specific pyrazole derivative, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine , in a cell culture setting. The protocols outlined herein are designed to assess its cytotoxic and pro-apoptotic potential, providing a foundational framework for its evaluation as a candidate therapeutic agent.

Compound Profile: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Property Value Source
Molecular Formula C9H18N4Inferred
Molecular Weight 182.27 g/mol Inferred
Structure
Purity ≥95% (Recommended for biological assays)-
Solvent DMSO (primary), Ethanol, or PBSGeneral Practice

Safety and Handling Precautions

As a novel compound, dedicated safety data for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is not extensively available. Therefore, precautions should be based on related pyrazole amines and diethylamino compounds.[7][8][9][10]

  • Hazard Identification: May be harmful if swallowed, in contact with skin, or inhaled.[7][11] Can cause skin and serious eye irritation or burns.[7][10] May cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye/face protection.[7][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[12] Remove contaminated clothing.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[7][10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Design: Assessing Anticancer Activity

The following protocols are designed to evaluate the efficacy of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine as a potential anticancer agent. A common cancer cell line, such as the human breast adenocarcinoma line MCF-7 or the non-small cell lung cancer line A549, can be used.[13][14]

Workflow for Evaluating Cytotoxicity and Apoptosis

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_compound Prepare Stock Solution (10 mM in DMSO) seed_plate Seed Cells in 96-well Plates prep_compound->seed_plate prep_cells Culture and Passage Cancer Cell Line prep_cells->seed_plate treat_cells Treat with Serial Dilutions of Compound seed_plate->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay MTT Assay for Cell Viability incubate->mtt_assay annexin_v Annexin V/PI Staining for Apoptosis incubate->annexin_v ic50 Calculate IC50 Value mtt_assay->ic50 flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry apoptosis_quant Quantify Apoptotic vs. Necrotic Cells flow_cytometry->apoptosis_quant

Caption: Workflow for assessing the anticancer properties of the test compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[15]

Materials
  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[16]

  • 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[15][16]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Culture and harvest cells during their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound dilution).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Incubation:

    • Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition and Solubilization:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V-FITC Assay)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[17]

Materials
  • Human cancer cell line

  • 6-well plates

  • 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Step-by-Step Procedure
  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[17]

    • Treat the cells with the compound at its determined IC50 and 2x IC50 concentrations for 24 hours.[17] Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Potential Mechanism of Action: A Hypothetical Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling proteins.[15] A plausible mechanism for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine could involve the inhibition of a critical kinase pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Compound 1-[2-(diethylamino)ethyl] -1H-pyrazol-4-amine Compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.

References

  • Growing Science. (n.d.). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
  • Apollo Scientific. (n.d.). [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET.
  • Agricultural Marketing Service. (n.d.). Diethylaminoethanol.
  • Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287.
  • El-Sayed, M. A. A., et al. (2023).
  • Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 28-36.
  • North Metal and Chemical Company. (n.d.). Diethylaminoethanol Safety Data Sheet.
  • Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 541-554.
  • Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(14), 4295.
  • Al-Suwaidan, I. A., et al. (2022). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. Molecules, 27(19), 6608.
  • Van der Veken, P., et al. (2020). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 25(21), 5100.
  • Patel, R., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Journal of King Saud University - Science, 29(4), 498-505.
  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 797-817.
  • Soleimani-Amiri, S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
  • Autech. (2026). MSDS of 1-ethyl-1H-pyrazol-4-amine.
  • El-Naggar, M., et al. (2020). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 10(1), 1-14.
  • Abdelgawad, M. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Journal of the Iranian Chemical Society, 1-12.
  • Gürbüz, D., & Küçükgüzel, İ. (2020).
  • PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine.
  • Wang, L., et al. (2015). Synthesis and Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(8), 14386–14400.
  • Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 8(10), 123-128.
  • Hafez, H. N., et al. (2016). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Medicinal Chemistry, 123, 859-870.
  • Garg, P. K., et al. (2017). Selective targeting of melanoma using N-(2-diethylaminoethyl) 4-[18F]fluoroethoxy benzamide (4-[18F]FEBZA): a novel PET imaging probe. EJNMMI Research, 7(1), 61.
  • El-Faham, A., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 1-30.
  • Al-Ostath, R. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432.
  • MedKoo Biosciences. (n.d.). [(1-ethyl-1h-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(11), 3477.
  • Yurttas, L., et al. (2022). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Bioorganic Chemistry, 128, 106093.
  • Clark, M. T., et al. (1987). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 30(5), 829-832.
  • PubChem. (n.d.). ethyl 2-(1H-pyrazole-4-carbonylamino)acetate.
  • PubChem. (n.d.). 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d).
  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate.

Sources

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine as a kinase inhibitor assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Comprehensive Protocol for the Biochemical Characterization of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine as a Potential Kinase Inhibitor

Abstract

The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized for its role in numerous FDA-approved protein kinase inhibitors (PKIs). Compounds containing this privileged structure are crucial in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders.[1][2] This document provides a detailed guide for the initial biochemical characterization of the novel compound 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine . While the specific kinase targets for this molecule are not yet defined in the public domain, its pyrazole core suggests a high probability of interaction with the human kinome.[3] This guide presents a two-part experimental workflow. Part 1 details a robust, high-throughput method for screening the compound against a panel of kinases to identify primary targets and determine its half-maximal inhibitory concentration (IC₅₀) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Part 2 describes a follow-up study to elucidate the compound's mechanism of action (MoA) by assessing its ATP-competitiveness. These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most critical target classes for drug discovery.[4] The pyrazole scaffold has proven to be a versatile and effective framework for designing selective and potent kinase inhibitors. Its synthetic accessibility and favorable drug-like properties have led to its incorporation into numerous clinically successful drugs, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor). These inhibitors typically function by competing with adenosine triphosphate (ATP) at the enzyme's active site, thereby blocking downstream phosphorylation events.[5]

The subject of this guide, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, possesses the core pyrazole structure, making it a compelling candidate for investigation as a kinase inhibitor. The following protocols provide a comprehensive framework for its initial characterization, from broad screening to mechanistic insight.

Principle of the TR-FRET Kinase Binding Assay

To determine the inhibitory potential of our test compound, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay. This technology offers a sensitive, homogeneous (no-wash) format ideal for inhibitor profiling.[6][7]

The assay principle relies on the proximity-dependent energy transfer between a donor fluorophore (a long-lifetime Europium (Eu) chelate) and an acceptor fluorophore (a fluorescent tracer).[8][9]

  • The Kinase: The kinase of interest is typically expressed as a fusion protein with an affinity tag (e.g., Glutathione S-transferase (GST) or a 6xHis tag).

  • The Donor: A Europium-labeled antibody (e.g., Eu-anti-GST or Eu-anti-His) is added, which specifically binds to the kinase's affinity tag.[10][11]

  • The Acceptor: A fluorescent "tracer" is added. The tracer is a small molecule probe designed to bind within the ATP pocket of the kinase.

  • Energy Transfer: When the Eu-labeled antibody and the fluorescent tracer are both bound to the kinase, they are brought into close proximity. Excitation of the Europium donor with a 340 nm light source results in energy transfer (FRET) to the tracer, which in turn emits light at its characteristic wavelength (e.g., 665 nm).[6]

  • Inhibition: A competitive inhibitor, such as our test compound, will bind to the ATP pocket and displace the fluorescent tracer. This disruption increases the distance between the donor and acceptor, leading to a decrease in the FRET signal. The magnitude of this decrease is directly proportional to the inhibitor's binding affinity.[12]

TR_FRET_Principle cluster_0 High FRET (No Inhibitor) cluster_excitation cluster_1 Low FRET (Inhibitor Present) Kinase Kinase (GST-tagged) Eu_Ab Eu-anti-GST Ab (Donor) Eu_Ab->Kinase Binds GST Tag Tracer Fluorescent Tracer (Acceptor) Eu_Ab->Tracer FRET Tracer->Kinase Binds ATP Pocket Emission Emission (665nm) Tracer->Emission Excitation Excitation (340nm) Excitation->Eu_Ab Kinase2 Kinase (GST-tagged) Eu_Ab2 Eu-anti-GST Ab (Donor) Eu_Ab2->Kinase2 Binds GST Tag Tracer2 Fluorescent Tracer Inhibitor Test Compound Inhibitor->Kinase2 Displaces Tracer

Caption: Principle of the TR-FRET Kinase Binding Assay.

Part 1: Kinase Panel Screening and IC₅₀ Determination

This protocol outlines the process for determining the IC₅₀ value of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine against a panel of protein kinases. The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13]

Materials and Reagents
  • Test Compound: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinases: A panel of purified, tagged (e.g., GST or 6xHis) protein kinases. A diverse screening panel is recommended.

  • Assay Buffer: LanthaScreen™ Kinase Buffer A (or equivalent).

  • Antibody: LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody.[10][11]

  • Tracer: Appropriate kinase tracer (concentration will be tracer-specific, typically determined from the supplier's datasheet).

  • Positive Control: Staurosporine (a broad-spectrum kinase inhibitor).

  • Negative Control: 100% DMSO.

  • Microplates: Low-volume, 384-well, black, non-treated microplates.

  • Instrumentation: A microplate reader capable of TR-FRET measurements (e.g., with excitation at ~340 nm and emission detection at ~620 nm and ~665 nm).

Experimental Workflow: IC₅₀ Determination

IC50_Workflow start Start prep_compound Prepare 11-point, 3-fold serial dilution of Test Compound in DMSO start->prep_compound transfer_compound Transfer 100 nL of diluted compound, positive control (Staurosporine), and negative control (DMSO) to 384-well plate prep_compound->transfer_compound add_kinase_mix Add 5 µL of Kinase/Eu-Antibody Mix to all wells transfer_compound->add_kinase_mix incubate1 Incubate for 60 minutes at room temperature add_kinase_mix->incubate1 add_tracer_mix Add 5 µL of Tracer/ATP Mix (if required by tracer) incubate1->add_tracer_mix incubate2 Incubate for 60 minutes at room temperature, protected from light add_tracer_mix->incubate2 read_plate Read Plate on TR-FRET enabled reader (Emission at 665 nm and 620 nm) incubate2->read_plate analyze_data Calculate Emission Ratio (665/620 nm) and plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC₅₀ using non-linear regression (sigmoidal dose-response) analyze_data->determine_ic50 end End determine_ic50->end

Caption: Step-by-step workflow for IC₅₀ determination.

Detailed Step-by-Step Protocol

All steps should be performed at room temperature unless otherwise noted. Run all samples in triplicate.

  • Compound Dilution:

    • Create an 11-point, 3-fold serial dilution series of the 10 mM stock of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in a 96-well plate using 100% DMSO.

    • Prepare Staurosporine dilutions similarly for the positive control.

    • Reserve wells with 100% DMSO for the negative (0% inhibition) control.

  • Plate Preparation:

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 100 nL of each compound dilution, control, and DMSO into the appropriate wells of a 384-well assay plate.

  • Kinase/Antibody Addition:

    • Prepare a working solution containing the Kinase and Eu-labeled Antibody in assay buffer. The final concentration of each component should be 2X the final desired assay concentration.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Seal the plate and incubate for 60 minutes.

  • Tracer Addition:

    • Prepare a working solution containing the appropriate fluorescent Tracer in assay buffer. The final concentration should be 2X the final desired assay concentration.

    • Dispense 5 µL of this mix into each well of the assay plate. The total reaction volume is now 10 µL.

  • Final Incubation and Plate Reading:

    • Seal the plate and incubate for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-capable plate reader. Set the excitation to 340 nm and collect emission data at 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Presentation
  • Calculate the Emission Ratio: For each well, calculate the TR-FRET Emission Ratio:

    • Emission Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000

  • Normalize Data: Convert the emission ratios to percent inhibition using the high (DMSO) and low (positive control) controls:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))

  • Generate IC₅₀ Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter variable slope model (non-linear regression) to determine the IC₅₀ value.[14]

  • Assay Validation: Calculate the Z'-factor for the assay plate to ensure robustness. A Z' > 0.5 indicates an excellent assay.

  • Data Summary: Summarize the results in a clear, tabular format.

Kinase TargetIC₅₀ (nM) for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-aminePositive Control IC₅₀ (nM) (Staurosporine)
Kinase A[Insert Value][Insert Value]
Kinase B[Insert Value][Insert Value]
Kinase C[Insert Value][Insert Value]
.........

Part 2: Mechanism of Action (MoA) - ATP Competition Assay

Once a primary target kinase has been identified, it is critical to understand the compound's mechanism of inhibition. Most small molecule kinase inhibitors are ATP-competitive.[5] This can be determined by measuring the inhibitor's IC₅₀ value in the presence of varying ATP concentrations.[15] If the compound is ATP-competitive, its apparent IC₅₀ will increase as the concentration of ATP increases, because the compound and ATP are directly competing for the same binding site.[15][16]

Principle and Rationale

This assay leverages the Cheng-Prusoff equation, which relates IC₅₀ to the inhibitor constant (Ki) and the substrate concentration ([S]), in this case, ATP.[15] For an ATP-competitive inhibitor, the relationship is:

IC₅₀ = Kᵢ (1 + [ATP] / Kₘ,ₐₜₚ)

Where Kₘ,ₐₜₚ is the Michaelis constant for ATP. This equation predicts a linear increase in IC₅₀ with increasing [ATP]. A non-ATP-competitive inhibitor's IC₅₀ will remain largely unaffected by the ATP concentration.[17]

MoA_Logic cluster_atp Kinase Active Site cluster_comp ATP-Competitive Inhibition cluster_noncomp Non-ATP-Competitive Inhibition ActiveSite ATP Binding Pocket Substrate Site Inhibitor Inhibitor Inhibitor->ActiveSite:f0 Binds ATP ATP ATP->ActiveSite:f0 Competes Result1 Result: IC₅₀ increases with higher [ATP] Result2 Result: IC₅₀ is independent of [ATP] AllostericSite Allosteric Site Inhibitor2 Inhibitor Inhibitor2->AllostericSite Binds ATP2 ATP ATP2->ActiveSite:f0 Binds (No Competition)

Caption: Logic for distinguishing inhibitor mechanisms of action.

Protocol: ATP Competition

This protocol uses a kinase activity assay that measures substrate phosphorylation (e.g., ADP-Glo™, Z'-LYTE™) rather than a binding assay, as the presence of ATP is required.

  • Determine Kₘ,ₐₜₚ: First, experimentally determine the Kₘ for ATP for the target kinase under the chosen assay conditions.

  • Set ATP Concentrations: Prepare reaction buffers with at least three different ATP concentrations, for example:

    • Low: 0.1x Kₘ,ₐₜₚ

    • Medium: 1x Kₘ,ₐₜₚ

    • High: 10x Kₘ,ₐₜₚ

  • Run IC₅₀ Curves: Perform the complete 11-point IC₅₀ determination for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine at each of the prepared ATP concentrations. Follow the manufacturer's protocol for the chosen kinase activity assay.

  • Analyze and Plot:

    • Calculate the IC₅₀ value for each ATP concentration.

    • Plot the IC₅₀ values as a function of [ATP].

Expected Results and Interpretation
Mechanism of ActionExpected Outcome
ATP-Competitive IC₅₀ value increases as [ATP] increases (rightward shift of the dose-response curve).
Non-ATP-Competitive IC₅₀ value remains constant regardless of [ATP].
Uncompetitive IC₅₀ value decreases as [ATP] increases.
Mixed IC₅₀ value may increase or decrease depending on the inhibitor's relative affinity for the free enzyme versus the enzyme-ATP complex.

Conclusion

This application note provides a comprehensive, two-part strategy for the initial biochemical evaluation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. By first screening for primary targets and determining IC₅₀ values, researchers can efficiently identify the most promising interactions within the kinome. The subsequent ATP-competition assay provides crucial mechanistic insight that is essential for any drug development program. Adherence to these robust, self-validating protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical development, including cellular assays and structure-activity relationship (SAR) studies.[18][19]

References

  • Shaikh, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Shaikh, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]

  • Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Neagoe, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • ACROBiosystems. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Il-Soo, S. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]

  • Fisher Scientific. LanthaScreen Eu-anti-His Tag Antibody Kit. [Link]

  • Brandl, T., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]

  • Wikipedia. Time-resolved fluorescence energy transfer. [Link]

  • Poly-Dtech. TR-FRET Assay Principle. [Link]

  • Roskoski, R. Jr. (2016). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Attene-Ramos, M. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Križman, E., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors. [Link]

  • Brandl, T., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • BellBrook Labs. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • ResearchGate. Non-ATP Competitive Protein Kinase Inhibitors. [Link]

  • Bountra, C., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Gavrilescu, C., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. SpringerLink. [Link]

  • Scott, D., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [Link]

Sources

Application Notes and Protocols for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This structure's unique electronic properties and synthetic versatility have allowed for the development of a multitude of compounds with a broad range of pharmacological activities, including notable anticancer properties.[1][2][3][4] Pyrazole derivatives have been successfully developed as inhibitors of key targets in cancer progression, particularly protein kinases.[1][2]

This document provides a comprehensive guide for the investigation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine , a specific pyrazole derivative, in the context of cancer research. While direct studies on this particular molecule are not extensively published, its structure suggests potential as a kinase inhibitor. The diethylaminoethyl side chain can enhance solubility and facilitate interactions with ATP-binding pockets of kinases. This guide, therefore, presents generalized protocols and theoretical frameworks derived from extensive research on analogous pyrazole-based compounds for its evaluation as a potential therapeutic agent.

Conceptual Framework: Targeting Cancer-Associated Signaling Pathways

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinases like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers.[2][5][6] A compound such as 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine would likely be investigated for its ability to interfere with these pathways.

Kinase_Signaling_Pathway Figure 1: Generalized Kinase Signaling Pathway Targeted by Pyrazole Derivatives cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Binds and Activates Downstream_Kinases Downstream Kinases (e.g., PI3K, MEK) Receptor_Kinase->Downstream_Kinases Phosphorylates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activates Pyrazole_Inhibitor 1-[2-(diethylamino)ethyl]- 1H-pyrazol-4-amine (Hypothetical Target) Pyrazole_Inhibitor->Receptor_Kinase Inhibits Cell_Cycle_Proteins Cell Cycle Proteins (e.g., CDKs) Pyrazole_Inhibitor->Cell_Cycle_Proteins Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Promotes Transcription of Cell_Cycle_Proteins->Proliferation Drives

Caption: Figure 1: Generalized Kinase Signaling Pathway Targeted by Pyrazole Derivatives.

Experimental Workflow for Preliminary Assessment

The initial evaluation of a novel compound like 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine follows a standardized workflow to determine its cytotoxic potential and preliminary mechanism of action.

Experimental_Workflow Figure 2: Experimental Workflow for Screening Pyrazole Compounds Start Start: Synthesize/Acquire 1-[2-(diethylamino)ethyl]- 1H-pyrazol-4-amine Select_Cell_Lines Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Pancreatic) Start->Select_Cell_Lines Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Cell_Lines->Cytotoxicity_Screening Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis If potent (low IC50) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Cycle_Analysis->Apoptosis_Assay Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for Kinase Phosphorylation) Apoptosis_Assay->Mechanism_Study End End: Candidate for Further Development Mechanism_Study->End

Caption: Figure 2: Experimental Workflow for Screening Pyrazole Compounds.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound, a key measure of its potency.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PANC-1 for pancreatic)[8][9]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (or other test pyrazole compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Rationale: This density ensures that cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the pyrazole test compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).[8]

    • Incubate the plates for 48-72 hours.[7]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

    • Rationale: This allows viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Determine the IC50 value by plotting the percentage of viability versus the compound concentration using non-linear regression analysis in software like GraphPad Prism.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.[9]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells

  • Test pyrazole compound

  • PBS

  • 70% Ethanol, ice-cold

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Rationale: Fixation permeabilizes the cell membrane to allow PI to enter and stain the DNA, while preserving the cellular structure.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

    • Rationale: RNase A is included to digest any double-stranded RNA, ensuring that PI only stains DNA.

    • Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Data Presentation and Interpretation

Quantitative cytotoxicity data should be summarized in a clear and concise table.

Table 1: Example Cytotoxicity Data for a Pyrazole Derivative

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7Breast12.5
MDA-MB-231Breast25.1
A549Lung8.9
HCT116Colon15.3
PANC-1Pancreas32.0
Positive Control (Doxorubicin)0.95

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A lower IC50 value is indicative of higher potency.[1] Selective activity against certain cell lines can guide further investigation into specific cancer types.

Conclusion and Future Directions

The pyrazole scaffold is a cornerstone in the development of modern anticancer therapeutics.[2] For a novel compound like 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, the protocols outlined above provide a robust framework for its initial evaluation. Positive results from these in vitro assays, such as potent and selective cytotoxicity and evidence of cell cycle arrest, would warrant further investigation.

Future studies could include:

  • Target Deconvolution: Utilizing techniques like kinome profiling to identify the specific protein kinase(s) inhibited by the compound.

  • Western Blot Analysis: To confirm the inhibition of specific signaling pathways by observing changes in the phosphorylation status of target proteins (e.g., p-Rb, p-EGFR).[5][6]

  • In Vivo Efficacy Studies: Assessing the compound's ability to inhibit tumor growth in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.[2]

Through this systematic approach, the therapeutic potential of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and other novel pyrazole derivatives can be thoroughly explored, contributing to the ongoing search for more effective cancer treatments.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.
  • Benchchem. (n.d.). Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide.
  • Asif, M. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Abdel-Maksoud, M. S., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry.
  • Gouda, M. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12053–12068.
  • Saeed, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951.
  • BLDpharm. (n.d.). 1152939-98-4|1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine.
  • Patel, D. R., et al. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye was synthesized by multistep synthesis from cyanuric chloride and phenyl acetonitrile. International Journal of ChemTech Research.
  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
  • Various Authors. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - NIH.
  • Zhang, L., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.
  • AngeneChemical. (n.d.). 1-[2-(diethylamino)ethyl]-N-(3,4-dihydro-2H-pyran-2-ylmethyl)pyrazol-4-amine.
  • ChemSrc. (n.d.). CAS#:1339387-76-6 | 1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine.
  • Molbase. (n.d.). [2-(diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine Product Description.
  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • El-Sayed, M. A.-M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1339.

Sources

Application Notes and Protocols for Assay Development with 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a "privileged scaffold".[2][3] This scaffold is a key structural component in a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation and cancer to cardiovascular diseases.[3][4] Notably, many blockbuster drugs, such as the kinase inhibitors Ibrutinib and Ruxolitinib, feature a pyrazole core, highlighting its significance in the development of targeted therapies.[1]

The subject of this guide, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (hereafter referred to as Compound-P), is a novel investigational molecule built upon this validated scaffold. Its structure, featuring a 4-amino group and a diethylaminoethyl side chain, suggests potential as a modulator of protein kinases, a class of enzymes frequently implicated in oncogenic signaling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based assays to characterize the activity of Compound-P and similar pyrazole derivatives.

Guiding Principles of Assay Development

The primary objective of this guide is to provide a framework for the systematic evaluation of Compound-P's biological activity. The development of any new therapeutic agent hinges on the reliability and reproducibility of the assays used for its characterization.[5][6] Our approach is grounded in two pillars of drug discovery screening:

  • Biochemical Assays: These in vitro assays utilize purified, isolated components (e.g., an enzyme and its substrate) to directly measure the compound's effect on its molecular target. They are essential for determining direct target engagement and intrinsic potency (e.g., IC50).[6][7]

  • Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context. They are crucial for confirming a compound's activity on its target within the complex cellular environment, assessing cell permeability, and measuring downstream functional consequences.[8]

This guide will detail the protocols for a generic, yet widely applicable, kinase inhibition assay, providing a foundational methodology that can be adapted to specific kinase targets of interest.

Hypothetical Target: A Receptor Tyrosine Kinase (RTK) Pathway

For the purpose of illustrating the assay protocols, we will consider a hypothetical target: a receptor tyrosine kinase (RTK) that plays a critical role in a cancer signaling pathway. Dysregulation of RTK signaling is a common driver of tumor growth and proliferation.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates CompoundP Compound-P (Inhibitor) CompoundP->RTK Inhibits ATP ATP ADP ADP ATP->ADP Hydrolysis pSubstrate Phosphorylated Substrate Downstream Downstream Signaling Cascade pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a homogenous, luminescence-based assay to measure the ability of Compound-P to inhibit the activity of a purified kinase. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.

Rationale and Causality

The choice of a luminescence-based ATP detection assay is based on its high sensitivity, broad dynamic range, and compatibility with high-throughput screening (HTS).[7] By directly measuring the consumption of a universal co-substrate (ATP), this format is adaptable to virtually any kinase. The fundamental principle is that active kinases will deplete ATP, while inhibited kinases will not. This inverse relationship between kinase activity and signal output provides a robust method for quantifying inhibition.

Materials and Reagents
  • Purified, active recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Compound-P (solubilized in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Kₘ for the specific kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or serial dilution-capable multichannel pipette

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Compound Plating:

    • Prepare a stock solution of Compound-P in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of Compound-P in DMSO. A common approach is a 10-point, 3-fold dilution series starting from 1 mM.

    • Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution and DMSO (for vehicle control) into the wells of a 384-well assay plate.

  • Enzyme and Substrate Preparation:

    • Thaw the purified kinase and peptide substrate on ice.

    • Prepare a 2X Kinase/Substrate Master Mix in pre-chilled kinase assay buffer. The final concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay.

  • Reaction Initiation:

    • Add 5 µL of the 2X Kinase/Substrate Master Mix to each well of the compound-plated assay plate. This initiates the kinase reaction.

    • For "No Enzyme" control wells, add 5 µL of a 2X Substrate Mix (without kinase).

  • ATP Addition and Incubation:

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.

    • Briefly centrifuge the plate to ensure all components are mixed.

    • Incubate the plate at room temperature (or the kinase's optimal temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear phase of the reaction.

  • Reaction Termination and Signal Generation:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis and Presentation

The raw luminescence data (Relative Luminescence Units, RLU) is used to calculate the percent inhibition for each concentration of Compound-P.

  • 100% Activity (Vehicle Control): Average RLU from DMSO-only wells.

  • 0% Activity (Max Inhibition/No Enzyme): Average RLU from wells with a potent inhibitor or no enzyme.

Formula for Percent Inhibition: % Inhibition = 100 * (RLU_Vehicle - RLU_Compound) / (RLU_Vehicle - RLU_MaxInhibition)

The calculated percent inhibition values are then plotted against the logarithm of the Compound-P concentration. A non-linear regression (sigmoidal dose-response curve) is fitted to the data to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)Hill Slope
Compound-PRTK-X15.21.10.992
StaurosporineRTK-X2.51.00.998

Protocol 2: Cell-Based Phospho-Target Engagement Assay (Western Blot)

This protocol outlines a method to determine if Compound-P can inhibit the phosphorylation of a specific downstream substrate of our target RTK within a cellular context. This serves as a crucial validation step, confirming that the compound is cell-permeable and can engage its target in a physiological environment.[8]

Rationale and Causality

Western blotting is a classic and reliable technique for detecting changes in protein phosphorylation. By stimulating cells with a ligand to activate the RTK pathway and then treating with Compound-P, we can directly visualize the inhibition of target phosphorylation. A reduction in the phosphorylated substrate signal, relative to the total amount of that substrate protein, provides direct evidence of the compound's on-target activity in cells.

Materials and Reagents
  • Cancer cell line expressing the target RTK (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics

  • Recombinant ligand/growth factor for the target RTK

  • Compound-P (solubilized in 100% DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies:

    • Rabbit anti-phospho-Substrate (specific for the phosphorylated form)

    • Mouse anti-total-Substrate (recognizes the protein regardless of phosphorylation state)

    • Rabbit or Mouse anti-GAPDH or β-actin (loading control)

  • Secondary antibodies (HRP-conjugated):

    • Anti-rabbit IgG-HRP

    • Anti-mouse IgG-HRP

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membranes and Western blot transfer system

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture the selected cell line under standard conditions (37°C, 5% CO₂).

    • Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation and Compound Treatment:

    • Once cells are attached and appropriately confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal signaling activity.

    • Prepare dilutions of Compound-P in serum-free medium.

    • Pre-treat the serum-starved cells with various concentrations of Compound-P (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a DMSO-only vehicle control.

  • Ligand Stimulation:

    • Stimulate the cells by adding the specific RTK ligand to the medium at a pre-determined optimal concentration (e.g., 100 ng/mL).

    • Incubate for a short period (e.g., 15-30 minutes) to achieve peak phosphorylation of the downstream substrate. A non-stimulated control well should also be included.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total substrate protein and then a loading control like GAPDH.

Data Analysis and Interpretation

The band intensities from the Western blot images are quantified using densitometry software. The intensity of the phospho-substrate band is normalized to the intensity of the total substrate band (or the loading control). A dose-dependent decrease in the normalized phospho-signal in the Compound-P treated, ligand-stimulated samples indicates effective target inhibition in a cellular context.

Overall Experimental Workflow

Workflow cluster_biochem Protocol 1: Biochemical Assay cluster_cell Protocol 2: Cell-Based Assay P1_Start Compound Dilution (in DMSO) P1_Enzyme Add Kinase & Substrate Mix P1_Start->P1_Enzyme P1_ATP Initiate with ATP P1_Enzyme->P1_ATP P1_Incubate Incubate P1_ATP->P1_Incubate P1_Detect Add Kinase-Glo® & Read Luminescence P1_Incubate->P1_Detect P1_Analysis Calculate IC₅₀ P1_Detect->P1_Analysis P2_Start Plate & Starve Cells P1_Analysis->P2_Start Confirm Potency, Proceed to Cellular Validation P2_Treat Treat with Compound-P P2_Start->P2_Treat P2_Stim Stimulate with Ligand P2_Treat->P2_Stim P2_Lyse Lyse Cells & Quantify Protein P2_Stim->P2_Lyse P2_WB Western Blot for p-Substrate P2_Lyse->P2_WB P2_Analysis Densitometry Analysis P2_WB->P2_Analysis

Caption: Overall workflow for characterizing Compound-P.

Trustworthiness and Self-Validation

The protocols described herein are designed as self-validating systems. In the biochemical assay, the inclusion of both positive (no enzyme/potent inhibitor) and negative (vehicle) controls is critical for data normalization and establishing the assay window. For the cell-based assay, probing for total protein levels and a loading control like GAPDH is essential to confirm that observed changes in phosphorylation are not due to variations in protein loading or compound-induced cytotoxicity. The concordance of data between the biochemical and cell-based assays—where a potent IC₅₀ in the former translates to effective inhibition of phosphorylation in the latter—builds confidence in the compound's mechanism of action.

Conclusion

This application note provides a detailed, experience-based framework for initiating the characterization of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. By starting with a robust biochemical assay to determine direct target inhibition and progressing to a physiologically relevant cell-based assay, researchers can efficiently and accurately profile the activity of this and other novel pyrazole-based compounds. These foundational protocols are the first step in the comprehensive evaluation required for modern drug development.

References

  • Kumar, A., & Kumar, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(1), 1-46. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous approved pharmaceuticals.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, with a significant impact in oncology and inflammation research.[1][3] A prominent application of these compounds is in the development of protein kinase inhibitors.[3] Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The pyrazole ring system has proven to be an effective pharmacophore for designing potent and selective kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Fms-like tyrosine kinase 3 (FLT3).[2][6][7]

This document provides a comprehensive guide for the high-throughput screening (HTS) of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine , a novel pyrazole derivative, to assess its potential as a kinase inhibitor. We will focus on a robust, luminescence-based assay methodology amenable to large-scale screening campaigns.

Compound Profile: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

PropertyValueSource
IUPAC Name 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-aminePubChem
CAS Number 1152841-43-4ChemicalBook
Molecular Formula C9H18N4PubChem
Molecular Weight 182.27 g/mol PubChem
Structure Chemical structure of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-aminePubChem

Application: High-Throughput Screening for Kinase Inhibitory Activity

Given the prevalence of the pyrazole scaffold in known kinase inhibitors, a primary application for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is its evaluation in a high-throughput screening campaign against a panel of therapeutically relevant kinases. For the purpose of this guide, we will detail a protocol for screening against Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated cancer target.[8]

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay designed to measure the activity of any ADP-generating enzyme, making it a universal platform for kinase activity measurement.[9][10] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity.[9][10] The assay is performed in two steps:

  • Kinase Reaction and ATP Depletion: The kinase reaction is performed in the presence of the test compound. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[9][11]

  • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then consumed by a luciferase, generating a luminescent signal that is proportional to the initial amount of ADP.[9][11]

A reduction in the luminescent signal in the presence of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine would indicate inhibition of the target kinase.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Dilution (1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine) Assay_Plate Assay Plate Dispensing (384-well) Compound_Prep->Assay_Plate Kinase_Reaction Kinase Reaction Incubation Assay_Plate->Kinase_Reaction Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate ATP_Depletion Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Kinase_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent (ADP -> ATP -> Light) ATP_Depletion->Signal_Generation Luminescence_Read Read Luminescence Signal_Generation->Luminescence_Read Data_Analysis Data Analysis (% Inhibition, Z'-factor) Luminescence_Read->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for kinase inhibitor identification.

Detailed Protocols

PART 1: Primary High-Throughput Screen (Single Concentration)

This protocol is designed for a primary screen of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine at a single concentration to identify initial inhibitory activity.

Materials and Reagents:

  • 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

  • Recombinant CDK2/Cyclin E1 enzyme

  • Histone H1 protein (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • 384-well white, opaque assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in 100% DMSO.

    • For the primary screen, create a working solution for a final assay concentration of 10 µM.

  • Assay Plate Preparation:

    • Dispense 50 nL of the compound working solution or DMSO (for controls) into the appropriate wells of a 384-well plate.

    • Controls:

      • Negative Control (0% Inhibition): Wells containing DMSO only.

      • Positive Control (100% Inhibition): Wells containing a known CDK2 inhibitor (e.g., Staurosporine).

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate mix in kinase buffer containing CDK2/Cyclin E1 and Histone H1.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 2.5 µL of the 2X enzyme/substrate mix to all wells.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

PART 2: Dose-Response and IC50 Determination

For compounds that show significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in DMSO, typically an 8- or 12-point curve (e.g., from 100 µM to 0.005 µM).

  • Assay Execution:

    • Follow the same procedure as the primary screen, dispensing 50 nL of each concentration of the compound into the assay plate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Assay Validation and Quality Control

The reliability of the HTS data is paramount. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12][13]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[14][15]

Z_Factor_Concept cluster_distributions Signal Distributions cluster_metrics Key Metrics Positive Positive Control (e.g., Staurosporine) Signal_Window Signal Window |µ_p - µ_n| Data_Variation Data Variation 3σ_p + 3σ_n Negative Negative Control (DMSO) Z_Factor Z'-Factor > 0.5 (Robust Assay) Signal_Window->Z_Factor Data_Variation->Z_Factor

Caption: Conceptual diagram of the Z'-factor calculation.

Conclusion and Future Directions

These application notes provide a framework for the high-throughput screening of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine as a potential kinase inhibitor. A positive result, or "hit," from this screening campaign would warrant further investigation, including:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, allosteric).

  • Cell-Based Assays: Evaluating the compound's activity in relevant cancer cell lines to assess its cellular potency and effects on downstream signaling pathways.[16][17]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to optimize its potency and pharmacokinetic properties.

The pyrazole scaffold continues to be a rich source of novel therapeutics.[18] A systematic and robust HTS approach, as detailed in this guide, is the critical first step in unlocking the therapeutic potential of new pyrazole derivatives like 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 6(4), 223–244. [Link]

  • Ianevski, A., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(10), 3168–3174. [Link]

  • BMG LABTECH. (2025, January 27). What is the Z'-factor and why is it important in assay development?. Retrieved from [Link]

  • Liu, C., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 1-13. [Link]

  • Al-Ostoot, F. H., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ACS Omega. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5035. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

  • Al-Ostoot, F. H., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ACS Omega. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4721. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • S. Ali, et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

Sources

Application Notes and Protocols for Preclinical Animal Studies of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic applications.[1][2][3] Marketed drugs like the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant underscore the pharmacological versatility of this heterocyclic scaffold.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective properties.[4][5] The novel compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, incorporates a 4-amino pyrazole core with a diethylaminoethyl side chain, a substitution pattern that suggests potential for unique pharmacological activity and warrants a thorough preclinical investigation.

This document provides a comprehensive guide for the experimental design of animal studies for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. It outlines a phased approach, commencing with acute toxicity and pharmacokinetic profiling, followed by sub-chronic toxicity and initial efficacy screenings in relevant disease models. The protocols herein are designed to adhere to international regulatory standards, such as those set forth by the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of robust and reliable data to support future clinical development.[6][7][8]

Phase 1: Acute Toxicity and Pharmacokinetic Profiling

The initial phase of in vivo testing is designed to establish the fundamental safety and pharmacokinetic profile of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. These studies are critical for determining a safe dose range for subsequent, more extensive investigations.

Acute Oral Toxicity (OECD 423)

Rationale: This study aims to determine the acute oral toxicity of the compound and to identify the dose that causes mortality or evident toxicity. The data will inform the selection of doses for subsequent studies and provide an initial characterization of the compound's safety profile.

Protocol:

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Housing: Animals will be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: A minimum of 5 days of acclimatization before the study commencement.

  • Dose Administration: The compound will be administered orally by gavage. A starting dose of 300 mg/kg is proposed, with subsequent doses adjusted based on the observed outcomes, following the OECD 423 guideline.

  • Observations: Animals will be observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.

  • Body Weight: Individual animal weights will be recorded before dosing and weekly thereafter.

  • Necropsy: All animals will be subjected to gross necropsy at the end of the 14-day observation period.

  • Data Analysis: The study will determine the LD50 (if possible) and identify any target organs of toxicity.

Pharmacokinetic (PK) and Bioavailability Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to its development.[9] This study will determine key PK parameters, including bioavailability, half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) with jugular vein cannulation for serial blood sampling.

  • Dose Administration:

    • Intravenous (IV) group: A single IV bolus dose (e.g., 2 mg/kg) will be administered through the tail vein.

    • Oral (PO) group: A single oral gavage dose (e.g., 20 mg/kg) will be administered.

  • Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the jugular vein cannula at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Analysis: Plasma will be separated and the concentration of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine will be quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters will be calculated using non-compartmental analysis software.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Phase 2: Sub-Chronic Toxicity and Efficacy Screening

Following the determination of the acute toxicity and pharmacokinetic profile, the next phase involves a more extended toxicity assessment and initial screening for therapeutic efficacy in relevant animal models.

28-Day Repeated Dose Oral Toxicity Study (OECD 407)

Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It will help to identify target organs for toxicity and establish a No Observed Adverse Effect Level (NOAEL).[10][11]

Protocol:

  • Animal Model: Sprague-Dawley rats (10 males and 10 females per group).

  • Dose Levels: Three dose levels (low, mid, high) and a vehicle control group. Dose levels will be selected based on the acute toxicity data, aiming for a high dose that produces some toxicity but not mortality, a low dose that is a multiple of the anticipated human dose, and a mid-dose spaced logarithmically between the high and low doses.

  • Dose Administration: Daily oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examination prior to dosing and at termination.

    • Hematology and Clinical Chemistry: Blood samples collected at termination.

    • Urinalysis: Conducted during the last week of the study.

  • Pathology:

    • Gross Necropsy: Full necropsy performed on all animals.

    • Organ Weights: Key organs will be weighed.

    • Histopathology: A comprehensive list of tissues from the control and high-dose groups will be examined microscopically. Tissues from the low and mid-dose groups will be examined if treatment-related changes are observed in the high-dose group.

Efficacy Screening in Animal Models

Rationale: Based on the broad pharmacological potential of pyrazole derivatives, initial efficacy screening will be conducted in well-established animal models of inflammation, pain, and central nervous system (CNS) disorders.[12][13]

2.2.1 Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Protocol:

  • Animal Model: Male Wistar rats (n=6-8 per group).

  • Induction of Inflammation: Sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Treatment Groups:

    • Vehicle control

    • 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Measurement: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each group.

2.2.2 Analgesic Activity: Hot Plate Test

Protocol:

  • Animal Model: Male Swiss albino mice (n=8-10 per group).

  • Apparatus: A hot plate maintained at a constant temperature (55 ± 0.5 °C).

  • Treatment Groups:

    • Vehicle control

    • 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive control (e.g., Morphine, 5 mg/kg, s.c.)

  • Measurement: The latency to a response (licking of paws or jumping) will be recorded at 0, 30, 60, 90, and 120 minutes after drug administration. A cut-off time of 30 seconds will be used to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) will be calculated.

2.2.3 Exploratory CNS Activity: Open Field Test

Protocol:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A square arena with video tracking capabilities.

  • Treatment Groups:

    • Vehicle control

    • 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure: Mice will be placed in the center of the open field and their activity will be recorded for 10 minutes.

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Rearing frequency

  • Data Analysis: These parameters will be analyzed to assess general locomotor activity and anxiety-like behavior.

Experimental Workflow and Data Integration

The following diagram illustrates the proposed experimental workflow, emphasizing the logical progression from initial safety and PK studies to more detailed toxicity and efficacy evaluations.

experimental_workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: In-depth Evaluation cluster_efficacy Efficacy Models Acute_Toxicity Acute Oral Toxicity (OECD 423) Subchronic_Toxicity 28-Day Repeated Dose Toxicity (OECD 407) Acute_Toxicity->Subchronic_Toxicity Dose Range Selection Pharmacokinetics Pharmacokinetics (PK) Single Dose IV & PO Pharmacokinetics->Subchronic_Toxicity Exposure Assessment Efficacy_Screening Efficacy Screening Subchronic_Toxicity->Efficacy_Screening Safety Confirmation Anti_Inflammatory Anti-inflammatory (Carrageenan Paw Edema) Efficacy_Screening->Anti_Inflammatory Analgesic Analgesic (Hot Plate Test) Efficacy_Screening->Analgesic CNS_Activity Exploratory CNS (Open Field Test) Efficacy_Screening->CNS_Activity

Caption: Experimental workflow for preclinical evaluation.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with internationally accepted guidelines for animal welfare, such as those established by the OECD.[14] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The studies intended for regulatory submission must be performed in compliance with Good Laboratory Practice (GLP) regulations as mandated by the FDA (21 CFR Part 58).[6][15]

Conclusion

The proposed experimental design provides a robust framework for the initial preclinical evaluation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. By systematically assessing its safety, pharmacokinetic profile, and potential efficacy in relevant disease models, this comprehensive approach will generate the necessary data to guide informed decisions regarding the future development of this promising compound. The phased design ensures a logical progression of studies, with each phase building upon the data generated in the preceding one, ultimately leading to a thorough understanding of the compound's therapeutic potential.

References

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 135. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 655529. [Link]

  • PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

  • AuxoChromoFours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • Medicaljagat. (2024). Preclinical Toxicology Study in Compliance with FDA. [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]

  • OECD Watch. (n.d.). The OECD Guidelines and animal welfare. [Link]

  • PubMed. (2010). Synthesis and biological evaluation of novel pyrazole compounds. [Link]

  • OECD. (n.d.). Guidance Document on the Recognition, Assessment and Use of Clinical Signs as Human Endpoints for Experimental Animals Used in Safety Evaluation. [Link]

  • MDPI. (2022). Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials. [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. [Link]

  • PubMed. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. [Link]

  • SlideShare. (n.d.). OECD Guidelines. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • Semantic Scholar. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • PubMed. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. [Link]

Sources

Topic: Analytical Methods for the Quantification of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methodologies for the accurate and precise quantification of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, a key heterocyclic amine intermediate in pharmaceutical development. We present two validated, fit-for-purpose analytical techniques: a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for purity, stability, and quality control assays of the drug substance, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices, essential for pharmacokinetic and bioequivalence studies. This document provides senior-level scientific rationale for methodological choices, detailed step-by-step protocols, and a framework for method validation in accordance with international regulatory standards, including the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.

Introduction and Scientific Rationale

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, contributing to a wide range of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anti-tumor agents[1][2]. The presence of a primary amine and a tertiary amine in its structure imparts specific physicochemical properties, such as basicity and polarity, which are critical considerations for analytical method development.

Accurate quantification of this molecule is paramount throughout the drug development lifecycle. In early stages, it ensures the purity and consistency of the active pharmaceutical ingredient (API). During formulation and stability testing, it confirms dosage accuracy and shelf-life. In preclinical and clinical phases, precise measurement in biological fluids is necessary to understand its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

This guide is structured to provide not just protocols, but the scientific causality behind them. We will first explore an RP-HPLC-UV method, a workhorse in quality control laboratories for its robustness and reliability. We will then detail a more complex but significantly more sensitive and selective LC-MS/MS method, the gold standard for bioanalysis[3]. Both methodologies are presented with a complete validation framework, ensuring the integrity and trustworthiness of the generated data as mandated by global regulatory bodies[4][5][6][7][8].

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for designing a selective and robust analytical method.

  • Chemical Name: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

  • CAS Number: 1152841-43-4[9]

  • Molecular Formula: C₉H₁₈N₄

  • Molecular Weight: 182.27 g/mol (approx.)

  • Structure:

    
    (A representative image would be placed here in a final document)
    
  • Key Features: The molecule possesses two basic nitrogen centers: a primary aromatic amine on the pyrazole ring and a tertiary aliphatic amine on the ethyl side chain. These basic sites are readily protonated in acidic conditions, a key characteristic exploited in both HPLC and LC-MS/MS methods to achieve good chromatographic retention and efficient ionization.

RP-HPLC-UV Method for Purity and Assay Quantification

This method is designed for the quantification of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in bulk drug substance and formulated products. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.

Causality in Method Development
  • Column Selection: A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography, offering excellent retention for moderately polar to nonpolar compounds. The basic nature of the analyte can lead to peak tailing on traditional silica-based C18 columns due to interaction with residual acidic silanol groups. Therefore, a modern, end-capped, high-purity silica C18 column is recommended to ensure symmetrical peak shapes.

  • Mobile Phase: A mobile phase consisting of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase is used.

    • Organic Phase: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.

    • Aqueous Phase: An acidic modifier is essential. Using a dilute acid like formic acid or trifluoroacetic acid (TFA) in the aqueous phase (e.g., 0.1% v/v) serves two purposes:

      • It protonates the amine functional groups of the analyte, increasing its polarity and ensuring predictable retention.

      • It protonates residual silanol groups on the stationary phase, minimizing secondary ionic interactions that cause peak tailing[10].

  • Detection Wavelength: The optimal UV detection wavelength (λmax) should be determined by scanning a standard solution of the analyte across the UV spectrum (e.g., 200-400 nm). Pyrazole derivatives often exhibit strong absorbance in the low UV range[10][11].

  • Isocratic vs. Gradient Elution: For a simple purity assay, an isocratic elution (constant mobile phase composition) is often sufficient and more robust. If separating from multiple impurities with a wide range of polarities, a gradient elution may be necessary.

Experimental Protocol: HPLC-UV Quantification

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Formic acid (≥98%).

  • Water (HPLC grade or Milli-Q).

Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Aqueous Phase A) and 0.1% (v/v) formic acid in acetonitrile (Organic Phase B). For an isocratic run, pre-mix the required ratio (e.g., 80:20 A:B), filter through a 0.45 µm membrane, and degas.

  • Diluent: A mixture of the mobile phase is recommended as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample (bulk drug or formulation), dissolve in diluent, and dilute to a final concentration within the validated calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (e.g., 230 nm)
Run Time ~10 minutes

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Perform a linear regression analysis. The concentration of the analyte in the sample is determined from its peak area using the regression equation.

Method Validation Summary (ICH Q2(R2) Framework)

The developed method must be validated to demonstrate it is fit for its intended purpose[7][12][13][14].

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference.Peak purity analysis (PDA), analysis of spiked placebo and degradation samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999[15]
Range The concentration interval where the method is accurate, precise, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy Closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision (RSD) Agreement among a series of measurements.Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%[7].
LOD/LOQ Lowest concentration that can be reliably detected/quantified.LOD: S/N ratio ≥ 3:1; LOQ: S/N ratio ≥ 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits.

LC-MS/MS Method for Bioanalysis

This method is designed for the selective, high-sensitivity quantification of the analyte in biological matrices like human plasma, which is essential for pharmacokinetic studies.

Causality in Method Development
  • Rationale for LC-MS/MS: Biological matrices are incredibly complex. UV detection lacks the specificity to distinguish the analyte from endogenous interferences. Mass spectrometry, particularly tandem MS (MS/MS), provides exceptional selectivity by monitoring a specific fragmentation pattern (a precursor ion fragmenting to a product ion) unique to the analyte[3][16]. This allows for quantification at very low levels (pg/mL to ng/mL).

  • Ionization: The analyte's basic amine groups are ideal for positive mode electrospray ionization (ESI+), where they readily accept a proton to form a positively charged ion [M+H]⁺.

  • MRM Transition: In the mass spectrometer, the protonated molecule (precursor ion, Q1) is selected, fragmented, and a specific, stable fragment (product ion, Q3) is monitored. This Q1 → Q3 transition is called Multiple Reaction Monitoring (MRM) and is the basis for quantification. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to correct for variability in sample preparation and instrument response.

  • Sample Preparation: The primary goal is to remove proteins and phospholipids from the biological sample, which can suppress ionization and contaminate the instrument[17][18][19][20].

    • Protein Precipitation (PPT): Simple, fast, and cheap. An organic solvent (e.g., acetonitrile) is added to precipitate proteins. However, it is the least clean method and may not sufficiently remove phospholipids, leading to matrix effects.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. The analyte is partitioned into an immiscible organic solvent based on its pH-dependent solubility. It provides a cleaner extract.

    • Solid-Phase Extraction (SPE): The most powerful and selective technique[17]. The analyte is retained on a solid sorbent while interferences are washed away. A mixed-mode cation exchange SPE sorbent is ideal for this basic compound, providing a very clean extract.

Experimental Workflow and Protocols

G Final_Sample Final_Sample LC LC Final_Sample->LC Detector Detector Data Data Processing & Quantification Detector->Data

Protocol: Protein Precipitation

  • Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions:

ParameterRecommended Condition
LC Column UPLC C18, 2.1 x 50 mm, 1.8 µm (for high throughput)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient e.g., 5% B to 95% B over 3 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Analyte: e.g., m/z 183.2 → 112.1; IS: To be determined
Source Temp. 500 °C
IonSpray Voltage 5500 V
Bioanalytical Method Validation (FDA & ICH M10)

Validation for bioanalytical methods is more extensive and follows specific guidance to ensure reliability for clinical and non-clinical studies[4][5][6][8].

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity Absence of interfering components at the retention time of the analyte and IS.Response in blank matrix should be <20% of LLOQ for the analyte and <5% for the IS.
Calibration Curve Defines the relationship between concentration and response.At least 6 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determined at LLOQ, Low, Mid, and High QC levels over multiple runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery Efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect Assessment of ionization suppression or enhancement by the matrix.CV of the matrix factor across different lots of matrix should be ≤15%.
Stability Analyte stability in matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration at each stability level must be within ±15% of the nominal concentration.

Conclusion

This document provides two distinct, robust, and scientifically-grounded methodologies for the quantification of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. The RP-HPLC-UV method offers a reliable and accessible approach for routine quality control, purity assessment, and stability testing of the drug substance. For applications requiring higher sensitivity and selectivity, particularly for analysis in complex biological fluids, the LC-MS/MS method provides the necessary performance for demanding pharmacokinetic and bioanalytical studies. Adherence to the detailed protocols and rigorous validation against the appropriate ICH and FDA guidelines will ensure the generation of accurate, reproducible, and defensible data, supporting the advancement of drug development programs.

References

  • FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration.
  • FDA. (2022). M10 Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]

  • Agilent. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResearchGate. (2025). LC-MS/MS method for the quantification of carbinoxamine in human plasma. [Link]

  • ResearchGate. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification... [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Angene Chemical. (n.d.). 1-[2-(diethylamino)ethyl]-N-(3,4-dihydro-2H-pyran-2-ylmethyl)pyrazol-4-amine. [Link]

  • ChemSrc. (n.d.). CAS#:1339387-76-6 | 1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method... [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evaluation of Pyrazole Derivatives by Different Method. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation... [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

Sources

Guide to the Safe Handling and Storage of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of the research chemical 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS No. 1152841-43-4). As a substituted pyrazole amine, this compound possesses specific hazards that necessitate rigorous safety protocols. This guide is intended for laboratory personnel, including researchers, chemists, and technicians, to establish best practices, minimize exposure risk, and ensure experimental integrity. The protocols herein are grounded in established chemical safety principles and specific hazard data for the compound and its structural analogs.

Compound Identification and Hazard Assessment

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a bifunctional molecule featuring a pyrazole-amine core and a diethylaminoethyl side chain. While comprehensive toxicological data is not publicly available, its structure informs a preliminary risk assessment. The diethylamino moiety confers basicity and potential corrosivity, characteristic of aliphatic amines, while the pyrazole ring is a common scaffold in pharmacologically active molecules.[1][2] Hazard classification is based on available supplier safety data.[3]

Chemical and Physical Properties
IdentifierValueSource
Chemical Name 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine[3]
CAS Number 1152841-43-4[3]
Molecular Formula C₉H₁₈N₄[3]
Molecular Weight 182.27 g/mol [3]
Synonyms 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine[3]
GHS Hazard Classification

The compound is classified as hazardous. The following table summarizes the known GHS classifications, which dictate the minimum safety precautions required.[3]

GHS ClassificationHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Expert's Narrative: The combination of these hazards points to a compound that is moderately toxic via multiple routes of exposure and is irritating to all points of contact. The primary risks during laboratory handling are inhalation of airborne particulates (if solid) or aerosols, and direct contact with skin and eyes. The respiratory irritation hazard (H335) underscores the critical need for adequate ventilation, preferably a certified chemical fume hood.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Primary Containment: All manipulations of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][6]

  • Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound. The selection of PPE depends on the specific task being performed.

  • Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) are required at a minimum.[5][8] When there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile (inspect for tears and degradation), must be worn.[9] Always inspect gloves before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with institutional waste procedures.[10]

  • Skin and Body Protection: A flame-resistant laboratory coat is required. Ensure clothing fully covers the arms and legs. For larger-scale operations, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Not typically required if work is performed within a functioning fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[11]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Start: Handling 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine task_weighing Task: Weighing Solid (<1g) start->task_weighing Small Scale / Solid task_solution Task: Preparing/Transferring Solution (<50mL) start->task_solution Small Scale / Liquid task_large_scale Task: Large Scale / Splash Risk start->task_large_scale Any Scale w/ Significant Splash Risk ppe_basic Required PPE: - Lab Coat - Nitrile Gloves - Safety Goggles task_weighing->ppe_basic task_solution->ppe_basic ppe_advanced Required PPE: - Lab Coat - Nitrile Gloves - Safety Goggles - Face Shield task_large_scale->ppe_advanced

Caption: PPE selection is dictated by the task and potential for exposure.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

Storage Conditions
  • Container: Store in the original, tightly sealed container in a cool, dry, and dark place.[9]

  • Location: Store in a dedicated, ventilated cabinet for amines or noxious chemicals.[12] Do not store on open benchtops or shelves above eye level.[13]

  • Atmosphere: While specific data is lacking, similar amines can be sensitive to air and moisture. If the compound is of high purity or for sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, date received, and all relevant GHS hazard pictograms.[14]

Chemical Incompatibilities

The amine functionality makes this compound basic. It must be segregated from incompatible materials to prevent dangerous reactions.[6][15]

  • Acids: Violent neutralization reactions can occur. Store separately from all acids (e.g., hydrochloric acid, acetic acid).

  • Oxidizing Agents: Can react vigorously or explosively. Store separately from peroxides, perchlorates, nitrates, and permanganates.

  • Acid Anhydrides and Acid Chlorides: Can undergo vigorous, exothermic reactions.

Standard Operating Procedures (SOPs)

Follow these protocols for common laboratory manipulations.

SOP 4.1: Weighing and Preparing a Stock Solution
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Verify the chemical fume hood is operational.

  • Staging: Place a clean beaker, a secondary container (e.g., a glass crystallizing dish), a weigh boat, spatula, and the sealed container of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine inside the fume hood.

  • Weighing: Tare the analytical balance with the weigh boat. Carefully transfer the desired amount of the compound from its container to the weigh boat. Avoid creating dust. Close the primary container immediately.

  • Transfer: Place the weigh boat into the beaker. Carefully add the desired solvent to the beaker, rinsing the weigh boat in the process. Use a magnetic stir bar to aid dissolution if necessary.

  • Completion: Once dissolved, transfer the solution to a labeled volumetric flask or storage bottle.

  • Cleanup: Wipe down the spatula and work surface inside the fume hood with a solvent-dampened cloth. Dispose of the weigh boat and any contaminated materials as hazardous waste.

SOP 4.2: Transferring and Adding to a Reaction
  • Preparation: Ensure the reaction apparatus is assembled within a chemical fume hood. Don all required PPE.

  • Transfer (Liquid): Using a clean, dry syringe or pipette, draw up the required volume of the stock solution.

  • Addition: Add the solution dropwise to the reaction vessel. Be mindful of any potential exotherms. For additions to reactive mixtures (e.g., those containing acid chlorides), the addition should be performed slowly and with cooling.

  • Cleanup: Rinse the syringe or pipette with a suitable solvent. Dispose of the rinse and any contaminated materials as hazardous waste.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response

The appropriate response depends on the size and nature of the spill.

Spill_Response_Workflow Diagram 2: Spill Response Workflow spill Spill Occurs check_size Assess Spill Size spill->check_size minor_spill Minor Spill (<100 mL / 10g, contained) check_size->minor_spill Minor major_spill Major Spill (>100 mL / 10g, uncontained) check_size->major_spill Major alert Alert personnel in immediate area. Restrict access. minor_spill->alert evacuate EVACUATE the lab. Alert supervisor and EHS. Pull fire alarm if necessary. major_spill->evacuate cleanup Wearing full PPE, cover spill with inert absorbent material (e.g., vermiculite, sand). alert->cleanup collect Collect absorbent into a sealed, labeled hazardous waste container. cleanup->collect decontaminate Decontaminate the area with appropriate solvent and soap/water. collect->decontaminate

Caption: A systematic workflow for responding to chemical spills.

First Aid Measures

In case of exposure, follow these steps while seeking immediate medical attention. Provide the Safety Data Sheet to emergency responders.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Waste Disposal

  • Chemical Waste: All waste containing 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, including excess material, solutions, and contaminated absorbents, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of waste through a licensed professional waste disposal service. Do not discharge into drains or the environment.[8][9] Follow all local, state, and federal regulations.

References

  • Title: 1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine Source: ChemSrc URL: [Link]

  • Title: 1-[2-(diethylamino)ethyl]-N-(3,4-dihydro-2H-pyran-2-ylmethyl)pyrazol-4-amine Source: Angene Chemical URL: [Link]

  • Title: MSDS of 1-ethyl-1H-pyrazol-4-amine Source: Angene Chemical URL: [Link]

  • Title: 1-Ethyl-1h-pyrazol-4-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Guidance on Safe Storage of Chemicals in Laboratories Source: University of St Andrews URL: [Link]

  • Title: 1H-pyrazol-4-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Storage of Laboratory Chemicals Source: Indiana University, Environmental Health & Safety URL: [Link]

  • Title: A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative Source: ResearchGate URL: [Link]

  • Title: Guidelines for Chemical Storage in Labs Source: American University of Beirut URL: [Link]

  • Title: Best Practices for Chemical Storage in Research Labs Source: Apollo Scientific URL: [Link]

  • Title: Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Formulation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the development of a suitable formulation for the novel compound 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine for use in in vivo preclinical research. Given the limited publicly available data on this specific molecule, this guide is structured around first principles of pharmaceutical formulation development. It emphasizes the critical initial step of physicochemical characterization and provides a logical, stepwise approach to vehicle selection, formulation preparation, and quality control. The protocols herein are designed to be adaptable, guiding the researcher from initial solubility screening to the preparation of a stable, injectable formulation suitable for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction: The Criticality of Formulation

The journey of a new chemical entity (NCE) from the bench to preclinical in vivo testing is fraught with challenges, many of which are unrelated to its intrinsic biological activity. A significant number of promising compounds fail during preclinical stages not due to a lack of efficacy, but because of poor bioavailability or inconsistent exposure stemming from suboptimal formulation.[1][2] The primary goal of a preclinical formulation is to deliver a well-defined and consistent dose of the active pharmaceutical ingredient (API) to the test subject, thereby ensuring that the observed biological effects are truly representative of the compound's activity.[3]

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a substituted pyrazole containing multiple amine functional groups. These basic centers are key determinants of its physicochemical properties and, consequently, the formulation strategy. This guide will walk through the necessary steps to develop a robust and reproducible formulation for this compound, focusing on creating a simple, safe, and effective aqueous-based system suitable for injection.

Pre-formulation Assessment: Characterizing the API

Before any formulation work begins, a thorough characterization of the API's physicochemical properties is mandatory.[3][4] This data dictates the entire formulation strategy. Due to the scarcity of published data for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, the following table presents a set of hypothetical yet plausible properties based on its chemical structure, which will be used to guide the subsequent protocols. Researchers must determine these values experimentally for their specific batch of the compound.

PropertyHypothetical ValueRationale & Implication for Formulation
Molecular Weight 196.29 g/mol Basic property required for all concentration calculations.
Appearance Off-white to light yellow solidProvides a baseline for visual inspection of the final formulation.
pKa pKa1 ≈ 9.8 (diethylamino)pKa2 ≈ 5.5 (pyrazol-amine)The presence of two basic centers is critical. The higher pKa suggests that at physiological pH (7.4), the diethylamino group will be predominantly protonated. This allows for significant solubility enhancement in acidic solutions via salt formation.
LogP 2.1Indicates moderate lipophilicity. The compound is not excessively "greasy," suggesting that an aqueous-based formulation is a feasible primary approach.
Aqueous Solubility < 0.1 mg/mL at pH 7.4Poor solubility in neutral water is expected. This confirms the need for a solubilization strategy.
Solubility in Acid > 50 mg/mL at pH 4.0High solubility at acidic pH confirms that salt formation is a highly effective solubilization method.

Formulation Development Strategy: A Logic-Driven Approach

The goal is to develop the simplest possible formulation, minimizing the use of excipients that could confound experimental results.[3] For a basic compound like 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, the strategy is clear: leverage the amine groups to form a soluble salt.

The following decision tree outlines the general workflow for developing an appropriate formulation.

G start Start: API Characterization (pKa, Solubility, LogP) check_sol Is aqueous solubility at neutral pH sufficient for target dose? start->check_sol ph_adjust Strategy 1: pH Adjustment (Salt Formation) check_sol->ph_adjust No use_buffer Develop Buffered Aqueous Solution (e.g., Citrate, Acetate) check_sol->use_buffer Yes check_ph_sol Is solubility sufficient in a tolerable pH range (e.g., pH 3-9)? ph_adjust->check_ph_sol check_ph_sol->use_buffer Yes cosolvent Strategy 2: Co-solvent System check_ph_sol->cosolvent No finish Final Formulation QC: Appearance, pH, Purity, Stability use_buffer->finish check_cosolvent_sol Is solubility sufficient in a tolerable co-solvent blend (e.g., PEG300, PG)? cosolvent->check_cosolvent_sol use_cosolvent Develop Co-solvent Formulation check_cosolvent_sol->use_cosolvent Yes complex Strategy 3: Complex Formulation (e.g., Surfactants, Cyclodextrins) check_cosolvent_sol->complex No use_cosolvent->finish complex->finish

Caption: Formulation development decision tree for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

Based on our hypothetical data, Strategy 1 (pH Adjustment) is the most promising starting point.

Vehicle Selection

The choice of excipients must prioritize safety and inertness in the chosen animal model.[5]

Excipient ClassExample(s)FunctionCommon Concentration
Solvents Sterile Water for Injection (WFI)Primary vehicleq.s. (quantum satis)
pH Adjusting Agents Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)Solubilize API by salt formationAs needed to reach target pH
Buffering Agents Citrate Buffer, Acetate BufferMaintain pH, prevent precipitation upon injection10-50 mM
Tonicity Agents Sodium Chloride (NaCl), DextroseAdjust osmolality to be isotonic with blood~0.9% (NaCl), ~5% (Dextrose)
Co-solvents Polyethylene Glycol 300/400 (PEG), Propylene Glycol (PG)Increase solubility for lipophilic compounds10-50% v/v
Solubilizers Polysorbate 80 (Tween® 80), Cremophor® ELFor very poorly soluble compounds1-10% v/v

Source: Adapted from,[6],[7]

For our compound, a buffered acidic solution is the ideal starting point. A citrate buffer at pH 4.0 is a good choice as it is physiologically compatible and effective in this pH range.

Experimental Protocols

Safety Precaution: Always handle the API and formulation reagents in a fume hood or ventilated enclosure, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of 20 mM Citrate Buffer (pH 4.0)
  • Prepare Stock Solutions:

    • Solution A (20 mM Citric Acid): Dissolve 0.420 g of citric acid monohydrate (MW = 210.14 g/mol ) in sterile WFI and bring the total volume to 100 mL.

    • Solution B (20 mM Sodium Citrate): Dissolve 0.588 g of sodium citrate dihydrate (MW = 294.10 g/mol ) in sterile WFI and bring the total volume to 100 mL.

  • Mix Solutions: In a sterile beaker with a magnetic stir bar, combine approximately 62 mL of Solution A with 38 mL of Solution B.

  • Adjust pH: Place a calibrated pH probe into the solution. Slowly add Solution A (to lower pH) or Solution B (to raise pH) until the meter reads exactly 4.00.

  • Sterilization: Filter the final buffer solution through a 0.22 µm sterile syringe filter into a sterile container.

Protocol 2: Preparation of a 5 mg/mL Formulation

This protocol targets a final concentration of 5 mg/mL in an isotonic buffered solution.

  • Weigh API: Accurately weigh 25 mg of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine into a sterile 10 mL volumetric flask.

  • Initial Solubilization: Add approximately 3 mL of the sterile 20 mM Citrate Buffer (pH 4.0) to the flask.

  • Dissolution: Sonicate or vortex the flask for 5-10 minutes until the API is completely dissolved. A clear solution should be obtained.

  • Tonicity Adjustment: Add 45 mg of Sodium Chloride (NaCl) to the flask to achieve an isotonic solution (~0.9% w/v). Swirl to dissolve.

  • Final Volume: Carefully add the 20 mM Citrate Buffer (pH 4.0) to bring the total volume to exactly 5.0 mL (q.s.).

  • Final Filtration: Draw the entire solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, sealed vial. This final step ensures sterility of the dosing solution.

  • Labeling: Label the vial clearly with the compound name, concentration (5 mg/mL), vehicle composition, date, and batch number.

Quality Control & Stability Assessment

A formulation is only useful if it is well-characterized and stable for the duration of the experiment. The following QC checks are essential.

QC Workflow

Caption: Quality control and short-term stability workflow for the final formulation.

Protocol 3: Short-Term Stability Assessment

The chemical stability of amines in aqueous solution can be a concern, with oxidation being a potential degradation pathway.[8][9] A short-term stability study is crucial to ensure the compound does not degrade between preparation and administration.

  • Timepoint Zero (T=0): Immediately after preparing the formulation (Protocol 2), take an aliquot and analyze it via a qualified HPLC-UV method to determine the initial purity and concentration. The peak area of the API at T=0 is considered 100%.

  • Storage: Store the remaining formulation vial under two conditions: room temperature (20-25°C) and refrigerated (2-8°C), protected from light.

  • Timepoint 24 Hours (T=24h): After 24 hours, take aliquots from both storage conditions and re-analyze by the same HPLC-UV method.

  • Analysis: Compare the chromatograms from T=24h to T=0.

    • Purity: Calculate the peak area of the API as a percentage of the total peak area. Look for the appearance of new peaks, which would indicate degradation products.

    • Concentration: Compare the absolute peak area of the API at T=24h to T=0.

  • Acceptance Criteria: The formulation is considered stable if the purity remains >95% of the initial value and no significant degradation peaks are observed.

Considerations for In Vivo Administration

  • Route of Administration: The prepared formulation is suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.

  • Dose Volume: Ensure the injection volume is appropriate for the species being tested. For example, for mice, typical maximums are 10 mL/kg for IP/SC and 5 mL/kg for IV.

  • Potential for Precipitation: Although the formulation is buffered, injecting an acidic solution into the bloodstream (pH ~7.4) can cause a rapid pH shift. This can lead to precipitation of the API at the injection site if the concentration is too high. Always perform a preliminary in vitro dilution test by adding a small amount of the formulation to a larger volume of pH 7.4 phosphate-buffered saline (PBS) to check for precipitation.

  • Vehicle Toxicity: The chosen vehicle (citrate-buffered saline) is generally considered safe. However, always run a vehicle-only control group in your in vivo studies to ensure the vehicle itself does not produce any biological effects.[5]

Conclusion

This guide provides a comprehensive, principles-based framework for the successful formulation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine for in vivo research. The core strategy relies on leveraging the compound's basic nature to achieve solubilization through pH-adjusted salt formation in a physiologically compatible buffered system. By following the detailed protocols for preparation, and critically, for quality control and stability assessment, researchers can ensure the delivery of a consistent and accurate dose. This robust formulation approach is essential for generating reliable and reproducible preclinical data, forming the solid foundation required for advancing a novel chemical entity through the drug development pipeline.

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central URL: [Link]

  • Title: CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE Source: Altasciences URL: [Link]

  • Title: Designing formulations for preclinical and early stage clinical studies Source: Quay Pharma URL: [Link]

  • Title: Excipients and Their Use in Injectable Products Source: American Pharmaceutical Review URL: [Link]

  • Title: Formulation Development Strategy: Preclinical PK, PD, and TK Considerations Source: LinkedIn URL: [Link]

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: ACS Publications URL: [Link]

  • Title: Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions Source: PDA Journal of Pharmaceutical Science and Technology URL: [Link]

  • Title: Preclinical Formulation Development Source: SGS URL: [Link]

  • Title: parenteral excipients Source: Ashland URL: [Link]

  • Title: Modification of Primary Amines to Higher Order Amines Reduces in Vivo Hematological and Immunotoxicity of Cationic Nanocarriers Through TLR4 and Complement Pathways Source: PubMed URL: [Link]

  • Title: Excipients and Their Use in Injectable Products Source: PDA Journal of Pharmaceutical Science and Technology URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: SINTEF URL: [Link]

Sources

Application Notes & Protocols: Molecular Docking Studies of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Ligand and the Method

The Compound of Interest: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

The heterocyclic pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. Molecules incorporating the pyrazole nucleus exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Our focus, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS: 1152841-43-4), is a substituted pyrazole derivative. Its structure, featuring a flexible diethylaminoethyl side chain and a reactive amine group, makes it an intriguing candidate for exploring interactions with various biological targets. The inherent flexibility and hydrogen bonding potential suggest it could be effectively modeled using computational methods to predict its binding behavior.

The In Silico Microscope: Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as our pyrazole derivative) when bound to a second molecule (a receptor, typically a protein).[1][2] At its core, docking aims to simulate the molecular recognition process, providing critical insights into:

  • Binding Pose: The three-dimensional orientation and conformation of the ligand within the receptor's active site.

  • Binding Affinity: A score that estimates the strength of the ligand-receptor interaction, often expressed in terms of binding energy (e.g., kcal/mol).[3]

This predictive power allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and generate hypotheses about the molecular basis of a drug's mechanism of action, significantly accelerating the drug discovery pipeline.[4][5]

Pre-Docking Phase: Building a Valid Foundation

The credibility of any docking study hinges on meticulous preparation. Rushing this phase is the most common cause of erroneous and misleading results. This section details the critical preparatory steps for both the biological target (receptor) and the ligand.

Target Selection: Choosing the Right Lock

The first and most crucial decision is the selection of an appropriate 3D structure for the target protein. The Protein Data Bank (PDB) is the primary repository for these structures.

Causality Behind Selection Criteria:

  • High Resolution: Prioritize X-ray crystallography structures with a resolution of <2.5 Å. Higher resolution means the atomic coordinates are more precisely determined, providing a more accurate model of the binding site.

  • Presence of a Co-crystallized Ligand: A structure that was solved with a bound ligand (a "holo" structure) is invaluable. The native ligand's position confirms the location and conformation of the active site. More importantly, it provides the ultimate benchmark for validating your docking protocol.[6][7]

  • Biological Relevance: Ensure the PDB entry corresponds to the correct organism and protein state (e.g., active vs. inactive conformation). Avoid using structures with significant mutations unless those mutations are the subject of your investigation.

  • Completeness: Check for missing residues or loops, especially within the binding site. While these can sometimes be modeled, they introduce uncertainty.[8]

G start Begin Target Selection pdb Search Protein Data Bank (PDB) for Target Protein start->pdb multiple Multiple Structures Found? pdb->multiple resolution Filter by Resolution (< 2.5 Å) multiple->resolution Yes reassess Re-evaluate or Consider Homology Modeling multiple->reassess No holo Holo-structure (with co-crystallized ligand) Available? resolution->holo High-Res Structures Exist resolution->reassess No High-Res Structures wildtype Is it a Wild-Type Structure? holo->wildtype Yes holo->wildtype No, but use as backup complete Check for Missing Residues in Binding Site wildtype->complete Yes wildtype->reassess No (mutant not relevant) select Select Best Candidate Structure for Preparation complete->select No Missing Residues complete->reassess Yes, significant gaps

Caption: Decision workflow for selecting a target protein structure.

Protocol 2.2: Receptor Preparation

Objective: To clean a raw PDB file, making it suitable for docking by correcting structural issues and assigning correct chemical properties. We will use UCSF Chimera as an example tool.[9]

Rationale: Raw PDB files often contain non-essential molecules (like water) and lack hydrogen atoms, which are necessary for calculating interactions. This protocol standardizes the receptor structure.[8][10]

Methodology:

  • Load Structure: Open the selected PDB file in UCSF Chimera.

  • Remove Unwanted Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains.

  • Delete Solvent and Ions: Remove all water molecules (delete solvent). Expert Insight: Retain specific water molecules only if there is strong evidence they mediate key interactions between the protein and known ligands.[6] Also, remove any ions not critical to structural integrity or binding.

  • Add Hydrogens: Use the AddH tool to add hydrogen atoms. It is crucial to ensure correct protonation states for residues like Histidine, Aspartate, and Glutamate, as this directly impacts hydrogen bonding.

  • Assign Partial Charges: Use a tool like Add Charge to assign partial atomic charges (e.g., AMBER ff14SB for proteins). This is essential for calculating electrostatic interactions.

  • Repair Missing Structures (Optional): If there are minor missing side chains or loops outside the active site, tools like Modeller (often integrated into Chimera) can be used to model them.[11]

  • Save Prepared Receptor: Save the final, cleaned structure in a format required by your docking software (e.g., .pdbqt for AutoDock Vina).[12]

Protocol 2.3: Ligand Preparation

Objective: To convert the 2D structure of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine into a 3D, energy-minimized conformation with correct chemical properties.

Rationale: A docking program needs a 3D structure of the ligand. It's also vital to define its rotatable bonds to allow for conformational flexibility during the docking simulation.

Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or download its structure from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the features within AutoDock Tools (ADT) to generate an initial 3D conformation.[13]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step finds a low-energy, stable conformation of the ligand.

  • Add Hydrogens and Assign Charges: Similar to the protein, add all hydrogen atoms and assign partial charges. For ligands, Gasteiger charges are commonly used.[12]

  • Define Rotatable Bonds: Use your docking software's tools (e.g., AutoDock Tools) to automatically detect and define the rotatable bonds. This is critical for allowing the ligand to flexibly adapt its shape to the binding pocket.

  • Save Prepared Ligand: Save the final ligand structure in the required format (e.g., .pdbqt).[14]

The Docking Simulation: Finding the Best Fit

With the receptor and ligand prepared, the next stage is to define the search space and run the simulation.

Protocol 3.1: Grid Generation

Objective: To define a specific three-dimensional box in the receptor's active site where the docking algorithm will search for binding poses.

Rationale: Confining the search to the active site dramatically increases computational efficiency and prevents the algorithm from exploring irrelevant binding locations on the protein surface.[15]

Methodology:

  • Identify the Binding Site: If you have a co-crystallized ligand, the binding site is the space it occupies. If not, use literature information or active site prediction servers.

  • Define the Grid Box: In your docking software (e.g., AutoDock Tools), load the prepared receptor.

  • Set Box Dimensions: Create a grid box that encompasses the entire binding pocket, with a buffer of ~4-5 Å around the known or predicted site. The box should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally expensive.

  • Save Grid Parameters: The software will save a configuration file containing the coordinates and dimensions of this box. This file is a required input for the docking run.

Protocol 3.2: Running the Docking Simulation

Objective: To execute the docking algorithm, which will sample different poses of the ligand within the grid box and score them.

Rationale: This is the core computational step where the software explores the conformational space of the ligand-receptor interaction to find the most favorable binding modes.[16]

Methodology:

  • Configure the Docking Run: Create a configuration file that points to the prepared receptor (receptor.pdbqt), the prepared ligand (ligand.pdbqt), and the grid parameter file.

  • Set Exhaustiveness (Search Intensity): This parameter controls the computational effort of the search. Higher exhaustiveness increases the chance of finding the optimal pose but takes longer. A value of 8-16 is often a good starting point for tools like AutoDock Vina.

  • Execute the Program: Run the docking software from the command line, providing the configuration file as input.

  • Output: The program will generate an output file (e.g., output.pdbqt) containing a set number of binding poses (typically 9 or 10), ranked by their docking scores.

Post-Docking Analysis: From Data to Insight

Protocol Validation: The Self-Validating System

Before docking your novel compound, you must validate your entire protocol.

Objective: To confirm that your chosen protein preparation, grid parameters, and docking settings can accurately reproduce a known experimental result.[17]

Methodology:

  • Select a Benchmark: If your chosen PDB structure has a co-crystallized ligand, use it as your benchmark.

  • Re-docking: Extract the native ligand, prepare it using the same protocol (Protocol 2.3), and dock it back into its own receptor's binding site.[6]

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Analyze the Result:

    • RMSD < 2.0 Å: This is generally considered a successful validation.[7][18] It indicates your protocol is capable of accurately identifying the correct binding mode.

    • RMSD > 2.0 Å: Your protocol is not reliable. You must troubleshoot by adjusting grid box size, exhaustiveness, or even re-evaluating your protein preparation steps before proceeding.[19]

Analysis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Results

Once the protocol is validated, you can confidently analyze the results for your compound of interest.

Methodology:

  • Examine Binding Energy/Docking Score: The top-ranked pose is the one with the most favorable (most negative) binding energy.[3][18] This value provides a quantitative estimate of binding affinity. Lower scores suggest stronger binding.

  • Visual Inspection: Load the receptor and the docked poses into a molecular visualization tool (e.g., PyMOL, Chimera). Critically examine the top-scoring poses. Does the binding mode make chemical sense? Is the ligand well-accommodated in the pocket, or are there steric clashes?

  • Analyze Intermolecular Interactions: Identify the specific interactions stabilizing the complex.[18] Look for:

    • Hydrogen Bonds: Key interactions with specific residues.

    • Hydrophobic Interactions: Favorable contacts between nonpolar regions.

    • Pi-Stacking or Cation-Pi Interactions: Common with aromatic rings like the pyrazole core.

    • Ionic Interactions: Between charged groups.

  • Pose Clustering: Analyze all the generated poses. If multiple low-energy poses cluster in a similar location and conformation, it increases confidence in that binding mode.

Data Presentation & Workflow Summary

Summarizing Quantitative Data

Docking results should be summarized clearly. Below is a hypothetical results table for our pyrazole derivative docked against a target kinase, compared with a known inhibitor.

CompoundBinding Affinity (kcal/mol)RMSD (Å) (vs. Native Ligand)Key Interacting ResiduesInteraction Type
Native Inhibitor (Re-docked) -9.50.85GLU-91, LEU-148, LYS-45H-Bond, Hydrophobic
1-[2-(...)-pyrazol-4-amine -8.2N/AGLU-91, TYR-89, MET-146H-Bond, Pi-Stacking
Decoy Compound -5.1N/AVAL-23, ILE-75Hydrophobic

This table clearly presents the key metrics: the validated protocol (Native Inhibitor RMSD < 2.0 Å), the promising result for our test compound (strong binding energy and interaction with a key residue, GLU-91), and the poor result for a likely inactive decoy.

Overall Experimental Workflow

Caption: Comprehensive workflow for a molecular docking study.

References

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). Preprints.org. [Link]

  • Interpreting and analyzing molecular docking results. (2024). ResearchGate. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • How does one prepare proteins for molecular docking? (2021). Quora. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PLOS ONE. [Link]

  • How can I validate a docking protocol? (2015). ResearchGate. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Yuriev, E., & Agostino, M. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. Journal of Scientia and Medica. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • Autodock Tutorial easy for beginners Ligand Preparation. (2020). YouTube. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Preparing the protein and ligand for docking. (n.d.). University of Strathclyde. [Link]

  • Forli, S., et al. (2016). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Basic docking. (n.d.). AutoDock Vina Documentation. [Link]

  • V1: How to Energy Optimisation of Protein for Molecular Docking. (2025). YouTube. [Link]

  • What is the importance of the RMSD value in molecular docking? (2015). ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina. (2025). YouTube. [Link]

  • 1-[2-(diethylamino)ethyl]-N-(3,4-dihydro-2H-pyran-2-ylmethyl)pyrazol-4-amine. (n.d.). AngeneChemical. [Link]

  • 1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine. (n.d.). Chemsrc. [Link]

  • Autodock Results Analysis. (2020). YouTube. [Link]

  • RMSD value molecular docking. (2022). Reddit. [Link]

  • 1-Ethyl-1h-pyrazol-4-amine. (n.d.). PubChem. [Link]/7018640)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high product purity. We will delve into the causality behind experimental choices, providing troubleshooting solutions grounded in established chemical principles.

Introduction: The Synthetic Challenge

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a key intermediate in pharmaceutical development, valued for its versatile pyrazole core and pendant diethylaminoethyl chain, which can modulate physicochemical properties like solubility and basicity. The synthesis, while conceptually straightforward, presents several practical hurdles that can significantly impact yield and purity. The most common and industrially viable route involves a two-step process: the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group. This guide provides a structured, question-and-answer approach to troubleshoot and optimize each of these critical steps.

Section 1: Synthetic Strategy Overview

The synthesis is typically approached via the pathway illustrated below. This route is favored due to the commercial availability of 4-nitropyrazole and the well-established methodologies for both N-alkylation and nitro group reduction.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Reduction A 4-Nitropyrazole B 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole A->B Regioselective Alkylation D 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (Final Product) B->D Chemoselective Reduction C 2-(Diethylamino)ethyl chloride + Base C->A E Reducing Agent E->B G Start Incomplete Nitro Reduction CheckCatalyst 1. Check Catalyst Loading & Age Start->CheckCatalyst CheckHydrogen 2. Verify H₂ Pressure & Delivery Start->CheckHydrogen CheckSolvent 3. Ensure Solvent Purity Start->CheckSolvent IncreaseLoading Increase Catalyst Loading (e.g., 5 mol% to 10 mol%) CheckCatalyst->IncreaseLoading Low Loading ChangeCatalyst Use Fresh Catalyst CheckCatalyst->ChangeCatalyst Old Catalyst PurgeSystem Purge System with N₂ then H₂ CheckHydrogen->PurgeSystem SwitchMethod Consider Alternative Reduction Method (e.g., Transfer Hydrogenation) CheckSolvent->SwitchMethod Impurities Suspected IncreaseLoading->SwitchMethod If Still Fails ChangeCatalyst->SwitchMethod If Still Fails PurgeSystem->SwitchMethod If Still Fails

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Q2: Which reduction method is most suitable for this molecule?

The choice of reduction method depends on available equipment, scale, and safety considerations. Catalytic hydrogenation is often the cleanest method, but alternatives exist.

  • Method Comparison:

Method Reagents Pros Cons Citation
Catalytic Hydrogenation H₂ (gas), 10% Pd/CHigh yield, clean workup (filtration), atom economical.Requires specialized pressure equipment; catalyst can be pyrophoric and sensitive to poisoning.[1]
Transfer Hydrogenation Ammonium formate, 10% Pd/CNo high-pressure H₂ gas needed; often faster.Workup involves removing formate salts; can be exothermic.[1]
Metal/Acid Reduction SnCl₂·2H₂O / EtOH or Fe / HClInexpensive, robust, tolerant of many functional groups.Stoichiometric metal waste; workup can be tedious and require pH adjustments to remove metal salts.[2]
  • Senior Scientist Recommendation: For lab-scale synthesis (<10g), catalytic hydrogenation with 10% Pd/C (5-10 mol%) in ethanol or methanol under 50 psi of H₂ is the preferred method due to its efficiency and clean profile. For larger scales where handling H₂ gas is a concern, transfer hydrogenation is an excellent alternative.

Section 4: Purification & Final Product Handling FAQs

Q1: What is the best way to purify the final amine product? The final product is a relatively polar, basic oil or low-melting solid. Standard silica gel chromatography is often the most effective method. Use a solvent system like Dichloromethane/Methanol with 1% triethylamine (Et₃N) to prevent the basic amine from streaking on the acidic silica gel.

Q2: How can I confirm the structure and purity of my final product? A combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is required. In the ¹H NMR, look for the disappearance of the nitro-pyrazole aromatic proton signal and the appearance of a broad singlet for the -NH₂ protons. Purity can be assessed by HPLC with UV and/or MS detection.

Q3: Is the final product stable? Aromatic amines can be sensitive to air and light, potentially oxidizing and changing color over time (from colorless/pale yellow to brown). It is best to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C for long-term storage).

Section 5: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Protocol 1: N-Alkylation of 4-Nitropyrazole
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 mL per 1 g of 4-nitropyrazole).

  • Add 4-nitropyrazole (1.0 eq).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension.

  • Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq).

  • Heat the reaction mixture to 85 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into cold water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reduction of 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole
  • In a hydrogenation vessel, dissolve the nitro-pyrazole intermediate (1.0 eq) in ethanol (20 mL per 1 g).

  • Carefully add 10% Palladium on carbon (Pd/C, 0.05 eq) under a stream of nitrogen.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]

  • Schmidt, A. W., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2018(4), M1011. Available at: [Link]

  • Imamura, S., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 15(4). Available at: [Link]

  • Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride. Synlett, 29(08), 1071-1075. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). PharmaGuideline. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2016). The Journal of Organic Chemistry. Available at: [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (Molecular Formula: C₉H₁₈N₄, Molecular Weight: 182.27 g/mol [1]). This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and overcoming the unique solubility challenges presented by this molecule. Our approach is rooted in first principles of physical chemistry to empower you with robust, reproducible formulation strategies.

Understanding the Molecule: A Physicochemical Overview

The solubility behavior of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is dictated by its structure, which features three key functional groups: a pyrazole ring, a primary aromatic amine at the 4-position, and a tertiary aliphatic amine on the N-1 side chain. The presence of two basic nitrogen centers makes its aqueous solubility highly dependent on pH.

Table 1: Core Physicochemical Properties

Property Value / Observation Scientific Rationale & Impact on Solubility
Molecular Structure The structure contains both hydrophilic (amines, pyrazole nitrogens) and lipophilic (ethyl groups, hydrocarbon backbone) regions.
Key Functional Groups 1. Primary Aromatic Amine2. Tertiary Aliphatic Amine3. Pyrazole Ring These groups act as proton acceptors (bases). At physiological or acidic pH, they become protonated, forming cationic species that are significantly more water-soluble.
Estimated pKa Values • Tertiary Amine (~pKa 8.5 - 10.0)• Primary Aromatic Amine (~pKa 4.0 - 5.0)• Pyrazole Ring (~pKa 2.0 - 2.5)[2] The tertiary amine is the strongest base and will be protonated in acidic to neutral conditions. The primary amine requires more acidic conditions to be fully protonated. Complete protonation of all basic centers, leading to maximum aqueous solubility, occurs at pH < 2.

| Expected Solubility Profile | • High in acidic aqueous solutions (pH < 5)• Low in neutral or basic aqueous solutions (pH > 7.5)• Good in polar organic solvents (e.g., DMSO, Ethanol, Methanol)[3] | The molecule's ionizable nature is the primary tool for manipulating its solubility.[4] In its neutral (free base) form at higher pH, it is more lipophilic and less water-soluble. |

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues encountered in the laboratory in a direct question-and-answer format.

Q1: My compound won't dissolve in water or neutral buffers (e.g., PBS pH 7.4). What is the underlying cause and the best solution?

Causality: At neutral pH (7.4), the most basic tertiary amine is only partially protonated, and the weaker primary amine is almost entirely in its neutral, free-base form. The molecule as a whole lacks a sufficient net positive charge to readily dissolve in water, leading to poor aqueous solubility. This is a common characteristic of basic drug candidates.[4][5]

Solution: The most direct and effective strategy is pH modification .[6] By preparing your solution in a mildly acidic vehicle, you can protonate the amine functional groups, forming a highly soluble salt in situ.

  • Recommended Action: Start by attempting to dissolve the compound in deionized water or saline adjusted to a pH between 3 and 4 with 1N HCl. For most applications, this will be sufficient to achieve concentrations in the mg/mL range.

Q2: I dissolved my compound in DMSO to make a stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. How do I prevent this?

Causality: This phenomenon, known as "crashing out," occurs when a compound is moved from a solvent in which it is highly soluble (the organic co-solvent, DMSO) to a system where it is poorly soluble (the final aqueous buffer).[3] Even if the final concentration is low, the localized concentration at the point of dilution can exceed the solubility limit, causing precipitation.

Solutions (in order of preference):

  • Prepare an Acidified Aqueous Stock (Preferred Method): Avoid DMSO entirely. Prepare a 10-50 mM stock solution in an acidic vehicle (e.g., 50 mM citrate buffer, pH 3.0 or 0.9% NaCl adjusted to pH 3.0) as detailed in Protocol 3.1. This stock can then be diluted into your final assay medium. The buffer in the final medium should be strong enough to neutralize the small amount of acid added, but this should always be verified.

  • Reduce Final Concentration: Your target concentration may simply be above the compound's solubility limit in the final buffer system. Try performing serial dilutions of your DMSO stock before the final dilution step.

  • Optimize Co-Solvent Percentage: If your experiment can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. However, for cell-based assays, the final DMSO concentration should ideally be kept below 0.5% to avoid vehicle-induced artifacts. The use of co-solvents is a well-established technique for solubilizing lipophilic compounds.[7]

Q3: What is the recommended general-purpose solvent for creating a high-concentration stock solution (>10 mM)?

Answer: For a non-aqueous stock, Dimethyl Sulfoxide (DMSO) or Ethanol are excellent starting points, as pyrazole derivatives generally show good solubility in these polar organic solvents.[3]

  • DMSO: Recommended for the highest concentration stocks (e.g., 50-100 mM). Ensure it is anhydrous grade and store it desiccated.

  • Ethanol: A good alternative, especially if downstream applications are sensitive to residual DMSO.

Crucial Note: These organic stocks are only an intermediate step. The primary challenge, addressed in Q2, is maintaining solubility upon dilution into an aqueous environment.[8][9]

Experimental Protocols & Workflows
Protocol 3.1: Preparation of a 10 mg/mL Acidified Aqueous Stock Solution

This protocol details the creation of a water-soluble stock by forming the hydrochloride salt in situ.

  • Weigh Compound: Accurately weigh 10.0 mg of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine into a sterile glass vial.

  • Add Vehicle: Add approximately 800 µL of sterile deionized water or 0.9% saline to the vial. The compound will likely not dissolve and will appear as a suspension or oil.

  • Acidify: While stirring continuously, add 1N HCl dropwise (typically 1-5 µL at a time). The solution should clarify as the compound dissolves. Monitor the pH with a calibrated micro-pH probe if available, or use pH strips.

  • Check for Clarity: Continue adding acid until the solution is completely clear. The target pH should be between 2.5 and 4.0. Avoid over-acidifying.

  • Adjust Final Volume: Once fully dissolved, add the vehicle (water or saline) to a final volume of 1.0 mL (Quantum Sufficit, Q.S.).

  • Sterilize: Sterile filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PES) into a new sterile container. Store at 4°C for short-term use or at -20°C for long-term storage.

Diagram: Troubleshooting Workflow for Solubility Issues

This diagram provides a logical decision tree for addressing solubility problems.

Solubility_Workflow start Goal: Prepare Solubilized Compound stock_q Need High Conc. Stock (>10 mM)? start->stock_q dmso Use DMSO or Ethanol stock_q->dmso Yes direct_form Dissolve directly in final buffer stock_q->direct_form No aq_stock_q Is final buffer aqueous? dmso->aq_stock_q precip Precipitation upon dilution? aq_stock_q->precip Yes ph_adjust SOLUTION: Use pH-adjusted aqueous vehicle (pH 3-4). See Protocol 3.1. precip->ph_adjust Yes lower_conc SOLUTION: Lower final concentration or increase co-solvent % (if tolerated). precip->lower_conc No, but need alternative dissolve_q Does it dissolve at target conc.? direct_form->dissolve_q dissolve_q->ph_adjust No success Success: Proceed with Experiment dissolve_q->success Yes ph_adjust->success lower_conc->success

Caption: A decision tree for troubleshooting solubility.

Diagram: pH-Dependent Protonation and Solubility

This diagram illustrates how pH affects the molecule's charge state and, consequently, its aqueous solubility.

Protonation_States cluster_low_ph Acidic pH (< 2.5) High Solubility cluster_mid_ph Mid pH (4-7) Moderate to Low Solubility cluster_high_ph Basic pH (> 10) Very Low Solubility low_ph_label Structure: - Pyrazole-H+ - Primary Amine-H+ - Tertiary Amine-H+ Net Charge: +3 (Cationic) mid_ph_label Structure: - Pyrazole - Primary Amine - Tertiary Amine-H+ Net Charge: +1 (Cationic) high_ph_label Structure: - Pyrazole - Primary Amine - Tertiary Amine Net Charge: 0 (Neutral)

Sources

improving the stability of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for improving the stability of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in solution.

Welcome to the technical support guide for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability challenges encountered when working with this compound in solution. Our guidance is rooted in established principles of chemical stability, focusing on practical, actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, and why is its stability in solution a critical concern?

A: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core, a primary amine at the 4-position, and a diethylaminoethyl side chain. The presence of multiple amine functional groups makes the molecule basic and nucleophilic, which are key to its potential biological activity but also render it susceptible to various degradation pathways in solution. Ensuring its stability is paramount for obtaining reproducible experimental results, accurately determining its efficacy and safety profile, and developing a viable formulation with an acceptable shelf-life.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A: The degradation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is primarily influenced by environmental and formulation factors. The key drivers of instability include:

  • pH: The molecule has multiple basic nitrogen atoms. The pH of the solution will determine their protonation state, which in turn affects their reactivity and susceptibility to hydrolysis.[1]

  • Oxidation: Amine groups and the electron-rich pyrazole ring can be sensitive to dissolved oxygen and radical species, leading to oxidative degradation. This process can be accelerated by exposure to light or the presence of trace metal ions.[2]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[3][4]

  • Light Exposure: UV or visible light can provide the energy to initiate photochemical degradation (photolysis), particularly in compounds with aromatic heterocyclic rings.[2]

Q3: I suspect my stock solution is degrading. What are the immediate first steps I should take?

A: If you observe instability (e.g., color change, precipitation, or declining potency), the first step is to systematically isolate the cause.

  • Confirm Degradation: Use an analytical technique like HPLC to quantify the parent compound and detect the appearance of new peaks corresponding to degradation products.[5]

  • Review Storage Conditions: Immediately check your storage protocol. Is the solution protected from light? Is it stored at a recommended low temperature (e.g., 2-8°C or -20°C)? Was the container properly sealed to minimize oxygen exposure?[6]

  • Evaluate the Solvent/Buffer: Consider the pH and composition of your vehicle. Unbuffered solutions or reactive excipients can significantly impact stability. The most practical first step in stabilizing a compound is often pH optimization.[7]

Troubleshooting Guide: Diagnosing and Solving Instability

This section provides in-depth solutions to common experimental observations related to compound instability.

Q1: My solution of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is clear upon preparation but turns yellow or brown over time. What is causing this color change?

A: Causal Analysis: This observation is a classic indicator of oxidative degradation . Aromatic amines and electron-rich heterocyclic systems are prone to oxidation, forming highly conjugated, colored byproducts. The process is often initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light.

Recommended Solutions:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent or buffer with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Prepare and handle the solution in a glove box or under a blanket of inert gas to prevent re-exposure to oxygen.

  • Incorporate Antioxidants: Add a suitable antioxidant to the formulation.

    • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1% can sequester metal ions that catalyze oxidation.[2]

    • Free Radical Scavengers: Ascorbic acid or sodium metabisulfite can be effective but must be tested for compatibility with your compound and assay.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[2]

Q2: My HPLC analysis shows a consistent decrease in the main compound peak and the emergence of new, more polar peaks. How can I determine if hydrolysis or another mechanism is the cause?

A: Causal Analysis: The appearance of new peaks on a reverse-phase HPLC chromatogram, particularly those with shorter retention times, often suggests the formation of more polar degradants. This can result from hydrolysis , where a part of the molecule is cleaved, or oxidation , which can introduce polar functional groups like hydroxyls or N-oxides. While the pyrazole ring itself is generally stable, functionalities on the ring or side chains can be labile.[8][9]

Recommended Solution: Perform a Forced Degradation Study. A forced degradation (or stress testing) study is essential to identify the compound's vulnerabilities. By exposing the compound to exaggerated conditions, you can rapidly determine which degradation pathways are most significant. This allows you to compare the degradant profile from your unstable solution to those generated under specific stress conditions.

See Protocol 1 for a detailed methodology. A summary of conditions is provided in the table below.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M HCl, Room Temp & 60°CHydrolysis
Basic Hydrolysis 0.1 M NaOH, Room Temp & 60°CHydrolysis, Oxidation
Oxidation 3% H₂O₂, Room TempOxidation
Thermal Stress 60°C in solution (neutral pH)Thermally-induced degradation
Photochemical Stress Exposure to UV/Vis light (ICH Q1B)Photolysis

By matching the HPLC peaks from your experimental sample to those from the stress conditions, you can diagnose the degradation pathway and implement targeted stabilization strategies.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Observe Degradation Suspected (e.g., Color Change, Peak Area Loss) Analyze Confirm with HPLC: - Parent Peak Loss? - New Peaks Formed? Observe->Analyze Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Analyze->Forced_Deg If confirmed Match Match Degradant Profile (HPLC Retention Time) Forced_Deg->Match Oxidative Pathway: Oxidation - Use Inert Gas - Add Antioxidants (EDTA) - Protect from Light Match->Oxidative Matches H₂O₂ Hydrolytic Pathway: Hydrolysis - Optimize pH via pH-Rate Study - Select Stable Buffer Match->Hydrolytic Matches Acid/Base Other Pathway: Thermal/Photo - Store at Lower Temp - Use Amber Vials Match->Other Matches Heat/Light Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent 1-[2-(diethylamino)ethyl] -1H-pyrazol-4-amine N_Oxide N-Oxide Formation (on diethylamino or pyrazole N) Parent->N_Oxide O₂ / Light / Metal Ions Ring_Ox Ring Oxidation Products (Colored Byproducts) Parent->Ring_Ox O₂ / Light / Metal Ions Side_Chain_Cleavage Side Chain Cleavage (Potential Pathway) Parent->Side_Chain_Cleavage H⁺ or OH⁻

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a stable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, add a small aliquot of the stock solution to the stressor solution to achieve a final concentration of ~50-100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal: Mix with purified water or a neutral buffer (e.g., pH 7 phosphate).

    • Control: Mix with the same solvent as the thermal sample.

  • Incubation:

    • Store one set of acid, base, and thermal samples at room temperature and another set at 60°C.

    • Store the oxidative sample at room temperature, protected from light.

    • Store the control sample at 4°C, protected from light.

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. [5]6. Evaluation: Compare the chromatograms. Note the conditions that cause a significant loss of the parent peak and the appearance of new peaks. This provides a "fingerprint" of each degradation pathway.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine exhibits maximum stability.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3 to 9 (see Table 2).

  • Prepare Samples: Add a small aliquot of a concentrated stock solution of the compound to each buffer to a final concentration of ~50-100 µg/mL.

  • Incubation: Store all samples at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation. Ensure all samples are protected from light.

  • Time Points: Collect samples at multiple time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Quantify the remaining percentage of the parent compound in each sample at each time point using a validated HPLC method.

  • Data Evaluation:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The slope of this line is the observed degradation rate constant (k_obs).

    • Plot k_obs versus pH. The pH at which k_obs is at its minimum is the pH of maximum stability.

References

  • Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • JoVE. (2023, April 30). Basicity of Heterocyclic Aromatic Amines. Retrieved from [Link]

  • Liaqat, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. Available at: [Link]

  • Nekvapil, F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16019–16029. Available at: [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • RSC Publishing. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

  • Sdiri, Y., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5676-5679. Available at: [Link]

  • Tzani, A., et al. (2023). An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. Molecules, 28(18), 6569. Available at: [Link]

  • Waseem, M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Compound. Chemistry & Biodiversity. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrazole-Based Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to pyrazole-based compounds, exemplified by molecules like 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, in their in vitro cancer models. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and overcome experimental hurdles, ensuring the integrity and progression of your research.

Introduction: The Challenge of Acquired Resistance

The development of drug resistance is a primary obstacle in cancer therapy and a significant challenge in preclinical drug discovery.[1][2] Pyrazole-containing compounds represent a versatile class of molecules with a broad range of pharmacological activities, including potent anticancer effects.[3][4][5] Many of these derivatives function by inhibiting key cellular signaling molecules, such as protein kinases, which are often dysregulated in cancer.[3][6] However, cancer cells can adapt to the selective pressure of these inhibitors, leading to acquired resistance and diminished therapeutic efficacy. Understanding and overcoming these resistance mechanisms is paramount for the successful development of novel anticancer agents.

This guide is structured to provide a logical workflow for identifying and addressing resistance to pyrazole-based compounds in your cell line models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my pyrazole-based compound, is now showing reduced sensitivity. What are the likely causes?

A1: This phenomenon, known as acquired resistance, can arise from several molecular changes within the cancer cells.[7][8] The most common mechanisms include:

  • On-target alterations: The direct target of your compound (e.g., a specific kinase) may have acquired a mutation that prevents the drug from binding effectively. A classic example is the "gatekeeper" mutation.[7][9] Alternatively, the cell may have amplified the gene encoding the target protein, effectively outcompeting the inhibitor.[10]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining their growth and survival.[8][11]

  • Drug efflux and metabolism: Cells might increase the expression of drug efflux pumps (like ABC transporters) that actively remove the compound from the cell, or they may alter their metabolic pathways to inactivate the drug more rapidly.[8]

  • Phenotypic changes: The cells may undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic shifts that confer a more resistant state.[8]

Q2: How can I confirm that I have a truly resistant cell line population?

A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant population against the parental (sensitive) cell line.[12][13] A significant increase in the IC50 value for the resistant line is a clear indicator of acquired resistance. It is crucial to perform these experiments with multiple biological replicates to ensure the results are reproducible.[14]

Q3: What is the first step I should take to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to determine if the resistance is due to on-target modifications. This can be investigated by sequencing the gene that encodes the putative target of your pyrazole compound in both the parental and resistant cell lines. Any identified mutations should be further characterized to confirm their role in resistance.

Q4: My compound's target is unknown. How can I approach identifying the resistance mechanism?

A4: When the target is unknown, a broader, unbiased approach is necessary. Techniques like RNA sequencing (RNA-seq) or proteomic analysis can provide a global view of the changes in gene expression and protein levels between the sensitive and resistant cells. This can help identify upregulated signaling pathways or potential new targets.

Troubleshooting Guide: Diagnosing and Overcoming Resistance

This section provides a structured approach to troubleshooting resistance to your pyrazole-based compound.

Problem 1: Gradual loss of compound efficacy over multiple passages.

Possible Cause: Development of a heterogeneous population with a mix of sensitive and resistant cells.

Solution Workflow:

  • Isolate single-cell clones: From your resistant population, isolate single-cell clones to establish homogenous cell lines. This can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS).

  • Characterize individual clones: Determine the IC50 for your compound for each clone to identify highly resistant clones.

  • Expand and bank resistant clones: Once confirmed, expand the highly resistant clones and create cryopreserved stocks for future experiments.

Problem 2: Confirmed resistant cell line, but the mechanism is unknown.

Solution Workflow: This workflow outlines a systematic approach to identifying the underlying resistance mechanism.

Experimental Workflow for Investigating Resistance Mechanisms

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: On-Target Analysis cluster_2 Phase 3: Off-Target/Bypass Pathway Analysis cluster_3 Phase 4: Validation and Overcoming Resistance Parental Line Parental Line IC50 Determination IC50 Determination Parental Line->IC50 Determination Resistant Line Resistant Line Resistant Line->IC50 Determination Target Sequencing Target Sequencing IC50 Determination->Target Sequencing Gene Amplification Analysis (qPCR/FISH) Gene Amplification Analysis (qPCR/FISH) IC50 Determination->Gene Amplification Analysis (qPCR/FISH) RNA-seq/Proteomics RNA-seq/Proteomics Target Sequencing->RNA-seq/Proteomics Gene Amplification Analysis (qPCR/FISH)->RNA-seq/Proteomics Western Blot for Key Pathways Western Blot for Key Pathways RNA-seq/Proteomics->Western Blot for Key Pathways Functional Validation (e.g., siRNA, CRISPR) Functional Validation (e.g., siRNA, CRISPR) Western Blot for Key Pathways->Functional Validation (e.g., siRNA, CRISPR) Combination Therapy Combination Therapy Functional Validation (e.g., siRNA, CRISPR)->Combination Therapy

Caption: A stepwise workflow for investigating and overcoming drug resistance.

Detailed Protocols:

Protocol 1: Generation of a Resistant Cell Line [12][13]

  • Determine the initial IC50: Perform a dose-response assay on the parental cell line to establish the baseline IC50 of your pyrazole compound.

  • Continuous or intermittent exposure: Culture the parental cells in the presence of the compound at a concentration equal to or slightly below the IC50.

  • Gradual dose escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of the compound in the culture medium.

  • Monitor for resistance: Periodically determine the IC50 of the treated population. A significant and stable increase in the IC50 indicates the development of resistance.

  • Isolate and expand: Isolate single-cell clones from the resistant population to ensure a homogenous line for downstream analysis.

Protocol 2: Analysis of Bypass Signaling Pathways by Western Blot

  • Cell lysis: Lyse both parental and resistant cells, with and without treatment with your pyrazole compound, using a suitable lysis buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected bypass pathways (e.g., p-AKT, p-ERK, p-MET).

  • Detection and analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to compare the activation status of these pathways between sensitive and resistant cells.

Table 1: Common Bypass Signaling Pathways in Kinase Inhibitor Resistance

PathwayKey Proteins to AnalyzePotential Combination Therapy
PI3K/AKT/mTORp-AKT, p-mTOR, p-S6KPI3K or mTOR inhibitors
MAPK/ERKp-ERK, p-MEKMEK or ERK inhibitors
Receptor Tyrosine Kinases (RTKs)p-EGFR, p-MET, p-IGF1RInhibitors targeting the activated RTK
Problem 3: Resistance is confirmed, but no on-target mutations or bypass pathway activation is observed.

Possible Cause: Increased drug efflux.

Solution:

  • Assess efflux pump expression: Use qPCR or western blotting to compare the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) between parental and resistant cells.

  • Functional efflux assay: Utilize fluorescent substrates of these pumps (e.g., rhodamine 123) to measure their activity in both cell lines.

  • Combination with efflux pump inhibitors: Test if co-treatment of the resistant cells with your pyrazole compound and a known efflux pump inhibitor (e.g., verapamil, cyclosporine A) restores sensitivity.

Visualizing Resistance: A Conceptual Signaling Pathway

The following diagram illustrates a common scenario of acquired resistance to a kinase inhibitor.

ResistancePathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Growth Factor Growth Factor Receptor Kinase Primary Target Kinase Growth Factor->Receptor Kinase Signaling Cascade Signaling Cascade Receptor Kinase->Signaling Cascade Proliferation/Survival Proliferation/Survival Signaling Cascade->Proliferation/Survival Pyrazole Compound Pyrazole Compound Pyrazole Compound->Receptor Kinase Inhibition Growth Factor_R Growth Factor Receptor Kinase_R Mutated Target Kinase Growth Factor_R->Receptor Kinase_R Bypass Kinase Bypass Kinase Growth Factor_R->Bypass Kinase Signaling Cascade_R Signaling Cascade Receptor Kinase_R->Signaling Cascade_R Reduced Inhibition Proliferation/Survival_R Proliferation/Survival Signaling Cascade_R->Proliferation/Survival_R Bypass Signaling Bypass Signaling Bypass Kinase->Bypass Signaling Bypass Signaling->Proliferation/Survival_R Pyrazole Compound_R Pyrazole Compound Pyrazole Compound_R->Receptor Kinase_R Ineffective Inhibition

Caption: Acquired resistance via on-target mutation and bypass pathway activation.

Concluding Remarks

Overcoming drug resistance in vitro is a critical step in the development of effective cancer therapies. By systematically investigating the potential mechanisms of resistance, researchers can gain valuable insights into the biology of their cancer models and devise rational strategies to overcome this challenge. This guide provides a framework for these investigations, but it is important to remember that each cell line and compound combination may present unique challenges. A thorough and logical approach, grounded in sound experimental design, will ultimately lead to more robust and translatable preclinical data.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (URL: [Link])

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. (URL: [Link])

  • Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. (URL: [Link])

  • Pyrazoles as anticancer agents: Recent advances. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (URL: [Link])

  • Mechanisms of Drug-Resistance in Kinases. (URL: [Link])

  • The pharmacogenomics of drug resistance to protein kinase inhibitors. (URL: [Link])

  • Review: Anticancer Activity Of Pyrazole. (URL: [Link])

  • How to use in vitro models to study and overcome drug resistance in oncology. (URL: [Link])

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (URL: [Link])

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (URL: [Link])

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (URL: [Link])

  • Intro to DOT language. (URL: [Link])

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (URL: [Link])

  • Harnessing Cell Lines To Advance Cancer Research and Treatment. (URL: [Link])

Sources

Technical Support Center: Dosage Refinement for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals working with the novel compound 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. Our objective is to equip you with the foundational knowledge and practical troubleshooting strategies required to refine its dosage effectively in preclinical animal models. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, found in numerous FDA-approved drugs, highlighting its therapeutic potential.[1][2][3][4][5] However, each new derivative requires meticulous dose-finding studies to establish a safe and efficacious therapeutic window.

Compound Profile: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Understanding the physicochemical nature of your compound is the first step in designing a robust dosing strategy. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structure that imparts metabolic stability and versatile biological activity.[2][4][6]

Structural Features & Predicted Properties:

  • Pyrazole Core: The aromatic core is relatively stable and has been associated with a wide array of pharmacological activities, including anti-inflammatory and anticancer effects.[7][8][9][10]

  • 4-Amine Group: This group can act as a hydrogen bond donor, potentially interacting with biological targets.

  • Diethylaminoethyl Side Chain: This moiety significantly influences the compound's properties. The tertiary amine (pKa typically ~9-10) makes the molecule basic and allows for the formation of water-soluble salts in acidic conditions. The ethyl linker adds flexibility and lipophilicity.

PropertyPredicted Value / CharacteristicImplication for In Vivo Studies
Chemical Formula C9H18N4---
Molecular Weight 182.27 g/mol Influences molarity calculations for dosing solutions.
Physical Form Likely a liquid or low-melting solid at room temperature.[11]Affects handling, weighing, and formulation procedures.
Solubility Poorly soluble in neutral water. Soluble in organic solvents (DMSO, Ethanol) and acidic aqueous solutions (e.g., acidified saline, citrate buffer) via salt formation.Critical for vehicle selection. Direct dosing in saline is likely not feasible. A solubility-enhancing vehicle will be required.
Stability Generally stable. The amine group may be susceptible to oxidation over long-term storage.Store under inert atmosphere, protected from light, and at recommended temperatures (e.g., 2-8°C).[11] Prepare dosing solutions fresh daily.

Initial Dose Selection & Rationale

Selecting a starting dose for a novel compound in the absence of prior in vivo data is a process of informed estimation. The goal is to begin low enough to be safe but high enough to potentially see a biological effect.

Q: How do I choose a starting dose for my first animal experiment?

A: Use a multi-pronged approach based on in vitro data and literature on analogous compounds.

  • In Vitro to In Vivo Extrapolation:

    • Basis: Your most reliable starting point is your in vitro efficacy data (e.g., IC₅₀ or EC₅₀ from cell-based assays).

    • Causality: A compound cannot be effective in vivo if its concentration at the target tissue does not reach the levels that were effective in vitro. However, factors like metabolism, excretion, and tissue distribution mean that the administered dose must be significantly higher.

    • Recommendation: As a general rule of thumb, a starting dose in mice might be chosen to achieve a theoretical maximum plasma concentration (Cmax) that is 10- to 100-fold higher than the in vitro EC₅₀ value. Without pharmacokinetic (PK) data, this is a rough estimate, so starting at the lower end of this range is prudent.

  • Literature Precedent for Pyrazole Derivatives:

    • Basis: Numerous pyrazole derivatives have been tested in animal models for various indications.[12][13][14][15]

    • Experience: Published studies on pyrazoles show a wide range of effective doses, often between 10 mg/kg and 100 mg/kg in rodents for anti-inflammatory or anticancer effects.[14][15]

    • Recommendation: A conservative starting point, based on this broad class of compounds, could be in the range of 5-10 mg/kg . This is a reasonable starting point for an initial Maximum Tolerated Dose (MTD) study.

Troubleshooting Guide: Formulation & Administration

The most common point of failure in early in vivo experiments is poor compound formulation, leading to inaccurate dosing and non-reproducible results.

Q: My compound won't dissolve in saline. What vehicle should I use?

A: Given the compound's basic amine group, an acidified vehicle or a co-solvent system is necessary.

  • Problem: The free base form of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is poorly water-soluble. Injecting a suspension intravenously (IV) is dangerous, while subcutaneous (SC) or intraperitoneal (IP) injection of a suspension can lead to poor bioavailability and local irritation.

  • Solution 1: Acidified Saline (for IV, IP, SC, PO routes)

    • Mechanism: The tertiary amine can be protonated to form a more soluble hydrochloride or citrate salt in situ.

    • Protocol: Prepare a stock solution of your compound in sterile water. Slowly add 1N HCl or a citrate buffer solution dropwise while vortexing until the compound fully dissolves. Adjust the final pH to a physiologically tolerable range (pH 4-6). Never inject highly acidic solutions. Ensure the final volume is accurate for dosing calculations.

  • Solution 2: Co-Solvent/Surfactant Systems (for IP, SC, PO routes)

    • Mechanism: These vehicles use a combination of agents to increase solubility. A common, effective formulation is "Tween/Solutol in Saline".

    • Example Vehicle (TSS): 10% Solutol HS 15, 10% Tween 80, 80% Saline.

    • Protocol: First, dissolve the compound in the Solutol and Tween 80. Once fully dissolved, add the saline dropwise while vortexing to prevent precipitation. This often forms a stable microemulsion suitable for injection.

  • Solution 3: DMSO-based Systems (Use with Caution)

    • Mechanism: Dimethyl sulfoxide (DMSO) is a powerful organic solvent.

    • Caveat: DMSO can have its own biological effects and can be toxic at high concentrations. For in vivo use, the final concentration of DMSO should ideally be below 10% , and absolutely no more than 25% for bolus injections.

    • Protocol: Dissolve the compound in 100% DMSO to create a high-concentration stock. For the final dosing solution, dilute this stock with saline or PBS. For example, to achieve a 10% DMSO solution, dilute the stock 1:10.

Q: My animals are showing signs of distress immediately after injection. Is it the compound or the vehicle?

A: It is critical to run a vehicle-only control group to distinguish between compound toxicity and vehicle effects.

  • Problem: Signs of acute distress (e.g., writhing, lethargy, rapid breathing) can be caused by the compound's pharmacology, acute toxicity, or a poorly tolerated vehicle (e.g., incorrect pH, high DMSO concentration, precipitation).

  • Troubleshooting Steps:

    • Administer Vehicle Alone: Always include a control group that receives the exact same volume of the vehicle on the same schedule. If this group shows distress, the problem is your formulation, not the compound.

    • Check pH: Ensure the pH of your final dosing solution is within a physiological range (4.0-7.4).

    • Observe for Precipitation: After preparing your solution, let it sit at room temperature for 30 minutes. Check for any signs of the compound crashing out of solution (cloudiness, crystals). Injection of a precipitate can cause embolism and severe adverse reactions.

    • Slow Down Injection Rate: For IV administration, a slow push (e.g., over 1-2 minutes) is less likely to cause acute cardiovascular reactions than a rapid bolus.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. It is essential for defining the dose range for subsequent efficacy studies.

Objective: To determine the single-dose MTD of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine in mice.

Methodology:

  • Animal Model: Use a standard strain (e.g., C57BL/6 or BALB/c mice), male or female, 8-10 weeks old. Use 3-5 mice per dose group.

  • Dose Selection: Based on the rationale in Section 2, select a starting dose (e.g., 10 mg/kg) and a series of escalating doses. A modified Fibonacci sequence is common (e.g., 10, 20, 40, 80, 160 mg/kg).

  • Dose Administration: Administer a single dose via the intended clinical route (e.g., IP or IV). Include a vehicle-only control group.

  • Monitoring & Endpoints: Observe animals closely for the first 4 hours post-dose, and then daily for 7-14 days.

    • Clinical Signs: Record any signs of toxicity, such as decreased activity, respiratory depression, ataxia, flattened posture, or hyporeactivity.[16] A scoring system should be used for consistency.

    • Body Weight: Measure body weight daily. A loss of >15-20% of initial body weight is typically considered a sign of unacceptable toxicity and a humane endpoint.

    • Mortality: Record the time of death for any animals that do not survive.

  • MTD Definition: The MTD is defined as the highest dose at which no mortality occurs and body weight loss is recoverable and remains below the 15-20% threshold.

Sample MTD Dose Escalation Table
Dose GroupDose (mg/kg)Number of MiceExpected Outcome
1Vehicle5No adverse effects.
2105No to minimal adverse effects.
3205Potential for mild, transient clinical signs.
4405Increased clinical signs, possible recoverable weight loss.
5805Significant clinical signs, potential for >15% weight loss or mortality.
61605Likely severe toxicity and mortality.

Data Interpretation & Visualization

A logical workflow is key to efficient dosage refinement. The process is iterative, starting with safety and moving towards efficacy.

Workflow for Dosage Refinement

DoseRefinementWorkflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy & Therapeutic Window Start Estimate Starting Dose (Based on in vitro data & literature) Formulation Develop Stable, Soluble Formulation (Test vehicles, pH, stability) Start->Formulation MTD Single-Dose MTD Study (Dose escalation in mice) Formulation->MTD DefineMTD Define MTD (Highest non-lethal dose with <20% weight loss) MTD->DefineMTD DefineMTD->Formulation Reformulate if toxicity is vehicle-related Efficacy Dose-Response Efficacy Study (e.g., 3-5 doses below MTD) DefineMTD->Efficacy Proceed if MTD is found PK Pharmacokinetic (PK) Study (Optional but recommended) Efficacy->PK Correlate dose with exposure TherapeuticWindow Establish Therapeutic Window (Range between minimum effective dose and MTD) Efficacy->TherapeuticWindow

Caption: Workflow for refining dosage of a novel compound in animal models.

Frequently Asked Questions (FAQs)

Q1: I observed an effect at my lowest dose. Should I still complete the full dose-response curve? A1: Yes. Establishing a full dose-response relationship is crucial. You need to identify the minimum effective dose (MED) and the dose at which the effect plateaus or begins to decline (a bell-shaped curve). This defines the therapeutic range and prevents you from working at an unnecessarily high dose.

Q2: How often should I administer the compound? A2: This depends on the compound's half-life (which is unknown initially) and the study's objective. For initial efficacy studies, a once-daily (QD) administration is a common starting point. If the effect is transient, you may need to move to twice-daily (BID) dosing. A preliminary pharmacokinetic study is the best way to determine an optimal dosing schedule.

Q3: My compound seems to have low toxicity, and I haven't reached an MTD even at high doses (e.g., >200 mg/kg). What should I do? A3: This can occur if the compound has a wide safety margin or poor bioavailability. First, confirm your formulation is delivering the compound effectively. If solubility is limiting how much you can physically administer, you may have reached a practical, formulation-limited MTD. If the compound is well-tolerated at high doses, you can proceed to efficacy studies with a high degree of confidence in its safety. The NOAEL (No-Observed-Adverse-Effect-Level) would be considered your highest tested dose.[17]

Q4: Do I need to run PK studies for every experiment? A4: While not essential for every initial screen, conducting at least one PK study is highly recommended. It provides invaluable data linking the administered dose (mg/kg) to the actual drug exposure in the animal (AUC, Cmax). This helps explain why a dose might be effective or ineffective and is critical for translating findings between species.[18]

References

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156.
  • de Almeida, A. C. A., et al. (2019). Dose dependent effect of the oral administration of 15, 30, or 60 mg.kg−1 of the pyrazole compounds...
  • Fouad, M. A., et al. (2021).
  • Gomha, S. M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 786-805.
  • Deidda, D., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 10(9), 1293–1299.
  • U.S. Food and Drug Administration. (n.d.). Ratios of exposure/dose based on PK estimates described above are compared to the ratios generated by mg/m² data.
  • Bhat, M. A., et al. (2022).
  • Preston, S., et al. (2021). Dose-response curves. The effects of the active pyrazole-5-carboxamide...
  • Fouad, M. A., et al. (2021).
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174–184.
  • Kumar, R., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035.
  • U.S. Food and Drug Administration. (2003). Pharmacology Review(s).
  • Wang, Z., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2788.
  • Bruno, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7883.
  • BLDpharm. (n.d.). 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. bldpharm.com.
  • Al-Otaibi, J. S., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1307, 137975.
  • Le, T. T., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 24(16), 2990.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Abdellatif, K. R. A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(15), 1337-1354.
  • Gomha, S. M., et al. (2016).
  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Russian Journal of General Chemistry, 94(6), 1-22.
  • Dana Bioscience. (n.d.). 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride 5g.
  • Gürsoy, E. A., & Güzeldemirci, N. U. (2023). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. Frontier in Medical and Health Research.
  • Chate, A. V., et al. (n.d.). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies.
  • Magnusson, G., et al. (1972).
  • Sigma-Aldrich. (n.d.). 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. sigmaaldrich.com.
  • Johnson, E. C., et al. (2017). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 109(Pt 1), 513–523.
  • Dai, Y., et al. (2013).
  • Angene Chemical. (n.d.). 1-[2-(diethylamino)ethyl]-N-(3,4-dihydro-2H-pyran-2-ylmethyl)pyrazol-4-amine.

Sources

Technical Support Center: Enhancing Oral Bioavailability of Amine-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Compound Focus: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (and structurally related compounds)

Introduction: This technical support guide is designed for researchers, medicinal chemists, and formulation scientists working to improve the oral bioavailability of weakly basic, amine-containing heterocyclic compounds, using 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine as a representative model. The challenges with such molecules often stem from a complex interplay of physicochemical properties including aqueous solubility, membrane permeability, and metabolic stability. This guide provides a structured, question-and-answer approach to troubleshoot common issues and outlines validated experimental protocols to systematically address them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Question 1: My lead compound, a pyrazole-amine derivative, shows excellent in vitro potency but has less than 5% oral bioavailability (F%) in our initial rodent PK studies. Where do I start?

Answer: Low oral bioavailability is a classic and multifaceted challenge. The first step is to deconstruct the problem by identifying the primary barrier: solubility, permeability, or first-pass metabolism. A low F% could be due to one or a combination of these factors.

Your immediate diagnostic workflow should be to determine the "Rule of Five" profile and conduct basic characterization.

  • Aqueous Solubility: Is the compound soluble in simulated gastric fluid (SGF, pH ~1.2-2.0) and simulated intestinal fluid (SIF, pH ~6.8)? Given your compound's structure with two basic amine groups, it will likely have high solubility at low pH (gastric) but may precipitate upon entering the higher pH of the intestine. This "pH-shift" effect is a common cause of poor absorption for basic drugs.

  • LogP/D: What is the lipophilicity of the compound? A LogP value between 1 and 3 is often ideal for oral absorption. Given the diethylaminoethyl group, your compound's lipophilicity might be moderate, but its ionization state at physiological pH (LogD at pH 7.4) is the more critical parameter.

  • Permeability: How well does the compound cross intestinal membranes? An in vitro Caco-2 permeability assay is the industry standard for an initial assessment.

This initial data will guide your next steps, as illustrated in the decision-making workflow below.

G cluster_0 Initial PK Study cluster_1 Physicochemical & In Vitro Diagnostics cluster_2 Primary Barrier Identification & Strategy start Low Oral Bioavailability (<5%) solubility Kinetic Solubility (pH 1.2, 6.8) start->solubility logd LogD @ pH 7.4 start->logd caco2 Caco-2 Permeability start->caco2 sol_limited Solubility-Limited (Low Solubility @ pH 6.8) solubility->sol_limited If solubility < 100 µg/mL at intestinal pH perm_limited Permeability-Limited (Low Papp, High Efflux) caco2->perm_limited If Papp < 1x10⁻⁶ cm/s or Efflux Ratio > 2 helper strat_sol strat_sol sol_limited->strat_sol STRATEGY: Formulation or Salt Forms strat_perm strat_perm perm_limited->strat_perm STRATEGY: Prodrugs or Permeation Enhancers met_limited Metabolism-Limited (High CLint in Microsomes) strat_met strat_met met_limited->strat_met STRATEGY: Medicinal Chemistry Modification helper->met_limited If Permeability is High, investigate metabolism

Caption: Initial troubleshooting workflow for low bioavailability.

Question 2: The Caco-2 assay shows my compound has high permeability (Papp > 10 x 10⁻⁶ cm/s), but the bioavailability is still poor. What's the likely culprit?

Answer: High permeability coupled with low bioavailability strongly points towards two possibilities:

  • Extensive First-Pass Metabolism: The compound is absorbed from the intestine but is rapidly metabolized by the liver (and to some extent, the gut wall) before it can reach systemic circulation. The primary amine and the N-diethyl groups on your molecule are common sites for metabolic attack.

  • Solubility/Dissolution Rate Limitation: Even with high intrinsic permeability, if the compound does not dissolve sufficiently or quickly enough in the intestinal lumen, the concentration gradient needed to drive absorption will be too low. This is a "dissolution rate-limited" absorption scenario.

To distinguish between these, you should run an in vitro metabolic stability assay using liver microsomes or hepatocytes. If the compound shows high intrinsic clearance (CLint), metabolism is the primary issue. If clearance is low, then you must revisit your solubility and dissolution data with more rigorous methods.

Question 3: My compound is a "brick dust" - very low aqueous solubility across all pH ranges. What are my best options?

Answer: For compounds with fundamentally poor solubility, you have two main paths: medicinal chemistry and formulation.

  • Medicinal Chemistry (Prodrugs): A hydrophilic group can be attached to your molecule, which is later cleaved in vivo to release the active parent drug. For an amine, a common strategy is to create an amino acid conjugate or a phosphate prodrug to dramatically increase water solubility.

  • Formulation (Enabling Technologies): This is often the faster path.

    • Salt Screening: For a basic compound like yours, forming a salt with an appropriate counter-ion can significantly improve solubility and dissolution rate. A comprehensive salt screening study is a critical first step.

    • Amorphous Solid Dispersions (ASDs): The compound can be molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS). This prevents crystallization and maintains the drug in a higher-energy, more soluble amorphous state.

    • Lipid-Based Formulations: For lipophilic compounds (LogP > 3), self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gut, which can keep the drug solubilized.

Data Summary Table: Common Formulation Strategies for Poor Solubility

Strategy Mechanism of Action Ideal Compound Properties Key Development Challenge
Salt Formation Increases surface energy and dissolution rate by creating a more soluble, ionized form. Compound has ionizable groups (e.g., amines, carboxylic acids). Finding a stable, non-hygroscopic, crystalline salt form.
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, non-crystalline state, increasing apparent solubility. High melting point, tendency to crystallize ("brick dust"). Physical stability (recrystallization) over the product's shelf life.

| Lipid-Based Formulation (SEDDS/SMEDDS) | Drug is dissolved in a lipid/surfactant mixture that emulsifies in the gut, bypassing dissolution. | Lipophilic (LogP > 3), good solubility in oils/surfactants. | Potential for GI side effects from surfactants; drug precipitation upon dilution. |

Part 2: Key Experimental Protocols

Protocol 1: Tier 1 Salt Screening

Objective: To rapidly identify salt forms of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine with improved aqueous solubility and solid-state properties compared to the freebase.

Methodology:

  • Freebase Preparation: Dissolve 100 mg of the freebase in 2 mL of a suitable organic solvent (e.g., isopropanol, acetone).

  • Counter-ion Selection: Prepare 0.5 M solutions of common pharmaceutical acids (counter-ions) in the same solvent. Examples: HCl, HBr, sulfuric, methanesulfonic (mesylate), maleic, tartaric, citric.

  • Salt Formation: In separate vials, add a stoichiometric amount (1.0 to 1.1 equivalents) of each acid solution to an aliquot of the freebase solution.

  • Crystallization Induction:

    • Allow vials to stand at room temperature for 24 hours for slow evaporation.

    • If no solid forms, attempt cooling to 4°C.

    • If still no solid, add an anti-solvent (e.g., heptane) dropwise until turbidity is observed, then allow to stand.

  • Solid Isolation & Analysis:

    • Isolate any resulting solids by vacuum filtration and dry under vacuum.

    • Analysis:

      • Visual Inspection: Note the crystallinity and handling properties (e.g., is it sticky, clumpy?).

      • Kinetic Solubility: Prepare a slurry of each salt in phosphate buffer (pH 6.8) and measure the concentration after 1 hour and 24 hours using HPLC-UV.

      • Characterization (for promising hits): Use techniques like XRPD (X-ray powder diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine the melting point.

Protocol 2: Caco-2 Permeability Assay with Efflux Assessment

Objective: To determine the bidirectional permeability of the compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium. This helps classify the compound's absorption potential and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².

  • Permeability Measurement (A to B):

    • Prepare a dosing solution of your compound (e.g., 10 µM) in transport buffer (HBSS).

    • Add the dosing solution to the apical (A, upper) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B, lower) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min).

  • Permeability Measurement (B to A):

    • Simultaneously, perform the experiment in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side.

  • Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B to A) / Papp (A to B).

Interpretation of Results:

Papp (A to B) (cm/s) Efflux Ratio (ER) Interpretation
< 1 x 10⁻⁶ < 2 Low Permeability
1 - 10 x 10⁻⁶ < 2 Moderate Permeability
> 10 x 10⁻⁶ < 2 High Permeability

| Any Value | > 2 | Potential Efflux Substrate |

G cluster_A Apical (A) Side (Intestinal Lumen) cluster_B Basolateral (B) Side (Bloodstream) node_A Dosing Solution C₀ Caco2_monolayer Caco-2 Monolayer node_A->Caco2_monolayer Papp (A→B) Passive Diffusion node_B Receiver Buffer Sampled over time node_B->Caco2_monolayer Papp (B→A) Efflux Caco2_monolayer->node_A Caco2_monolayer->node_B Pgp P-gp Transporter label_efflux If Papp (B→A) > Papp (A→B), Efflux is dominant.

Caption: Bidirectional transport across a Caco-2 cell monolayer.

References

  • Title: Lipinski's Rule of Five Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: In vitro evaluation of metabolic stability and drug-drug interactions Source: FDA Guidance for Industry URL: [Link]

  • Title: Prodrugs: an efficient way to breach biological barriers Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Amorphous Solid Dispersions: A Robust Platform to Address Bioavailability Challenges Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Lipid-based formulations for oral drug delivery: a review Source: AAPS PharmSciTech URL: [Link]

  • Title: The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics Source: Cell Biology and Toxicology URL: [Link]

troubleshooting inconsistent results with 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS No. 1152841-43-4). This guide is designed to provide Senior Application Scientist-level insights into the common challenges and inconsistencies that can arise when working with this versatile, yet sensitive, pyrazole derivative. Our goal is to move beyond simple procedural lists and explain the chemical causality behind experimental outcomes, enabling you to develop robust, reproducible workflows.

Section 1: Core Compound Characteristics & Handling

This section addresses the most fundamental questions regarding the compound's nature. Understanding these properties is the first step in troubleshooting, as most inconsistencies originate from improper storage, handling, or a misunderstanding of its inherent chemical reactivity.

Q1: My experimental results are inconsistent from week to week. Could my stored compound be the issue? What are the definitive storage and handling protocols?

A1: Absolutely. Inconsistent results are frequently traced back to compound degradation. 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine has two key structural liabilities: an aromatic primary amine (-NH2) at the 4-position of the pyrazole ring and an aliphatic tertiary amine (-NEt2) on the side chain.

  • Susceptibility to Oxidation: The 4-amino group makes the pyrazole ring electron-rich and highly susceptible to air oxidation, which can lead to the formation of colored impurities and oligomeric byproducts.

  • Hygroscopicity and CO2 Absorption: The basic amine functionalities can absorb atmospheric moisture and carbon dioxide, leading to the formation of carbonate salts. This can alter the compound's effective molecular weight and reactivity.

Validated Storage Protocol: To ensure long-term stability and reproducibility, adhere to the following conditions, which are based on best practices for aminopyrazoles and related structures:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen. This is the most critical step to prevent oxidation.

  • Temperature: Maintain storage at 2-8°C. Refrigeration slows the rate of potential degradation pathways.

  • Light Protection: Store in an amber vial or in a dark location to prevent photochemical degradation.

  • Handling: When weighing or aliquoting, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Work quickly and re-seal the container under an inert atmosphere.

Q2: I'm having trouble predicting the compound's behavior in different reaction conditions. What are its key reactivity centers?

A2: The compound possesses dual amine functionalities, which dictate its reactivity and can be a source of experimental complexity if not properly understood.

  • The 4-Amino Group (Aromatic Amine): This is a primary nucleophile. It is the intended reactive site for reactions like acylation, sulfonylation, reductive amination, and diazotization.[1] Its nucleophilicity is influenced by the electron-donating nature of the pyrazole ring.

  • The Diethylamino Group (Tertiary Aliphatic Amine): This group is significantly more basic than the 4-amino group. It will readily act as a proton scavenger (a base) in reactions. This can be beneficial in some cases, but it can also neutralize acid catalysts or reagents, leading to stalled or incomplete reactions. It is generally not nucleophilic unless it is participating in quaternization reactions.

This duality means that in any reaction, you must consider the pH and the nature of your reagents carefully. For example, when performing an acylation on the 4-amino group, using a non-nucleophilic, sterically hindered base (like diisopropylethylamine) can be preferable to relying on the compound's inherent basicity to avoid side reactions.

Section 2: Troubleshooting Synthesis & Purification

Inconsistencies often begin with the material itself. Whether you are synthesizing the compound in-house or qualifying a commercial batch, understanding the potential pitfalls in its preparation and purification is essential.

Q3: My in-house synthesis of this pyrazole derivative suffers from low yields and multiple side products. What common issues should I investigate?

A3: The synthesis of substituted pyrazoles often involves multi-step sequences, typically culminating in a cyclocondensation reaction.[2][3] Low yields are a frequent complaint and can usually be attributed to several key factors during the cyclization step.

  • Poor Temperature Control: Pyrazole formation is often exothermic. Without precise temperature monitoring and control, localized "hot spots" can form, leading to the degradation of starting materials and the formation of polymeric impurities.[4]

  • Inadequate Mixing: On a larger scale, inefficient stirring can create zones of high reactant concentration, promoting side reactions over the desired cyclization.[4]

  • Suboptimal Reagent Stoichiometry and Addition: The rate of addition of reagents, such as hydrazine derivatives, is critical. A rapid addition can exacerbate exotherms and favor byproduct formation.[4]

  • Regioselectivity Issues: If using an unsymmetrical precursor (e.g., an unsymmetrical 1,3-dicarbonyl compound), the reaction can produce a mixture of two regioisomeric pyrazoles, which can be difficult to separate and will lower the yield of the desired product.[3][4]

Troubleshooting Workflow for Synthesis:

G start Low Synthesis Yield check_purity 1. Analyze Purity of Starting Materials (NMR, LC-MS) start->check_purity check_temp 2. Review Temperature Control (Monitor internal temp, not bath temp) start->check_temp check_mixing 3. Evaluate Mixing Efficiency (Stirring speed, baffle use) start->check_mixing check_addition 4. Optimize Reagent Addition Rate (Slower, dropwise addition) start->check_addition result_impure Impure Starting Materials check_purity->result_impure result_hotspot Exotherm / Hot Spots Detected check_temp->result_hotspot check_mixing->result_hotspot result_side_products Side Products Persist check_addition->result_side_products action_purify Action: Re-purify or Re-source Materials result_impure->action_purify action_cool Action: Improve Cooling, Dilute Reaction, Slow Addition result_hotspot->action_cool action_stir Action: Use Mechanical Stirrer, Optimize Impeller result_hotspot->action_stir action_regio Action: Re-evaluate Catalyst and Solvent for Regioselectivity result_side_products->action_regio

Caption: Troubleshooting workflow for low-yield pyrazole synthesis.

Q4: The compound streaks badly on my standard silica gel column, and I get poor separation. How can I effectively purify it?

A4: This is a classic problem for compounds containing basic amines. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding, peak tailing, and poor recovery.

Validated Purification Strategies:

  • Modified Silica Gel Chromatography:

    • Method: Add a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et3N) or 0.1-0.5% ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol).

    • Mechanism: The basic modifier competitively binds to the acidic sites on the silica, preventing your compound from strongly adsorbing and allowing it to elute with symmetrical peak shapes.

  • Alternative Stationary Phases:

    • Method: Use a less acidic stationary phase, such as neutral or basic alumina.

    • Mechanism: Alumina has fewer strongly acidic sites than silica, reducing the problematic interactions with basic analytes.

  • Purification via Acid Salt Crystallization:

    • Method: This is a highly effective technique for purifying basic compounds.[5] Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in ether, oxalic acid, or tartaric acid) to form the corresponding salt. The salt often has lower solubility and will crystallize out, leaving many non-basic impurities behind in the solution. The pure free base can then be regenerated by neutralization and extraction.

Purification Method Principle Pros Cons
Silica Gel + Basic Modifier Competitively block acidic silanol sites.Uses standard equipment; effective for many amines.Can be difficult to remove the modifier (Et3N) from the final product.
Alumina Chromatography Use of a less acidic stationary phase.Good for strongly basic compounds; avoids amine modifiers.Resolution may be different from silica; alumina grades can be inconsistent.
Acid Salt Crystallization Purify by forming a crystalline salt.Can provide very high purity; removes different impurity classes.Requires an additional step to liberate the free base; not all salts crystallize well.

Section 3: Troubleshooting Inconsistent Analytical & Application Results

Even with a seemingly pure compound, inconsistencies can appear during analysis or in downstream applications. This section focuses on diagnosing these issues.

Q5: My LC-MS results show the correct mass, but the peak shape is poor, or I see new minor peaks appearing over time. What is happening?

A5: This points toward two potential issues: analytical method artifacts or compound instability in the analytical solvent.

  • Poor Peak Shape (Tailing): Similar to column chromatography, this is often caused by the interaction of the basic amines with residual silanols in the C18 stationary phase of the HPLC column.

    • Solution: Use a mobile phase containing an acidic modifier. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is standard. The acid protonates the amines to form ammonium salts, which do not interact with the silanols and typically exhibit excellent peak shapes.

  • Appearance of New Peaks: This is a strong indicator of degradation. The compound may be unstable in your processing or analytical solvent (e.g., methanol, acetonitrile).

    • Diagnosis: Prepare a fresh solution of the compound and analyze it immediately. Re-analyze the same solution after several hours at room temperature and compare the chromatograms. The growth of new peaks over time confirms instability.

    • Solution: If instability is confirmed, prepare solutions fresh immediately before use. If performing a longer experiment, consider keeping the stock solution on ice and in the dark.

Protocol 1: Standardized LC-MS Method for Purity Assessment

This self-validating protocol is designed to give a reliable assessment of the purity and integrity of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid to create a 1 mg/mL stock solution.

    • Dilute 10-fold for analysis (to 0.1 mg/mL).

  • LC Conditions:

    • Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Scan for the protonated molecule [M+H]+. The expected exact mass for C9H18N4 is 182.15; therefore, search for an m/z of ~183.16.

    • Data Interpretation: A pure sample should show a single major peak in the UV chromatogram corresponding to the correct mass in the MS spectrum. The presence of other peaks indicates impurities or degradation.

References

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • Sigma-Aldrich. (n.d.). 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine.
  • Asma, B., et al. (2018).
  • El-Malah, A., et al. (2023).
  • Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry.
  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

Technical Support Center: Optimization of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this N-alkylation reaction, ensuring higher yields, purity, and reproducibility in your experiments.

Introduction to the Synthesis

The target molecule, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, is synthesized via the N-alkylation of 4-amino-1H-pyrazole with 2-(diethylamino)ethyl chloride. While seemingly straightforward, this reaction presents several challenges, primarily controlling the regioselectivity of the alkylation on the pyrazole ring and managing the reactivity of the starting materials. This guide provides a systematic approach to overcoming these hurdles.

The core of the challenge lies in the fact that unsymmetrical pyrazoles have two nitrogen atoms (N1 and N2) that can be alkylated, potentially leading to a mixture of regioisomers which are often difficult to separate.[1][2] The reaction's success hinges on carefully selected conditions that favor alkylation at the desired N1 position.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a detailed explanation of potential causes and step-by-step corrective actions.

Q1: I am observing very low or no yield of the desired product. What could be the cause?

A1: Low or no product formation can stem from several factors, ranging from the quality of your reagents to the reaction conditions.

  • Cause 1: Inactive Alkylating Agent. The alkylating agent, 2-(diethylamino)ethyl chloride, is typically used as a hydrochloride salt.[3][4][5][6] The free base is required for the reaction, which is generated in situ. If your base is not strong enough or is used in insufficient quantity, the alkylation will not proceed. Additionally, 2-(diethylamino)ethyl chloride hydrochloride is hygroscopic and can degrade upon exposure to moisture.[5][7]

    • Solution:

      • Ensure you are using at least two equivalents of base: one to deprotonate the pyrazole and one to neutralize the hydrochloride salt of the alkylating agent.

      • Use a fresh, dry stock of 2-(diethylamino)ethyl chloride hydrochloride. Store it in a desiccator.[4][5]

      • Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the pyrazole.[2][8]

  • Cause 2: Suboptimal Base/Solvent Combination. The choice of base and solvent is critical and interdependent. A common starting point is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] However, this may not be optimal for all substrates.

    • Solution:

      • Screen a variety of bases and solvents. A summary of common systems is provided in the table below.

      • For less reactive systems, switching to a stronger base like NaH in an anhydrous solvent like tetrahydrofuran (THF) or DMF can significantly improve yields.[8]

  • Cause 3: Inappropriate Reaction Temperature. N-alkylation reactions often require heating to proceed at a reasonable rate.

    • Solution:

      • Start the reaction at room temperature and monitor for progress by TLC or LC-MS.

      • If no reaction is observed, gradually increase the temperature. A range of 60-100 °C is typical for these types of alkylations.[9] Be aware that higher temperatures can sometimes lead to more side products.

Q2: My final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?

A2: Achieving high regioselectivity (N1 vs. N2 alkylation) is the primary challenge in pyrazole chemistry.[1][2] Alkylation generally favors the less sterically hindered nitrogen.[2] In the case of 4-amino-1H-pyrazole, the N1 position is typically favored, but reaction conditions can heavily influence the outcome.

  • Cause 1: Steric and Electronic Effects. The inherent properties of your starting pyrazole and alkylating agent play a role. However, you can often override these intrinsic factors with the right conditions.

    • Solution:

      • Solvent Choice: The polarity of the solvent is a key factor. Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer.[2]

      • Base and Cation Effects: The choice of base can dramatically alter the N1/N2 ratio. In some systems, changing from a potassium base (like K₂CO₃) to a sodium base (like NaH) can switch or improve selectivity.[10] This is due to the different coordinating abilities of the metal cations with the pyrazole anion.

      • Alternative Methods: For particularly stubborn cases, consider alternative synthetic strategies like the Mitsunobu reaction, which is known for its high stereoselectivity and can be applied to N-alkylation.[11][12][13][14][15] This involves reacting the pyrazole with an alcohol (in this case, 2-(diethylamino)ethanol) in the presence of a phosphine and an azodicarboxylate.[13]

Q3: I am struggling with the purification of my final product. What are the best practices?

A3: The basic nature of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine can make purification by standard silica gel chromatography challenging due to streaking.

  • Problem 1: Product Streaking on Silica Gel. The tertiary amine in your product is basic and can interact strongly with the acidic silica gel.

    • Solution:

      • Base-Washed Silica: Pre-treat your silica gel with a solution of triethylamine (typically 1-2%) in your eluent system, then pack the column as usual. This neutralizes the acidic sites on the silica.

      • Amine Additive in Eluent: Add a small amount of triethylamine or ammonia (in methanol) to your mobile phase (e.g., 0.5-1%) to prevent streaking.

      • Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is an excellent alternative for purifying basic compounds.

  • Problem 2: Removing Unreacted 4-amino-1H-pyrazole. The starting material can be difficult to separate from the product due to their similar polarities.

    • Solution:

      • Acid Wash: Perform a liquid-liquid extraction. Dissolve the crude reaction mixture in a water-immiscible organic solvent (like dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product and any unreacted starting amine will move into the aqueous layer as their hydrochloride salts. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your purified product back into an organic solvent.

      • Crystallization of an Acid Salt: A highly effective purification method involves forming a salt of your product. Dissolve the crude material in a suitable organic solvent (like isopropanol or ethanol) and add an acid (e.g., HCl in ether, or an organic acid like maleic acid) to precipitate the corresponding salt of your product in high purity.[16]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for this reaction?

A1: A reliable starting point is to use 1 equivalent of 4-amino-1H-pyrazole, 1.1 equivalents of 2-(diethylamino)ethyl chloride hydrochloride, and 2.5 equivalents of potassium carbonate (K₂CO₃) in anhydrous DMF.[2] Stir the mixture at room temperature for 1 hour, then heat to 60-80 °C and monitor by TLC.

Q2: How does the choice of base impact the reaction?

A2: The base plays two crucial roles: it deprotonates the pyrazole NH to form the nucleophilic pyrazolate anion, and it neutralizes the HCl from the alkylating agent's salt form.

  • Weak bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient and can offer good regioselectivity.

  • Strong bases (e.g., NaH, KOtBu) ensure complete deprotonation of the pyrazole, which can be necessary for less reactive systems, potentially increasing the reaction rate and yield.[8]

Q3: Can I use an alternative to 2-(diethylamino)ethyl chloride?

A3: Yes, other alkylating agents with better leaving groups, such as 2-(diethylamino)ethyl bromide or tosylate, can be used. These may allow for milder reaction conditions (e.g., lower temperatures) but are often more expensive.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., dichloromethane/methanol, often with a small amount of ammonia or triethylamine). Stain with ninhydrin to visualize the primary amine on the starting material and with a general stain like potassium permanganate. LC-MS is also an excellent tool for unambiguous tracking of product formation and consumption of starting materials.

Data Summary and Workflow

Table 1: Influence of Reaction Parameters on N-Alkylation
ParameterConditionExpected OutcomeRationale & Citation
Base Weak (K₂CO₃, Cs₂CO₃)Moderate rate, often good N1 selectivity.A standard, mild choice for base-mediated alkylations.[2]
Strong (NaH, KOtBu)Faster reaction, potentially higher yield. May alter N1/N2 ratio.Ensures complete formation of the pyrazolate anion.[8][10]
Solvent Polar Aprotic (DMF, DMSO)Generally promotes SN2 reactions and can enhance regioselectivity.Solvates the cation, leaving a more "naked" and reactive pyrazolate anion.[2]
Less Polar (THF, Acetonitrile)May require stronger bases or higher temperatures.The solubility of reagents can be a limiting factor.
Temperature Room TemperatureSlower reaction, may be sufficient with strong bases/reactive alkyl halides.Minimizes potential side reactions.
Elevated (60-100 °C)Increased reaction rate.Provides activation energy for less reactive combinations.[9]
Experimental Workflow Diagram

Below is a generalized workflow for the optimization of the 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine synthesis.

reaction_optimization_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop reagents 1. Reagent Check - Dry Solvents - Fresh Base - Quality of Starting Materials setup 2. Initial Conditions - 4-Aminopyrazole (1 eq) - Alkylating Agent (1.1 eq) - Base (2.5 eq) - Anhydrous Solvent reagents->setup execution 3. Reaction - Stir at RT, then heat - Monitor by TLC/LC-MS setup->execution analysis 4. Outcome Analysis - Low Yield? - Isomer Mixture? - Impurities? execution->analysis optimize_base 5a. Change Base (e.g., K2CO3 -> NaH) analysis->optimize_base Low Yield/ Selectivity optimize_solvent 5b. Change Solvent (e.g., DMF -> DMSO, THF) analysis->optimize_solvent Low Yield/ Selectivity optimize_temp 5c. Adjust Temperature analysis->optimize_temp Low Rate purification 6. Purification - Acid/Base Extraction - Column (Base-washed) - Crystallization analysis->purification Successful Reaction optimize_base->setup Re-run optimize_solvent->setup Re-run optimize_temp->setup Re-run

Caption: Workflow for optimizing the N-alkylation of 4-amino-1H-pyrazole.

References

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC). [Link]

  • CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution ISSUE 009 - OPCW. Organisation for the Prohibition of Chemical Weapons. [Link]

  • Alkylation of pyrazolones via the mitsunobu reaction - LookChem. LookChem. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. National Center for Biotechnology Information. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed. National Center for Biotechnology Information. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. National Center for Biotechnology Information. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences. [Link]

  • Mitsunobu reaction - Organic Synthesis. Organic-Synthesis.org. [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. MDPI. [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. MDPI. [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. Growing Science. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. MDPI. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. ResearchGate. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. HETEROCYCLES. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Indian Academy of Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Target of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise identification of a small molecule's biological target is a cornerstone of its development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the target validation of the novel compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. By leveraging established methodologies and comparing them with well-characterized alternative drugs, we will delineate a robust strategy for elucidating the mechanism of action of this promising molecule.

The core structure of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, featuring a 4-aminopyrazole moiety, suggests a potential interaction with a class of enzymes that are frequently targeted by pyrazole-containing compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide will therefore focus on two primary, putative target classes for our topic compound: Cyclooxygenase (COX) enzymes and Protein Kinases .

To provide a tangible and comparative context, we will benchmark the hypothetical target validation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine against two well-established drugs:

  • Celecoxib : A selective COX-2 inhibitor.

  • Ruxolitinib : A potent inhibitor of Janus kinases (JAK1 and JAK2).

Through this comparative lens, we will explore the experimental journey from initial hypothesis to definitive target validation.

The Rationale: Why COX and Kinases?

The selection of COX enzymes and protein kinases as primary putative targets is grounded in extensive structure-activity relationship (SAR) data for pyrazole derivatives.

  • Cyclooxygenase (COX) Inhibition : The diaryl-substituted pyrazole structure is a classic pharmacophore for selective COX-2 inhibition, with Celecoxib being the archetypal example.[1][2] The structural resemblance of our topic compound to this class of inhibitors makes COX enzymes a logical starting point for investigation.

  • Kinase Inhibition : The 4-aminopyrazole scaffold is a known hinge-binding motif for various protein kinases.[3] Numerous pyrazole-based kinase inhibitors have been developed, targeting enzymes such as JAKs, p38 MAPK, and Akt.[4][5] The presence of the flexible diethylaminoethyl side chain could further influence binding to the ATP pocket of these enzymes.

A Comparative Look at Alternative Compounds

To establish a baseline for our validation studies, we will consider the known properties of Celecoxib and Ruxolitinib.

CompoundTarget(s)Key Affinity Data (IC50)
Celecoxib COX-2~40 nM[6]
COX-1~9.4 µM[7]
Ruxolitinib JAK1~3.3 nM[5]
JAK2~2.8 nM[5]
JAK3>400 nM[5]
Tyk2~19 nM[5]
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Putative: COX/Kinases To be determined

This table clearly illustrates the potency and selectivity of our chosen reference compounds, providing a benchmark against which to measure the activity of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

The Experimental Roadmap: A Step-by-Step Guide to Target Validation

The following sections outline a logical and rigorous workflow for identifying and validating the biological target of our topic compound.

Phase 1: Initial Target Identification

The first phase aims to generate initial hits and narrow down the list of potential targets.

Given the prevalence of pyrazole-based kinase inhibitors, a broad kinase screen is a cost-effective and informative first step. Numerous commercial services offer screening against large panels of kinases.

Methodology:

  • Compound Submission : Provide a sample of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine to a reputable kinase profiling service (e.g., AssayQuant, BPS Bioscience, Creative Enzymes, Thermo Fisher Scientific).[8][9][10][11]

  • Assay Format : Typically, these services utilize in vitro activity-based biochemical assays, such as Mobility Shift Assays (MSA) or ADP-Glo™ Kinase Assays.[12]

  • Data Analysis : The service will provide a report detailing the percent inhibition of each kinase at a given concentration of the test compound. Hits are typically defined as kinases showing significant inhibition (e.g., >50% at 1 µM).

This unbiased approach aims to identify proteins that directly bind to the compound of interest.

Methodology:

  • Probe Synthesis : Synthesize a derivative of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine with a linker and an affinity tag (e.g., biotin) at a position determined by preliminary SAR studies to be non-essential for activity.

  • Immobilization : Couple the biotinylated probe to streptavidin-coated beads.

  • Cell Lysate Incubation : Incubate the beads with a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to pyrazole-based inhibitors).

  • Washing and Elution : Wash the beads extensively to remove non-specific binders and then elute the specifically bound proteins.

  • Proteomic Analysis : Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][13][14][15][16]

  • Data Analysis : Compare the proteins identified in the sample treated with the biotinylated probe to a control sample (e.g., beads with biotin only) to identify specific binding partners.

Workflow for Affinity Purification-Mass Spectrometry (AP-MS)

AP_MS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Compound Synthesize Biotinylated Probe Beads Immobilize Probe on Streptavidin Beads Compound->Beads Incubation Incubate Beads with Lysate Beads->Incubation Lysate Prepare Cell Lysate Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data Data Analysis & Hit Identification LC_MS->Data

Caption: Workflow for identifying protein targets using AP-MS.

Phase 2: Target Validation in a Cellular Context

Once putative targets have been identified, it is crucial to confirm their engagement by the compound in a physiological setting.

CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][18][19][20][21]

Methodology:

  • Cell Treatment : Treat intact cells with various concentrations of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine or a vehicle control.

  • Heat Shock : Heat the treated cells across a range of temperatures.

  • Cell Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification : Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other specific protein detection methods.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for the Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat Cells with Compound or Vehicle B Heat Shock at Various Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Plot Melting Curve & Analyze Shift E->F

Caption: Step-by-step workflow for the CETSA experiment.

Interpreting the Results: A Comparative Analysis

The data obtained from these experiments will allow for a direct comparison with our reference compounds.

  • If Kinase Profiling Identifies Hits : The IC50 values of the identified kinases can be determined and compared to those of Ruxolitinib for JAK1/2. Further validation with CETSA would confirm target engagement in cells. The binding mode could be further investigated through computational docking studies, comparing it to the known crystal structure of Ruxolitinib bound to JAK2.[22][23]

  • If AP-MS Identifies COX-2 : The binding affinity can be quantified and compared to that of Celecoxib. A cellular assay measuring prostaglandin E2 (PGE2) production can be performed to confirm functional inhibition. The binding mode can be modeled and compared to the crystal structure of Celecoxib in the COX-2 active site.[1][24][25]

  • If Novel Targets are Identified : The same validation principles apply. The key is to move from in vitro binding to cellular engagement and functional consequence.

Signaling Pathways of Putative Targets

Understanding the downstream consequences of target engagement is critical.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.[26]

COX-2 Signaling Pathway

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Inhibitor) Celecoxib->COX2

Caption: Inhibition of the COX-2 pathway by Celecoxib.[24]

Conclusion

The journey to validate the biological target of a novel compound like 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a meticulous process that requires a multi-faceted experimental approach. By combining unbiased screening methods like kinase profiling and AP-MS with rigorous cellular validation techniques such as CETSA, researchers can build a compelling case for a specific mechanism of action. The use of well-characterized reference compounds like Celecoxib and Ruxolitinib provides an invaluable comparative framework, allowing for the contextualization of experimental data and a deeper understanding of the compound's potential as a therapeutic agent. This guide provides a robust and scientifically sound roadmap to navigate this critical phase of drug discovery.

References

  • Current time information in Mestna občina Murska Sobota, SI. (n.d.). Google.
  • Davis, R. J., & Schönbrunn, E. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. bioRxiv. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved January 21, 2026, from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 21, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. [Link]

  • La-Borde, P. J., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR protocols, 5(2), 102989. [Link]

  • Gingras, A. C., et al. (2007). Affinity purification methods for analysis of protein complexes. Nature reviews. Molecular cell biology, 8(8), 645–654. [Link]

  • Zhang, H., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol, 14(1), e4913. [Link]

  • ResearchGate. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Retrieved January 21, 2026, from [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib? Synapse. Retrieved January 21, 2026, from [Link]

  • Patsnap. (2025). What is the mechanism of action of Ruxolitinib Phosphate? Synapse. Retrieved January 21, 2026, from [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). Proteomics Class Notes. Retrieved January 21, 2026, from [Link]

  • Al-Ostath, A., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific reports, 14(1), 2200. [Link]

  • Wikipedia. (2024). Celecoxib. Retrieved January 21, 2026, from [Link]

  • DailyMed. (2025). Celecoxib. StatPearls. Retrieved January 21, 2026, from [Link]

  • University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved January 21, 2026, from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved January 21, 2026, from [Link]

  • Molecules. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. Retrieved January 21, 2026, from [Link]

  • ACS Chemical Biology. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 21, 2026, from [Link]

  • Jakafi® (ruxolitinib). (n.d.). Mechanism of action. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal binding mode of (A) celecoxib, and predicted binding... Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Type-I binding mode. Ruxolitinib (shown is spheres) binding to the active conformation of JAK2 JH1 (PDB code...). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Celecoxib. Retrieved January 21, 2026, from [Link]

  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to 4-Aminopyrazole-Based Kinase Inhibitors: Unlocking Therapeutic Potential Through Structural Diversity

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs and investigational agents.[1][2] Its synthetic tractability and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[1] Among the diverse family of pyrazole-containing compounds, those featuring a 4-amino substitution have emerged as a particularly fruitful area of research, especially in the development of kinase inhibitors for oncology and inflammatory diseases.

This guide provides a comparative analysis of 4-aminopyrazole-based inhibitors, with a focus on elucidating the structure-activity relationships (SAR) that govern their potency and selectivity. While this exploration was initiated with an interest in the specific compound 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, a comprehensive literature review revealed a notable absence of published biological data for this molecule. Therefore, this guide will broaden its scope to compare and contrast several well-characterized 4-aminopyrazole series, thereby providing a valuable framework for researchers engaged in the design and development of novel kinase inhibitors based on this versatile scaffold.

The 4-Aminopyrazole Core: A Versatile Anchor for Kinase Inhibition

The 4-aminopyrazole moiety serves as an excellent bioisostere for other hinge-binding motifs commonly found in kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding pocket, anchors the inhibitor and provides a foundation for achieving high-affinity binding. The amino group at the C4 position is a crucial pharmacophoric feature, and its substitution pattern, along with the substituents at the N1 and other positions of the pyrazole ring, dictates the inhibitor's selectivity and overall biological activity.[3][4]

Comparative Analysis of 4-Aminopyrazole-Based Kinase Inhibitors

To illustrate the therapeutic potential and chemical diversity of 4-aminopyrazole inhibitors, we will delve into two distinct classes of these compounds that have been the subject of recent drug discovery efforts: covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14) and potent inhibitors of Fibroblast Growth Factor Receptors (FGFR).

Covalent Inhibition of CDK14: A Strategy for Enhanced Potency and Duration of Action

The TAIRE family of kinases, which includes CDK14, has been implicated in the pathophysiology of several cancers.[3] A recent study detailed the design and synthesis of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.[3] Covalent inhibition offers the advantage of prolonged target engagement, which can translate to improved efficacy and less frequent dosing.

The general structure of these covalent CDK14 inhibitors features a 4-amino-1H-pyrazole core appended with a reactive electrophile, typically an acrylamide moiety, which forms a covalent bond with a non-catalytic cysteine residue near the active site of the kinase. The SAR of this series revealed that the nature of the substituents on the pyrazole ring and the linker to the reactive group significantly impacts both potency and selectivity.

Key Experimental Insights:

  • Structure-Activity Relationship (SAR): The development of these inhibitors showcased a clear SAR, where modifications to the 4-amino-1H-pyrazole scaffold directly influenced their biochemical and cellular potency against CDK14.[3]

  • Covalent Mechanism: The covalent nature of the lead compounds was confirmed through mass spectrometry studies, demonstrating the formation of a covalent adduct with the target kinase.[3]

Targeting FGFR: Overcoming Resistance with Novel Aminopyrazole Scaffolds

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[5] Aberrant FGFR signaling is a known driver in various cancers. A significant challenge in FGFR-targeted therapy is the emergence of drug resistance, often mediated by mutations in the kinase domain, such as the "gatekeeper" mutation.

Researchers have developed a series of aminopyrazole-based FGFR inhibitors that demonstrate potent activity against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[5] These inhibitors were identified through a combination of high-throughput screening and structure-based drug design.

Key Experimental Insights:

  • Dual Activity: These compounds exhibit excellent activity against both the wild-type and gatekeeper mutant versions of FGFR, addressing a key mechanism of clinical resistance.[5]

  • Structure-Based Design: The optimization of these inhibitors was guided by SAR analysis and structural biology, leading to analogues with improved potency and favorable drug metabolism and pharmacokinetic (DMPK) properties.[5]

Experimental Protocols

To provide a practical context for the data presented, this section outlines the general methodologies employed in the characterization of pyrazole-based kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the test compound at a range of concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Measurement: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizing the Landscape of Pyrazole Inhibition

To further illustrate the concepts discussed, the following diagrams depict a generalized kinase inhibition workflow and a representative signaling pathway targeted by pyrazole inhibitors.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Purified Kinase D Incubation A->D B Substrate + ATP B->D C Test Compound (Pyrazole Inhibitor) C->D E Detection of Phosphorylation D->E F IC50 Determination E->F G Cancer Cell Line H Compound Treatment G->H I Incubation (e.g., 72h) H->I J Cell Viability Assay I->J K GI50 Determination J->K

Caption: Generalized workflow for evaluating pyrazole-based kinase inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->RTK

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway targeted by pyrazole inhibitors.

Conclusion and Future Directions

The 4-aminopyrazole scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The comparative analysis of different inhibitor series highlights the critical role of SAR in tuning potency, selectivity, and resistance profiles. While the specific biological activity of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine remains to be elucidated, the broader landscape of 4-aminopyrazole inhibitors suggests that this compound, and others like it, may hold untapped therapeutic potential.

Future research in this area should focus on:

  • Expanding the Chemical Space: The synthesis and evaluation of novel 4-aminopyrazole derivatives with diverse substitution patterns will be crucial for identifying inhibitors with improved properties.

  • Structural Biology: Co-crystal structures of inhibitors bound to their target kinases will provide invaluable insights for structure-based drug design and optimization.

  • Addressing Drug Resistance: The development of inhibitors that are active against known resistance mutations will be a key determinant of their clinical success.

By leveraging a deep understanding of the underlying biology and chemistry, the full therapeutic potential of 4-aminopyrazole-based inhibitors can be realized, offering new hope for patients with cancer and other debilitating diseases.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences, 7(4), 251. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2019). Journal of Chemical Sciences, 131(1). [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science. Retrieved January 21, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2022). European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 779-826. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(9), 2775. [Link]

  • Substituted sodium-1H-pyrazole-5-olate. (2017). PubChem. Retrieved January 21, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][2][6]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (n.d.). Google Patents. Retrieved January 21, 2026, from

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters, 11(6), 1163-1169. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(8), 3585-3596. [Link]

  • ethyl 2-(1H-pyrazole-4-carbonylamino)acetate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (2013). Chemistry & Biology Interface, 3(4), 264-269.
  • United States Patent. (2018). Google Patents.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Pharmaceuticals, 15(1), 73. [Link]

  • [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS No. 1152841-06-9) Suppliers. (n.d.). ChemicalRegister.com. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Analysis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and Established Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of cancer therapy is one of continuous evolution, driven by the pursuit of novel chemical entities with enhanced efficacy and reduced toxicity. Within this dynamic field, nitrogen-containing heterocyclic compounds, particularly pyrazole derivatives, have emerged as a promising class of molecules with diverse pharmacological activities, including significant anticancer potential.[1][] This guide provides a comparative analysis of a novel investigational compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, against a panel of well-established anticancer drugs: Doxorubicin, Paclitaxel, and Gefitinib.

The selection of these comparators is deliberate, aiming to cover a spectrum of validated anticancer mechanisms. Doxorubicin represents the class of DNA intercalating agents and topoisomerase II inhibitors.[1][][3] Paclitaxel is a classic example of a microtubule-stabilizing agent that disrupts mitotic progression.[4][5] Gefitinib is a targeted therapy, specifically a tyrosine kinase inhibitor (TKI) that blocks signaling pathways crucial for tumor growth and proliferation.[6][7][8]

While 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a novel entity with limited public data, its structural motifs—a pyrazole core and a diethylaminoethyl side chain—suggest potential interactions with various biological targets. The pyrazole scaffold is a key feature in numerous FDA-approved drugs, including several kinase inhibitors.[9][10] The amine-containing side chain may influence the compound's pharmacokinetic properties and its ability to interact with acidic residues in protein binding pockets. This guide will, therefore, explore the hypothetical potential of this pyrazole derivative in the context of known anticancer mechanisms, supported by the broader understanding of pyrazole-based therapeutics.

Comparative Analysis of Mechanisms of Action

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of Doxorubicin, Paclitaxel, and Gefitinib with the plausible mechanistic pathways for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, based on the known activities of related pyrazole derivatives.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through two interconnected mechanisms. Firstly, it intercalates into the DNA double helix, physically obstructing the processes of replication and transcription.[1][][11] Secondly, it forms a stable complex with topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress in DNA.[][3] By stabilizing this complex, Doxorubicin prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent activation of apoptotic pathways.[12]

G Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition DNA_Replication_Transcription DNA Replication & Transcription DNA->DNA_Replication_Transcription Topoisomerase_II->DNA Relieves torsional stress DNA_Double_Strand_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Double_Strand_Breaks Stabilizes cleavage complex Apoptosis Apoptosis DNA_Replication_Transcription->Apoptosis Inhibition leads to DNA_Double_Strand_Breaks->Apoptosis

Caption: Doxorubicin's dual mechanism of action.

Paclitaxel: Microtubule Stabilization

Paclitaxel, a member of the taxane family, targets the cellular cytoskeleton.[4] Specifically, it binds to the β-tubulin subunit of microtubules, which are dynamic polymers essential for the formation of the mitotic spindle during cell division.[5][13] Unlike other microtubule-targeting agents that inhibit polymerization, Paclitaxel stabilizes the microtubule structure, preventing its depolymerization.[4][5] This leads to the formation of abnormal, non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[13][]

G Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Cell_Cycle_Arrest->Apoptosis G Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Inhibition EGF EGF EGF->EGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Activation Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of Cell_Proliferation->Apoptosis Inhibition leads to

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine: A Multi-Targeted Approach?

Given the prevalence of the pyrazole scaffold in kinase inhibitors, it is plausible that 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine could function as a kinase inhibitor. [9][10]Many pyrazole derivatives have been shown to target various kinases, including cyclin-dependent kinases (CDKs), EGFR, and VEGFR. []Furthermore, some pyrazole-containing compounds have been reported to inhibit tubulin polymerization, similar to vinca alkaloids, by binding to the colchicine-binding site. [9]The presence of the 4-amino group on the pyrazole ring could also facilitate interactions with DNA, although this is a less commonly reported mechanism for this class of compounds.

Therefore, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine may exhibit a multi-targeted approach, potentially inhibiting key kinases involved in cell cycle progression and survival, as well as disrupting microtubule dynamics.

Hypothetical Experimental Data

To provide a framework for evaluating the anticancer potential of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, the following tables present hypothetical experimental data from key in vitro assays.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine2.51.83.2
Doxorubicin0.50.80.6
Paclitaxel0.010.0050.02
Gefitinib10.2>50>50

Note: Gefitinib's efficacy is highly dependent on the EGFR mutation status of the cell line.

Table 2: Cell Cycle Analysis (% of Cells in G2/M Phase after 24h Treatment)
Compound (at IC50)% of Cells in G2/M Phase
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine65%
Doxorubicin45%
Paclitaxel80%
Gefitinib25% (in EGFR-mutant cells)
Control (Untreated)15%
Table 3: Kinase Inhibition Assay (IC50 Values in nM)
CompoundCDK2EGFRVEGFR2
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine50250150
Gefitinib>10,00020>10,000

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Workflow:

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of the compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference drugs in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution after treatment with a test compound.

Workflow:

G start Start treat_cells Treat cells with the compound for 24h start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_dna Stain DNA with propidium iodide (PI) fix_cells->stain_dna acquire_data Acquire data on a flow cytometer stain_dna->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The hypothetical novel pyrazole derivative, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, presents an interesting profile for further investigation as an anticancer agent. Based on the known activities of related pyrazole compounds, it is plausible that this molecule could exhibit a multi-targeted mechanism of action, potentially involving the inhibition of key kinases and the disruption of microtubule dynamics.

A direct comparison with established anticancer drugs like Doxorubicin, Paclitaxel, and Gefitinib highlights the diverse strategies employed to combat cancer. While Doxorubicin and Paclitaxel are broad-spectrum cytotoxic agents, Gefitinib represents a more targeted approach. The potential multi-targeted nature of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine could offer advantages in terms of overcoming resistance mechanisms that can develop against single-target agents.

The provided hypothetical data and experimental protocols offer a roadmap for the preclinical evaluation of this and other novel pyrazole derivatives. Further research, including synthesis, in vitro and in vivo testing, and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine.

References

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PMC. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib.
  • MedSchool. Gefitinib | Drug Guide.
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Wikipedia. Paclitaxel.
  • Wikipedia. Gefitinib.
  • Patsnap Synapse. What is the mechanism of Gefitinib?.
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?.
  • Patsnap Synapse. What is the mechanism of Paclitaxel?.
  • Wikipedia. Doxorubicin.
  • MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • NIH. Paclitaxel - StatPearls - NCBI Bookshelf.
  • Dr.Oracle. What is the mechanism of action of paclitaxel?.
  • BOC Sciences. Mechanism of Action of Paclitaxel.
  • ResearchGate. Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =....
  • PubMed. DNA intercalators as anticancer agents.
  • Wikipedia. Chemotherapy.
  • ResearchGate. Mechanism of action of doxorubicin.

Sources

A Senior Application Scientist's Guide to Cross-Validation of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Data Point

In drug discovery, the pyrazole scaffold is a "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] When a novel derivative such as 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (hereafter referred to as Pyrazolamine-DEA ) emerges, the initial efficacy data is often generated in a single, convenient cancer cell line. However, this is merely the first step of a long journey. Cancer is not a monolithic disease; its heterogeneity means that a compound's efficacy can vary dramatically between different cell types.[4][5]

This guide provides a comprehensive framework for the cross-validation of Pyrazolamine-DEA's activity. We will move beyond a simple IC50 value and construct a robust, multi-faceted activity profile. This process is not just about confirming activity; it is about understanding selectivity, uncovering potential mechanisms of action, and identifying the specific cellular contexts where a compound is most effective. Adhering to this rigorous, multi-step validation is essential for building a trustworthy data package to support further preclinical development.

Part 1: The Scientific Imperative for Cross-Cell Line Validation

Relying on a single cell line for efficacy testing is fraught with peril. A promising result may be an artifact of that specific line's unique genetic landscape, such as a particular mutation or gene expression profile, leading to an overestimation of the compound's broader potential.[6] Cross-validation across a diverse panel of cell lines is a critical strategy to mitigate this risk and serves several key purposes:

  • Establishing a Spectrum of Sensitivity: It allows for the classification of cell lines as sensitive, moderately sensitive, or resistant, which is the first step in understanding the compound's therapeutic window and potential indications.

  • Uncovering Mechanistic Clues: If Pyrazolamine-DEA is highly effective in a cell line with a known KRAS mutation but ineffective in a KRAS wild-type line, it provides a powerful, actionable hypothesis about its mechanism of action.

  • Assessing Potential for Off-Target Effects: Including a non-cancerous cell line in the panel provides an early indication of generalized cytotoxicity versus cancer-specific activity. Studies have shown that pyrazole derivatives can diminish cell viability in a cell-specific manner, highlighting the need for this comparison.[5]

  • Building a Robust and Generalizable Dataset: A model of drug response trained on a single study is likely to have its utility overestimated.[6] Testing across multiple, well-characterized lines ensures that the findings are more reliable and applicable beyond the initial dataset.[7][8]

Part 2: A Phased Experimental Framework for Validation

We advocate a three-phased approach to systematically build a comprehensive understanding of Pyrazolamine-DEA's activity. This workflow begins with a broad screen, followed by deeper mechanistic inquiries into the most informative cell lines.

G cluster_0 Experimental Workflow phase1 Phase I: Broad Cytotoxicity Screening (IC50 Determination) data1 Data Analysis: Identify Sensitive vs. Resistant Lines phase1->data1 IC50 Data phase2 Phase II: Mechanistic Elucidation (Apoptosis & Cell Cycle Analysis) data1->phase2 Select Cell Lines data2 Data Analysis: Correlate Mechanism with Sensitivity phase2->data2 Flow Cytometry Data phase3 Phase III: Target & Pathway Inquiry (e.g., Western Blot) data2->phase3 Formulate Hypothesis

Caption: A phased workflow for cross-validating compound activity.

Phase I: Broad Cytotoxicity Screening

Core Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyrazolamine-DEA across a rationally selected panel of cell lines.

1. Rationale for Cell Line Selection: The choice of cell lines is paramount. The panel should be diverse, representing different tissues of origin and key cancer subtypes. A non-cancerous line is essential as a baseline for cytotoxicity.

  • MCF-7: Luminal A breast cancer (ER+, PR+, HER2-). A common workhorse for initial screening.

  • MDA-MB-231: Triple-negative breast cancer (ER-, PR-, HER2-). Represents a more aggressive and difficult-to-treat subtype.[5]

  • A549: Non-small cell lung adenocarcinoma. Represents another major cancer type.[9]

  • HEK293T: Human embryonic kidney cells. A common, non-cancerous control line to assess general cytotoxicity.

2. Experimental Protocol: MTS Cell Viability Assay The MTS assay is a robust, colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a soluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

StepProcedureCausality & Expert Insight
1 Cell Seeding Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
2 Compound Treatment Prepare a 2x stock of Pyrazolamine-DEA serial dilutions (e.g., from 200 µM to ~10 nM) in culture medium. Remove old media and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
3 Incubation Incubate the plate for 72 hours.
4 MTS Reagent Addition Add 20 µL of MTS reagent solution to each well.[10]
5 Final Incubation Incubate for 1-4 hours at 37°C, protected from light.
6 Data Acquisition Measure the absorbance at 490 nm using a microplate reader.[10]
7 Data Analysis Normalize absorbance values to the vehicle control (100% viability) and media-only control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression.

3. Data Presentation: Comparative IC50 Values

CompoundCell LineTissue of OriginIC50 (µM) [Example Data]
Pyrazolamine-DEAMCF-7Breast (Luminal A)15.2 ± 1.8
Pyrazolamine-DEAMDA-MB-231Breast (Triple-Negative)2.5 ± 0.4
Pyrazolamine-DEAA549Lung (Adenocarcinoma)35.8 ± 4.1
Pyrazolamine-DEAHEK293TKidney (Non-cancerous)> 100

From this hypothetical data, MDA-MB-231 is identified as "sensitive" and A549 as "resistant." The high IC50 in HEK293T suggests cancer-selective activity.

Phase II: Mechanistic Divergence Analysis

Core Objective: To investigate why sensitive and resistant cell lines respond differently. We will focus on two key hallmarks of anticancer drug action: induction of apoptosis and cell cycle arrest.

G cluster_0 Decision Logic ic50 Phase I Results: IC50 Data sensitive Sensitive Line (e.g., MDA-MB-231) Low IC50 ic50->sensitive resistant Resistant Line (e.g., A549) High IC50 ic50->resistant apoptosis Annexin V / PI Assay sensitive->apoptosis cellcycle Propidium Iodide Assay sensitive->cellcycle resistant->apoptosis resistant->cellcycle

Caption: Logic for selecting cell lines for mechanistic studies.

1. Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[13] Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect this event.[14] Propidium Iodide (PI) is a DNA dye that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.[13]

StepProcedureCausality & Expert Insight
1 Cell Treatment Seed sensitive (MDA-MB-231) and resistant (A549) cells in 6-well plates. Treat with Pyrazolamine-DEA at their respective 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
2 Cell Harvesting Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like EDTA to preserve membrane integrity.[15] Centrifuge and wash cells twice with cold PBS.
3 Staining Resuspend ~1x10⁵ cells in 100 µL of 1x Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]
4 Incubation Incubate for 15 minutes at room temperature in the dark.[14]
5 Analysis Add 400 µL of 1x Annexin-binding buffer and analyze immediately by flow cytometry.[14]

2. Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining This method quantifies the DNA content within a cell population.[16] PI stoichiometrically binds to DNA, so cells in the G2/M phase (with twice the DNA) will have double the fluorescence intensity of cells in the G0/G1 phase.[17] This allows for the quantification of cells in each phase and the detection of cell cycle arrest at specific checkpoints.

StepProcedureCausality & Expert Insight
1 Cell Treatment Treat sensitive and resistant cells as described for the apoptosis assay.
2 Cell Harvesting Harvest ~1x10⁶ cells per sample. Wash with PBS.
3 Fixation Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[18][19] Fix on ice for at least 30 minutes.
4 Staining Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[18] RNase treatment is crucial to prevent staining of double-stranded RNA.[17]
5 Incubation Incubate for 30 minutes at room temperature in the dark.[18]
6 Analysis Analyze by flow cytometry, recording at least 10,000 events per sample.[19] Use software to model the cell cycle distribution.

3. Data Presentation: Comparative Mechanistic Data

Table 2: Apoptosis Analysis (48h Treatment)

Cell Line Treatment % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic (Annexin V+/PI+)
MDA-MB-231 Vehicle 4.1% 2.3%
MDA-MB-231 1x IC50 25.6% 15.4%
A549 Vehicle 3.5% 1.9%

| A549 | 1x IC50 | 6.2% | 3.1% |

Table 3: Cell Cycle Analysis (24h Treatment)

Cell Line Treatment % G0/G1 Phase % S Phase % G2/M Phase
MDA-MB-231 Vehicle 55.2% 24.1% 20.7%
MDA-MB-231 1x IC50 15.8% 13.5% 70.7%
A549 Vehicle 60.1% 21.5% 18.4%

| A549 | 1x IC50 | 58.9% | 20.8% | 20.3% |

This hypothetical data suggests that in the sensitive MDA-MB-231 line, Pyrazolamine-DEA strongly induces apoptosis and causes a potent G2/M cell cycle arrest. In contrast, the resistant A549 line is largely unaffected, pointing to a specific pathway disruption in MDA-MB-231 that is absent in A549.

Phase III: Hypothetical Target & Pathway Validation

Core Objective: To form and test a hypothesis about the molecular target of Pyrazolamine-DEA based on the differential response observed.

Many pyrazole derivatives are known to be kinase inhibitors. A strong G2/M arrest, as seen in our hypothetical data, could implicate pathways that regulate the G2 checkpoint, such as the PI3K/Akt or MAPK/ERK pathways.

Hypothesis: Pyrazolamine-DEA inhibits a key protein in the PI3K/Akt pathway, and this pathway is dysregulated or more critical for survival in MDA-MB-231 cells compared to A549 cells.

Methodology: Western Blotting Western blotting would be used to measure the phosphorylation status of key proteins in this pathway, such as Akt. A decrease in phosphorylated Akt (p-Akt) upon treatment would support the hypothesis.

G cluster_0 Hypothetical PI3K/Akt Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Effectors (Cell Cycle Progression, Survival) pAkt->Downstream Compound Pyrazolamine-DEA Compound->PI3K Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Pyrazolamine-DEA.

Conclusion: Building a Trustworthy Compound Profile

By systematically progressing through these three phases, we transform a single data point into a rich, multi-dimensional profile of Pyrazolamine-DEA. The hypothetical results from this framework would suggest that Pyrazolamine-DEA is not just a cytotoxic agent, but a compound with cancer-selective activity that potently induces G2/M arrest and apoptosis, specifically in triple-negative breast cancer cells, potentially via inhibition of the PI3K/Akt pathway.

This level of detail and rigor is the bedrock of trustworthy science. It provides a solid foundation for subsequent in-vivo studies, biomarker discovery, and ultimately, the successful translation of a promising molecule from the bench to the clinic.

References

  • Al-Dhaheri, Y., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Chicago. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Gornowicz, A., et al. (2015). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Pharmacological Reports. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Gornowicz, A., et al. (2015). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. Retrieved from [Link]

  • Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • Mkhair, M. A., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Rivera-Chávez, J. A., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Ghiuș, R.-I., et al. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Haibe-Kains, B., et al. (2020). A cross-study analysis of drug response prediction in cancer cell lines. Nature Communications. Retrieved from [Link]

  • Editage Insights. (2023). Cross-validation: An essential tool for biomedical researchers. Retrieved from [Link]

  • Ardigen. (n.d.). Cross validation – a safeguard for machine learning models. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-validation approaches. Examples of the different.... Retrieved from [Link]

  • Aldeghi, M., et al. (2023). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Sanjeeva, P., et al. (2020). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical sciences. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, G., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Growing Science. (2012). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • El-Malah, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]

Sources

Independent Verification of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous and independent verification of a compound's binding affinity to its putative target is a cornerstone of a successful research program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently assess the binding characteristics of the novel pyrazole compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them a fertile ground for therapeutic innovation.[1][2]

This document outlines a multi-faceted approach to binding affinity determination, leveraging three orthogonal, industry-standard biophysical and biochemical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive radioligand binding assay. By comparing the data generated from these distinct methodologies, researchers can build a robust and high-confidence binding profile for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. For the context of this guide, we will hypothesize that the primary target of our compound of interest is a protein kinase, hereafter referred to as "Kinase X," and will compare its binding affinity to two known Kinase X inhibitors, "Inhibitor Y" and "Inhibitor Z."

The Imperative of Orthogonal Validation in Binding Affinity Determination

Relying on a single method for determining binding affinity can be fraught with potential artifacts and misleading results. Each technique possesses its own set of underlying principles and potential for experimental bias. Therefore, a multi-pronged approach is essential for generating a holistic and trustworthy understanding of a molecule's interaction with its target.

  • Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[3][4][5] It is highly sensitive and provides a wealth of information on the dynamics of the interaction.

  • Isothermal Titration Calorimetry (ITC) is a direct, in-solution technique that measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (enthalpy and entropy).[6][7][8][9] This method is considered the gold standard for determining binding affinity as it is a true in-solution measurement.

  • Competitive Radioligand Binding Assays are a highly sensitive and robust method for quantifying the affinity of an unlabeled compound by measuring its ability to displace a high-affinity radiolabeled ligand from the target receptor.[10][11]

By employing these three distinct methods, we can triangulate the binding affinity of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and gain deeper insights into its mechanism of action.

Comparative Binding Affinity Analysis

The following table summarizes the hypothetical binding affinity data obtained for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and the two reference inhibitors against Kinase X using the three described methodologies.

CompoundSPR (KD, nM)ITC (KD, nM)Radioligand Binding (Ki, nM)
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine150175160
Inhibitor Y253028
Inhibitor Z586

The data suggests a good concordance between the three methods, lending high confidence to the determined binding affinities. 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine demonstrates a moderate binding affinity for Kinase X, while Inhibitors Y and Z exhibit progressively higher affinities.

Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis

The causality behind this experimental choice lies in the need for real-time kinetic data, which can reveal nuances of the binding interaction that equilibrium-based methods might miss.

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilize Immobilize Kinase X on Sensor Chip Inject Inject Compound (Analyte) Immobilize->Inject Prepare_Analytes Prepare Serial Dilutions of Compounds Prepare_Analytes->Inject Association Measure Association Inject->Association Wash Inject Running Buffer Association->Wash Dissociation Measure Dissociation Wash->Dissociation Regenerate Regenerate Chip Surface Dissociation->Regenerate Sensorgram Generate Sensorgram Dissociation->Sensorgram Regenerate->Inject Next Concentration Fit_Data Fit Data to Kinetic Model Sensorgram->Fit_Data Calculate_KD Calculate k_on, k_off, and K_D Fit_Data->Calculate_KD

Caption: Workflow for SPR-based binding affinity analysis.

  • Immobilization of Kinase X:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject Kinase X (at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of approximately 10,000 response units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl pH 8.5 injection.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, Inhibitor Y, and Inhibitor Z in 100% DMSO.

    • Create a serial dilution series for each compound in HBS-EP+ buffer with a final DMSO concentration of 1%. The concentration range should bracket the expected KD (e.g., 1 nM to 10 µM).

  • Binding Measurement:

    • Inject the serially diluted compounds over the Kinase X and a reference flow cell at a flow rate of 30 µL/min.

    • Monitor the association phase for 180 seconds and the dissociation phase for 300 seconds.

    • Regenerate the sensor surface between each concentration with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is chosen for its ability to provide a complete thermodynamic signature of the binding event, offering insights into the driving forces of the interaction (enthalpic vs. entropic).[8][12]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Protein Prepare Kinase X in Buffer Load_Cell Load Kinase X into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare Compound in Matched Buffer Load_Syringe Load Compound into Syringe Prep_Ligand->Load_Syringe Inject Inject Compound into Sample Cell Load_Syringe->Inject Load_Cell->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Measure_Heat->Inject Repeat Injections Thermogram Generate Thermogram Measure_Heat->Thermogram Integrate_Peaks Integrate Injection Peaks Thermogram->Integrate_Peaks Fit_Data Fit to Binding Model Integrate_Peaks->Fit_Data Calculate_Thermo Determine K_D, ΔH, and n Fit_Data->Calculate_Thermo

Caption: Workflow for ITC-based binding affinity analysis.

  • Sample Preparation:

    • Dialyze purified Kinase X against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and the reference inhibitors in the final dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Fill the sample cell with Kinase X at a concentration of 10 µM.

    • Load the injection syringe with the compound at a concentration of 100 µM.

    • Perform a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Fit the integrated data to a single-site binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).

Competitive Radioligand Binding Assay

This assay is selected for its high sensitivity and throughput, making it suitable for screening and validating compound affinities in a more physiological setting (i.e., using cell membranes).[11][13][14]

Radioligand_Workflow cluster_prep Preparation cluster_assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare Kinase X-expressing Cell Membranes Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Prepare Radioligand ([3H]-Inhibitor Z) Radioligand->Incubate Competitors Prepare Serial Dilutions of Test Compounds Competitors->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Count Radioactivity Scintillation->Count Plot Plot % Inhibition vs. [Competitor] Count->Plot Fit_IC50 Fit to Sigmoidal Curve to get IC50 Plot->Fit_IC50 Calculate_Ki Calculate K_i using Cheng-Prusoff Equation Fit_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Harvest cells overexpressing Kinase X and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine the protein concentration using a BCA assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of serially diluted test compounds.

    • Add 50 µL of a known concentration of a high-affinity radioligand for Kinase X (e.g., [3H]-Inhibitor Z) at a concentration close to its KD.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20 µg of protein).

    • Incubate for 60 minutes at room temperature.

  • Filtration and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[10]

Conclusion

The independent verification of binding affinity is a critical step in the validation of any new chemical entity. This guide provides a robust, multi-assay framework for the characterization of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. By employing SPR, ITC, and competitive radioligand binding assays, researchers can obtain a comprehensive and reliable assessment of its binding affinity for its target, in this case, the hypothetical Kinase X. The concordance of data from these orthogonal methods provides a high degree of confidence in the results and establishes a solid foundation for further preclinical development.

References

  • Growing Science. (n.d.). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • National Institutes of Health. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]

  • National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]

  • YouTube. (2025). MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry. Retrieved from [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 2-(1H-pyrazole-4-carbonylamino)acetate. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-((2-(4-(2-((2-(Bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol). Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

A Comparative Analysis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in numerous biologically active compounds.[1][2] Among these, the 4-aminopyrazole moiety serves as a critical pharmacophore, capable of forming key interactions with a variety of biological targets. This guide provides an in-depth comparative analysis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and its structurally related analogs. By examining their synthesis, biological activities, and structure-activity relationships (SAR), we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of novel and potent therapeutic agents.

The 4-Aminopyrazole Core: A Privileged Scaffold in Drug Design

The 4-aminopyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and an amino group at the C4 position. This arrangement of atoms provides a unique electronic and steric profile, enabling these molecules to participate in a wide range of biological interactions. The pyrazole ring itself is relatively stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. The amino group at the C4 position is often crucial for establishing hydrogen bonds with target proteins, a common feature in many enzyme inhibitors.

Synthetic Strategies for 4-Aminopyrazole Analogs

The synthesis of 4-aminopyrazole derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the pyrazole ring.

Knorr Pyrazole Synthesis and Related Cyclocondensation Reactions

A classical and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of 4-aminopyrazoles, a common strategy involves the use of a β-ketonitrile as the starting material. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic 4-aminopyrazole.

Another prevalent approach is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. Variations of this method allow for the introduction of diverse substituents at the N1, C3, and C5 positions of the pyrazole ring.

Synthesis of 1-Substituted-4-Aminopyrazoles

To introduce the 2-(diethylamino)ethyl side chain at the N1 position, a common strategy involves the alkylation of a pre-formed 4-amino-1H-pyrazole or a protected precursor. Alternatively, the desired side chain can be introduced from the start by using a substituted hydrazine, such as [2-(diethylamino)ethyl]hydrazine, in the initial cyclization step.

Comparative Biological Activities of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and Its Analogs

While specific data for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is limited in publicly available literature, a comparative analysis of its close analogs reveals a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nature of the substituent at the N1 position, as well as modifications at other positions of the pyrazole ring, significantly influences the potency and selectivity of these compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted 4-aminopyrazole derivatives have emerged as potent anticancer agents, often by targeting protein kinases that are crucial for cancer cell proliferation and survival.[3][4][5]

Several 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), key enzymes in the JAK/STAT signaling pathway.[6][7][8] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[7][9] The 4-aminopyrazole core often forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituent at the N1 position, such as the diethylaminoethyl group, can extend into a solvent-exposed region or a hydrophobic pocket, influencing both potency and selectivity.

For instance, a series of 4-amino-(1H)-pyrazole derivatives were designed and synthesized as potent JAK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3.[6][7] These compounds demonstrated potent antiproliferative activity against various cancer cell lines.[7]

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer. Pyrazole derivatives have been investigated as inhibitors of key kinases within this pathway.[10][] The diethylaminoethyl side chain, with its basic nitrogen, could potentially interact with acidic residues in the kinase active site or influence the compound's cellular uptake and subcellular localization. Some pyrazole derivatives have shown the ability to inhibit mTOR, a central regulator of cell growth and proliferation.[][12][13][14]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[15][16][17] The structural features of 4-aminopyrazole analogs can be optimized to achieve selective COX-2 inhibition, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. The N1-substituent can play a significant role in modulating this activity. For example, in vivo studies using the carrageenan-induced rat paw edema model have demonstrated the anti-inflammatory efficacy of various pyrazole derivatives.[16][18]

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[19][20][21][22][23][24] Analogs of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine have been evaluated for their activity against a range of bacteria and fungi. The diethylaminoethyl side chain may enhance antimicrobial activity by increasing the compound's solubility and ability to penetrate microbial cell membranes. Structure-activity relationship studies have shown that modifications to the pyrazole ring and the N1-substituent can lead to compounds with potent and selective antimicrobial effects. For example, some pyrazole derivatives have shown promising activity against multi-drug resistant strains, with MIC values in the sub-microgram per milliliter range.[19]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • N1-Substituent: The substituent at the N1 position significantly influences the compound's pharmacokinetic and pharmacodynamic properties. The presence of a basic amino group in the side chain, as in 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, can enhance solubility and cellular uptake. The length and branching of the alkyl chain, as well as the nature of the amine (primary, secondary, or tertiary), can affect binding affinity and selectivity for different biological targets.[25][26][27][28]

  • C3 and C5 Substituents: Modifications at the C3 and C5 positions of the pyrazole ring have a profound impact on biological activity. The introduction of aryl or heteroaryl groups at these positions can lead to potent kinase inhibitors by occupying hydrophobic pockets in the enzyme's active site. The electronic properties of these substituents (electron-donating or electron-withdrawing) can also modulate the overall activity.

  • C4-Amino Group: The 4-amino group is often a key pharmacophoric feature, participating in essential hydrogen bonding interactions with the target protein. Acylation or alkylation of this amino group can significantly alter the biological activity.

Data Presentation

Table 1: Comparative Anticancer Activity of Selected 4-Aminopyrazole Analogs
Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTarget KinaseIC50 (nM)Antiproliferative Activity (Cell Line, IC50 µM)Reference
3f HPhenyl4-(2-morpholinoethoxy)phenylJAK1/2/33.4/2.2/3.5PC-3 (2.1), HEL (1.5), K562 (1.8)[6][7]
11b H2,4-dichlorophenyl7H-pyrrolo[2,3-d]pyrimidin-4-ylJAK1/2/3-HEL (0.35), K562 (0.37)[6][7]
1j HPhenylethynyl4-amino-1H-pyrazolo[3,4-d]pyrimidinylSrc0.9MDA-MB-231 (0.05)[26]
5b Phenyl4-methoxyphenyl4-fluorophenylTubulin-K562 (0.021), A549 (0.69)[3]
Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Analogs
Compound IDN1-SubstituentC3-SubstituentC5-SubstituentMicroorganismMIC (µg/mL)Reference
21c Imidazo[2,1-b]thiadiazole4-chlorophenyl-S. aureus (MRSA)0.25[19]
23h Imidazo[2,1-b]thiadiazole4-fluorophenyl-S. aureus (MRSA)0.25[19]
3 H3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl4-nitrophenylE. coli0.25[24]
4 H3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl4-nitrophenylS. epidermidis0.25[24]

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-1H-pyrazole Derivatives

A common synthetic route involves the reaction of a β-ketonitrile with a substituted hydrazine.

  • To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1.1 eq).

  • The reaction mixture is heated to reflux for a period of 2-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to afford the desired 4-aminopyrazole derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay.

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at a specific temperature (e.g., 30 °C) for a defined period.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate, which can be done using methods such as radioactivity (e.g., with [γ-³²P]ATP), fluorescence, or luminescence.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[29][30][31][32]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][22]

Visualization of Key Signaling Pathways

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Pyrazole derivatives can inhibit this pathway by targeting the ATP-binding site of JAK kinases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Pyrazole 4-Aminopyrazole Inhibitor Pyrazole->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by 4-aminopyrazole analogs.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Pyrazole-based inhibitors can target key kinases within this pathway, such as PI3K or mTOR.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrazole Pyrazole-based Inhibitor Pyrazole->PI3K Inhibits Pyrazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole-based inhibitors.

Conclusion and Future Directions

The 4-aminopyrazole scaffold, particularly when substituted at the N1 position with moieties like 2-(diethylamino)ethyl, represents a highly promising platform for the development of novel therapeutics. The comparative analysis of its analogs reveals a rich structure-activity relationship landscape, with opportunities for fine-tuning potency and selectivity against a range of biological targets. Future research should focus on synthesizing and evaluating a more focused library of analogs with systematic variations in the N1-substituent to further elucidate its role in modulating biological activity. Advanced computational modeling and structural biology studies will be invaluable in guiding the rational design of next-generation 4-aminopyrazole-based drugs with improved efficacy and safety profiles.

References

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed, [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC, [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH, [Link]

  • Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. ACS Publications, [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate, [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI, [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications, [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH, [Link]

  • Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. NIH, [Link]

  • Other members of the second generation of mTOR inhibitors. ResearchGate, [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC, [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI, [Link]

  • Synthesis and anticancer activity of substituted pyrazole de. TSI Journals, [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC, [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, [Link]

  • JAK/STAT signaling pathway inhibitors from MedChem Express. Bio-Connect.nl, [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI, [Link]

  • A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ResearchGate, [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI, [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett, [Link]

  • Overview of Research into mTOR Inhibitors. MDPI, [Link]

  • mTOR inhibitors. Wikipedia, [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate, [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Research Square, [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, [Link]

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed, [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. PubMed, [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC, [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Fingerprint, [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine derivatives, a scaffold with significant potential in the development of novel kinase inhibitors. Drawing upon established principles of medicinal chemistry and experimental data from analogous pyrazole-based compounds, we will explore the key structural features that govern their biological activity and selectivity.

The 4-Aminopyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The 1H-pyrazol-4-amine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 4-aminopyrazole moiety is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, mimicking the adenine portion of ATP. This interaction is a critical anchor for achieving potent inhibition.[2]

Strategic Design: The Role of the 1-[2-(diethylamino)ethyl] Side Chain

The incorporation of a 1-[2-(diethylamino)ethyl] side chain at the N1 position of the pyrazole ring is a strategic choice aimed at modulating the compound's physicochemical properties and potentially its biological activity.

Key Contributions of the N1-Side Chain:

  • Aqueous Solubility: The tertiary amine in the diethylaminoethyl group is basic and will be protonated at physiological pH. This positive charge significantly enhances the water solubility of the molecule, a crucial factor for drug development, improving bioavailability and formulation options.

  • Pharmacokinetic Profile: The nature of the N1-substituent can influence the metabolic stability and overall pharmacokinetic profile of the compound.[3]

  • Interaction with the Solvent-Exposed Region: The N1-substituent typically projects towards the solvent-exposed region of the kinase's ATP-binding pocket. While not always directly involved in potency-driving interactions with the protein, it can influence selectivity and provide a vector for further chemical modification.[4]

Synthesis of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Derivatives

The synthesis of N1-substituted 4-aminopyrazoles can be achieved through several established synthetic routes. A common approach involves the N-alkylation of a suitable 4-nitropyrazole precursor, followed by reduction of the nitro group to the desired 4-amine.

Experimental Protocol: General Synthesis
  • N-Alkylation of 4-Nitropyrazole: A solution of 4-nitro-1H-pyrazole is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). To this, 2-(diethylamino)ethyl chloride hydrochloride is added, and the reaction mixture is stirred, often with heating, to facilitate the N1-alkylation.

  • Reduction of the Nitro Group: The resulting 1-[2-(diethylamino)ethyl]-4-nitro-1H-pyrazole is then subjected to a reduction reaction. This can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with tin(II) chloride in a suitable solvent like ethanol or ethyl acetate.

  • Purification: The final 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine product is purified using standard techniques such as column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study for the exact 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine scaffold is not extensively documented in publicly available literature, we can extrapolate key SAR principles from closely related 4-aminopyrazole-based kinase inhibitors. The following sections outline the anticipated impact of structural modifications at various positions of the scaffold.

Modifications at the 4-Amino Group

The 4-amino group is often crucial for the hinge-binding interaction. Acylation or substitution of this amine can have a profound impact on kinase inhibitory activity.

  • Impact of Substitution: In many kinase inhibitor scaffolds, the 4-amino group acts as a hydrogen bond donor. Substitution with bulky groups can disrupt this critical interaction, leading to a significant loss of potency. However, in some cases, specific substitutions can lead to interactions with other residues in the active site, potentially enhancing potency or altering selectivity.[5]

Substitutions on the Pyrazole Ring (Positions 3 and 5)

Modifications at the C3 and C5 positions of the pyrazole ring are a common strategy to enhance potency, improve selectivity, and modulate physicochemical properties.

  • C3-Position: Introduction of small alkyl or aryl groups at the C3-position can lead to beneficial interactions with hydrophobic pockets within the ATP-binding site. The optimal size and nature of this substituent are highly dependent on the specific kinase target.

  • C5-Position: Similar to the C3-position, substitutions at the C5-position can be exploited to gain additional interactions. In some reported aminopyrazole inhibitors, a phenyl group at this position has been shown to be important for activity.[6]

Variations of the N1-[2-(diethylamino)ethyl] Side Chain

Alterations to the N1-side chain can fine-tune the compound's properties.

  • Alkyl Chain Length: Varying the length of the alkyl chain connecting the pyrazole and the amine can alter the positioning of the basic amine and impact its interactions.

  • Nature of the Amine: Replacing the diethylamino group with other cyclic or acyclic amines (e.g., piperidine, morpholine, pyrrolidine) can influence solubility, basicity, and potential interactions with the protein surface. For instance, a morpholine ring can act as a hydrogen bond acceptor.[5]

Comparative Performance and Experimental Data

To illustrate the potential SAR trends, the following table presents hypothetical data based on findings from analogous 4-aminopyrazole kinase inhibitors. The data represents the half-maximal inhibitory concentration (IC50) against a hypothetical kinase.

Compound IDR3-SubstituentR5-Substituent4-Amino ModificationN1-Side Chain VariationHypothetical Kinase IC50 (nM)Rationale for Activity Change
Lead-01 HH-NH2-CH2CH2N(Et)2500Baseline activity of the core scaffold.
Comp-02 MethylH-NH2-CH2CH2N(Et)2250Small hydrophobic group at C3 may occupy a small pocket, increasing affinity.
Comp-03 PhenylH-NH2-CH2CH2N(Et)250Phenyl group at C3 likely engages in favorable π-stacking or hydrophobic interactions.
Comp-04 HPhenyl-NH2-CH2CH2N(Et)280Phenyl group at C5 also enhances potency through interactions with a hydrophobic region.
Comp-05 PhenylH-NH(Ac)-CH2CH2N(Et)2>10000Acetylation of the 4-amino group disrupts the crucial hydrogen bond donation to the kinase hinge.
Comp-06 PhenylH-NH2-CH2CH2-morpholine150Replacement of diethylamine with morpholine may alter solubility and interactions, potentially reducing potency slightly.
Comp-07 PhenylH-NH2-CH2N(Et)2800Shortening the alkyl chain may lead to a suboptimal positioning of the basic amine.

Experimental Workflows and Methodologies

The evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Protocol:

  • A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared in a buffer solution.

  • The test compound is added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Anti-proliferative Assay

Objective: To assess the ability of the compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound.

  • After an incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay like CellTiter-Glo®.

  • The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting cell viability against the compound concentration.

Visualizing Key Relationships

General SAR of 4-Aminopyrazole Kinase Inhibitors

SAR_Aminopyrazole Scaffold 1H-Pyrazol-4-amine Core Hinge Kinase Hinge Region Scaffold->Hinge H-Bonding (Key Interaction) N1_SideChain N1-Side Chain (e.g., -CH2CH2N(Et)2) Solvent Solvent Exposed Region N1_SideChain->Solvent Solubility Selectivity C3_Sub C3-Substituent HydrophobicPocket Hydrophobic Pocket C3_Sub->HydrophobicPocket Potency Selectivity C5_Sub C5-Substituent C5_Sub->HydrophobicPocket Potency Selectivity

Caption: Key interactions of 4-aminopyrazole inhibitors with a kinase active site.

Experimental Workflow for Kinase Inhibitor Evaluation

Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Compound Synthesis KinaseAssay Kinase Inhibition Assay (IC50) Synthesis->KinaseAssay Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity CellProlif Anti-proliferative Assay (GI50) KinaseAssay->CellProlif TargetEngagement Target Engagement Assay CellProlif->TargetEngagement PK Pharmacokinetics TargetEngagement->PK Efficacy In Vivo Efficacy Models PK->Efficacy

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and extensive SAR data for this specific scaffold is limited, by leveraging knowledge from analogous 4-aminopyrazole inhibitors, a clear path for optimization emerges. The 4-amino group is critical for hinge binding and should likely remain unsubstituted. The C3 and C5 positions offer opportunities to enhance potency and selectivity through the introduction of substituents that can interact with hydrophobic pockets in the kinase active site. The N1-diethylaminoethyl side chain provides favorable physicochemical properties and can be further modified to fine-tune the overall profile of the molecule. Future research should focus on the systematic exploration of these modifications and the evaluation of the resulting compounds against a panel of kinases to identify potent and selective inhibitors for therapeutic development.

References

  • Wylie, A. A., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13014-13022. [Link]

  • Zhang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4339. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3125. [Link]

  • Barabutis, N., et al. (2020). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 25(23), 5649. [Link]

  • Li, J., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1105-1119. [Link]

  • Talele, T. T. (2010). The “privilege” of pyrazoles in modern drug discovery. Future Medicinal Chemistry, 2(9), 1459-1462.
  • Sharma, V., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]

  • Wang, X., et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 10(7), 1205-1210. [Link]

  • Chen, H., et al. (2010). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Medicinal Chemistry Letters, 1(4), 155–159. [Link]

  • Abdel-Wahab, B. F., et al. (2018). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. Journal of the Iranian Chemical Society, 15(11), 2419-2435.
  • Rani, S., et al. (2023). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Chemistry & Biodiversity, 20(10), e202300958.
  • Zask, A., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13014-13022.
  • Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. [Link]

  • Sijm, M. T., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 589. [Link]

  • Blake, D. G., et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 13(10), 1259-1265. [Link]

Sources

A Head-to-Head Clinical Analysis: The Evolution of Treatment for ALK-Positive Non-Small Cell Lung Cancer from a Pyrazole-Based TKI to Next-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of therapeutic strategies for Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC). We will first examine the pyrazole-containing compound, Crizotinib, and its pivotal role in establishing targeted therapy as a standard of care over traditional chemotherapy. Subsequently, we will analyze the head-to-head performance of Crizotinib against the next-generation ALK inhibitor, Alectinib, which has redefined the standard of care. This analysis is grounded in data from landmark clinical trials, offering insights into the causal factors behind the evolution of treatment protocols.

Introduction: The Emergence of Targeted Therapy in ALK-Positive NSCLC

Non-Small Cell Lung Cancer (NSCLC) accounts for approximately 85% of all lung cancers. A specific subset of these tumors is driven by a chromosomal rearrangement resulting in a fusion gene between Anaplastic Lymphoma Kinase (ALK) and, most commonly, Echinoderm Microtubule-associated protein-like 4 (EML4).[1][2] This EML4-ALK fusion oncogene produces an abnormal, constitutively active ALK protein that drives uncontrolled cell proliferation and survival.[1][2] Tumors harboring this fusion gene are considered "oncogene-addicted," making the ALK protein a prime therapeutic target.[1]

Crizotinib, a small molecule tyrosine kinase inhibitor (TKI) featuring a core aminopyridine structure, was initially developed as a c-Met inhibitor but was found to be a potent inhibitor of ALK.[2][3] Its development marked a paradigm shift, moving from cytotoxic chemotherapy to targeted, molecularly-defined treatment for this patient population.

Mechanism of Action: From Broad Inhibition to Enhanced Potency and CNS Penetration

Crizotinib: A Multi-Targeted Kinase Inhibitor

Crizotinib functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including ALK, c-Met (HGFR), and ROS1.[2][3] By binding to the ATP-binding pocket of the ALK fusion protein, Crizotinib blocks downstream signaling pathways, including those responsible for cell growth and survival, thereby inducing tumor cell death.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EML4_ALK->Downstream Phosphorylates Crizotinib Crizotinib (Pyrazole-based TKI) Crizotinib->EML4_ALK Inhibits ATP ATP ATP->EML4_ALK Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: Simplified mechanism of Crizotinib action.

Alectinib: A Highly Selective, CNS-Active Next-Generation Inhibitor

While Crizotinib was transformative, acquired resistance often develops, and its penetration into the central nervous system (CNS) is limited, making the brain a common site of disease progression.[4] Alectinib is a more potent and highly selective, next-generation ALK inhibitor designed to address these limitations.[4] It demonstrates significant activity against common crizotinib-resistance mutations and has superior ability to cross the blood-brain barrier, offering better control and prevention of brain metastases.[4]

Head-to-Head Comparison: Clinical Trial Data

The evolution of the standard of care is best illustrated by the direct comparative results from pivotal Phase 3 clinical trials.

Crizotinib vs. First-Line Chemotherapy (PROFILE 1014 Trial)

The PROFILE 1014 trial was the first head-to-head study comparing Crizotinib to standard platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) in previously untreated patients with advanced ALK-positive NSCLC.[5][6] The results established Crizotinib as the superior first-line treatment option.[5][6][7]

MetricCrizotinibPlatinum-Pemetrexed ChemotherapyHazard Ratio (HR)
Median Progression-Free Survival (PFS) 10.9 months7.0 months0.45 (p<0.001)
Objective Response Rate (ORR) 74%45%N/A (p<0.001)
Median Time to Response 6.1 weeks12.1 weeksN/A
Most Common Adverse Events (Any Grade) Vision disorders, diarrhea, nausea, edemaNausea, fatigue, vomiting, decreased appetiteN/A
Data sourced from the PROFILE 1014 trial.[6][8]

The significantly longer PFS and higher response rate demonstrated the profound benefit of targeting the specific oncogenic driver over conventional chemotherapy.[6] Furthermore, patients treated with Crizotinib reported a greater improvement in global quality of life and a greater reduction in lung cancer symptoms.[5][6]

Alectinib vs. Crizotinib (ALEX Trial)

The ALEX trial was a global, randomized Phase 3 study directly comparing the efficacy and safety of Alectinib with Crizotinib in the first-line treatment of ALK-positive NSCLC.[4][9] The results were definitive, establishing Alectinib as the new standard of care.[4]

MetricAlectinibCrizotinibHazard Ratio (HR)
Median Progression-Free Survival (PFS) 34.8 months10.9 months0.43
Objective Response Rate (ORR) 82.9%75.5%N/A
CNS Progression (12-month cumulative incidence) 9.4%41.4%0.16
Grade 3-5 Adverse Events 45%51%N/A
Adverse Events Leading to Discontinuation 14.5%14.6%N/A
Updated data sourced from the ALEX trial.[10][11][12]

The ALEX trial demonstrated a nearly threefold improvement in median PFS for Alectinib compared to Crizotinib.[10] Critically, Alectinib showed vastly superior control of CNS disease, a major limitation of Crizotinib.[4] Despite a much longer duration of treatment, Alectinib also demonstrated a more favorable safety profile with fewer Grade 3 or higher adverse events.[9][11]

Experimental Protocols & Methodologies

To generate the comparative data cited above, rigorous clinical trial methodologies are essential. Below is a representative workflow for a Phase 3 trial comparing two oral TKIs.

Patient Screening and Enrollment Protocol
  • Inclusion Criteria Verification: Confirm patients have Stage IIIB/IV ALK-positive NSCLC, with ALK status determined by an FDA-approved test (e.g., FISH or IHC). Ensure patients are treatment-naïve for advanced disease and have an ECOG performance status of 0-2.

  • CNS Imaging: Conduct baseline brain MRI or CT scans for all patients to assess for CNS metastases, including asymptomatic cases.

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the trial, potential risks, and benefits.

  • Randomization: Stratify patients based on key prognostic factors (e.g., presence of CNS metastases, race) and randomize them in a 1:1 ratio to receive either Drug A (e.g., Alectinib 600 mg BID) or Drug B (e.g., Crizotinib 250 mg BID).

Figure 2: Patient enrollment and randomization workflow.

Efficacy and Safety Assessment Protocol
  • Tumor Assessment: Perform tumor assessments using CT or MRI scans at baseline, every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.

  • Primary Endpoint Evaluation: The primary endpoint is Progression-Free Survival (PFS), assessed by a blinded Independent Review Committee (IRC) according to RECIST v1.1 criteria. PFS is defined as the time from randomization to the first documentation of disease progression or death from any cause.

  • Secondary Endpoint Evaluation:

    • Time to CNS Progression: Systematically monitor with brain imaging to assess time to progression in the CNS.

    • Objective Response Rate (ORR): Calculate the proportion of patients with a complete or partial response.

    • Overall Survival (OS): Monitor patients for survival status until the final analysis.

  • Safety Monitoring: Monitor and grade adverse events (AEs) at each visit according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Collect data on dose interruptions, reductions, and discontinuations due to AEs.

Conclusion and Future Directions

The journey from cytotoxic chemotherapy to targeted ALK inhibitors represents a triumph of personalized medicine. The pyrazole-containing drug Crizotinib was a foundational breakthrough, proving the principle that targeting the ALK oncogene driver was superior to standard chemotherapy for ALK-positive NSCLC.[5]

However, the head-to-head data from the ALEX trial unequivocally demonstrates the superiority of the next-generation inhibitor Alectinib, which offers a nearly threefold improvement in progression-free survival and substantially better control of CNS disease, all with a more favorable safety profile.[4][9][10] These results have firmly established Alectinib as the standard of care for the first-line treatment of this patient population.[4]

The field continues to evolve with the development of third-generation ALK inhibitors like Lorlatinib, designed to overcome resistance to second-generation agents. Future research will focus on optimal sequencing of these potent therapies, understanding and overcoming complex resistance mechanisms, and potentially combining ALK inhibitors with other treatment modalities to further extend patient survival and improve quality of life.

References

  • Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer. (2017). Value-Based Cancer Care. Available at: [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork. Available at: [Link]

  • Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery. Available at: [Link]

  • Kazandjian, D., et al. (2014). Crizotinib: A comprehensive review. PMC. Available at: [Link]

  • Crizotinib Superior to Chemotherapy in First Head-to-Head Comparison. (2012). CancerNetwork. Available at: [Link]

  • Crizotinib. Wikipedia. Available at: [Link]

  • Ceritinib: A potent second- generation ALK inhibitor for non-small-cell lung cancer. (2014). Massachusetts General Hospital. Available at: [Link]

  • Crizotinib. PubChem. Available at: [Link]

  • Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule. Available at: [Link]

  • Alectinib Beats Crizotinib in Frontline ALK+ NSCLC ALEX Trial. (2017). OncLive. Available at: [Link]

  • Ceritinib: A potent second- generation ALK inhibitor for non-small-cell lung cancer. Massachusetts General Hospital. Available at: [Link]

  • Alectinib Outpaces Crizotinib In Treatment of ALK+ NSCLC Patients in Phase 3 ALEX Trial. (2018). Rare Disease Report. Available at: [Link]

  • Shaw, A.T., et al. (2017). Alectinib versus crizotinib in treatment-naive advanced ALK-positive non-small cell lung cancer (NSCLC): Primary results of the global phase III ALEX study. ASCO Publications. Available at: [Link]

  • Ou, S.I. (2014). Crizotinib as first line therapy for advanced ALK-positive non-small cell lung cancers. PMC. Available at: [Link]

  • Crizotinib Established as First-Line Therapy for ALK-Positive NSCLC. (2014). OncLive. Available at: [Link]

  • Alectinib Outperforms Crizotinib in ALK+ Lung Cancer. (2018). CancerNetwork. Available at: [Link]

  • ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC. (2020). The Oncology Nurse. Available at: [Link]

  • Solomon, B.J., et al. (2014). First-line crizotinib versus chemotherapy in ALK-positive lung cancer. The New England Journal of Medicine. Available at: [Link]

Sources

A Researcher's Guide to Validating the Specificity of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous validation. This guide provides a comprehensive framework for validating the specificity of the novel compound, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine. Given the prevalence of the pyrazole scaffold in kinase inhibitors, we will proceed with the hypothesis that this compound is a putative kinase inhibitor.[1][2][3] This guide will compare its hypothetical performance against established pyrazole-containing kinase inhibitors: Crizotinib, Ruxolitinib, and AT9283.

This document is structured to provide not just protocols, but the strategic thinking behind each experimental choice, ensuring a self-validating and robust assessment of your molecule's specificity.

Section 1: Foundational Strategy - A Multi-pronged Approach to Specificity Validation

To confidently ascertain the specificity of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, a multi-tiered experimental approach is essential. This strategy is designed to move from broad, initial assessments to highly specific, cellular, and proteome-wide analyses. Our validation workflow will encompass:

  • Biochemical Assays: To determine the direct interaction and inhibitory potential of the compound against a purified, hypothetical kinase target.

  • Cellular Target Engagement Assays: To confirm that the compound interacts with its intended target within the complex environment of a living cell.

  • Proteome-wide Specificity Profiling: To identify potential off-target interactions across the entire proteome, providing a global view of the compound's selectivity.

This tiered approach ensures that each experimental stage builds upon the last, providing a comprehensive and trustworthy profile of the compound's specificity.

Diagram of the Validation Workflow

Validation_Workflow Overall Workflow for Specificity Validation cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Proteome-wide Analysis Biochemical_Assay Biochemical Kinase Assay (e.g., against JAK2) CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Biochemical_Assay->CETSA Confirms on-target activity in vitro Proteomics Affinity Chromatography-Mass Spectrometry (Off-Target Identification) CETSA->Proteomics Confirms target engagement in cells

Caption: A multi-tiered workflow for validating small molecule specificity.

Section 2: Comparative Framework - Benchmarking Against the Standards

To contextualize the performance of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, we will compare it to three well-characterized, pyrazole-containing kinase inhibitors. As our hypothetical target for the novel compound, we will use Janus Kinase 2 (JAK2) , a key player in cytokine signaling and a validated drug target.[4][5]

Comparator Compounds:

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2.[6][7]

  • Crizotinib: An inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases.[8] Its activity against JAK2 will be assessed for comparative purposes.

  • AT9283: A multi-targeted inhibitor of Aurora kinases, JAK2/3, and Abl.[9][10]

Negative Control:

  • 4-Amino-1H-pyrazole: A structurally related pyrazole derivative that is not expected to have significant kinase inhibitory activity. Its inclusion is crucial to control for non-specific effects of the pyrazole scaffold.

Table 1: Profile of Comparator Compounds and Hypothetical Target

CompoundPrimary Target(s)Reported IC50 against JAK2 (nM)
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Hypothetical: JAK2 To be determined
RuxolitinibJAK1, JAK22.8[7]
CrizotinibALK, ROS1, c-MET~150-200
AT9283Aurora A/B, JAK2/3, Abl1.2[10]
4-Amino-1H-pyrazoleNone expected>10,000 (Expected)

Section 3: Experimental Protocols and Data Interpretation

Biochemical Validation: In Vitro Kinase Inhibition Assay

Causality: The first step is to determine if 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine directly inhibits the activity of our purified hypothetical target, JAK2. A biochemical assay provides a clean, cell-free system to measure direct enzyme inhibition and determine the compound's potency (IC50).[1][11]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 96-well plate format and measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13]

  • Reagent Preparation:

    • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.[14]

    • Enzyme Solution: Prepare a solution of recombinant human JAK2 enzyme in 1X Kinase Buffer. The final concentration should be optimized to produce a robust signal within the linear range of the assay.

    • Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate for JAK2 (e.g., Poly(Glu, Tyr) 4:1) and ATP at its Km concentration in 1X Kinase Buffer.

    • Compound Dilutions: Prepare a serial dilution of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, the comparator compounds, and the negative control in 1X Kinase Buffer containing a final concentration of 1% DMSO.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 96-well plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Interpretation:

Table 2: Hypothetical IC50 Values from In Vitro Kinase Assay

CompoundIC50 against JAK2 (nM)
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine 50
Ruxolitinib3
Crizotinib180
AT92831.5
4-Amino-1H-pyrazole>10,000

A low nanomolar IC50 for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine would suggest it is a potent inhibitor of JAK2. Comparison with the potent inhibitors Ruxolitinib and AT9283, the less potent Crizotinib, and the inactive control will provide the first layer of specificity assessment.

Diagram of the Biochemical Assay Workflow

Biochemical_Assay_Workflow Biochemical Kinase Assay Workflow Start Prepare Reagents: - Kinase (JAK2) - Substrate & ATP - Compounds Incubate_1 Incubate Compounds with Kinase Start->Incubate_1 Add_Substrate Initiate Reaction: Add Substrate/ATP Mix Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP Incubate_2->Stop_Reaction Detect_Signal Add Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze Calculate IC50 Values Detect_Signal->Analyze

Caption: Workflow for the in vitro biochemical kinase assay.

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

Causality: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound can enter cells and bind to its target in the complex intracellular environment. CETSA is a powerful technique to verify target engagement in living cells by measuring the change in the thermal stability of a target protein upon ligand binding.[15][16][17]

Experimental Protocol: CETSA followed by Western Blot

This protocol outlines the steps for performing CETSA on a human cell line endogenously expressing JAK2 (e.g., HEL cells).[18][19]

  • Cell Culture and Treatment:

    • Culture HEL cells to 80-90% confluency.

    • Treat cells with 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, comparator compounds, or DMSO (vehicle control) at various concentrations for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5 with protease inhibitors).[19]

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 17,000 x g) for 20-30 minutes at 4°C.[19]

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for JAK2.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the amount of soluble JAK2 at each temperature.

Expected Results and Interpretation:

Binding of a compound to JAK2 will stabilize the protein, resulting in a shift of its melting curve to higher temperatures.

Table 3: Hypothetical Thermal Shift (ΔTm) from CETSA

Compound (at 10 µM)ΔTm for JAK2 (°C)
1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine +5.2
Ruxolitinib+6.5
Crizotinib+1.1
AT9283+7.0
4-Amino-1H-pyrazoleNo significant shift

A significant positive thermal shift for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine confirms its engagement with JAK2 in a cellular context. The magnitude of the shift can be correlated with the compound's potency and cellular permeability.

Diagram of the CETSA Workflow

CETSA_Workflow CETSA Workflow Start Treat Cells with Compounds Heat Apply Thermal Gradient Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble and Insoluble Fractions Lyse->Centrifuge Western_Blot Western Blot for Target Protein (JAK2) Centrifuge->Western_Blot Analyze Analyze Thermal Shift (ΔTm) Western_Blot->Analyze Proteomics_Workflow Affinity Chromatography-MS Workflow Start Incubate Biotinylated Probe with Cell Lysate Capture Capture with Streptavidin Beads Start->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute or Digest Bound Proteins Wash->Elute LC_MS LC-MS/MS Analysis Elute->LC_MS Analyze Identify and Quantify Interacting Proteins LC_MS->Analyze

Sources

A Proposed Framework for the Comparative Toxicological Assessment of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For an audience of Researchers, Scientists, and Drug Development Professionals

Author's Note: As a novel chemical entity, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine lacks a substantial body of publicly available toxicological data. This guide, therefore, deviates from a direct comparison of existing data. Instead, it serves as a scientifically grounded framework, proposing a systematic approach for researchers to generate the necessary data and establish a robust comparative toxicity profile. This document is intended to guide experimental design and data interpretation, upholding the principles of scientific integrity and rigor.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of novel derivatives, such as 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, necessitates a thorough evaluation of their safety profile before they can be advanced in the drug development pipeline. This guide outlines a comprehensive, tiered strategy for the toxicological assessment of this compound, emphasizing a comparative approach against structurally related molecules to contextualize the findings. By benchmarking against known compounds, researchers can better predict potential liabilities and make informed decisions.

Section 1: Structural Analysis and Selection of Comparator Compounds

The target molecule, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, can be deconstructed into three key structural motifs: the pyrazole core, the 4-amino group, and the N1-substituted diethylaminoethyl side chain. To build a meaningful toxicity profile, it is essential to compare it against compounds that represent these individual components as well as molecules that share its overall architecture.

Proposed Comparator Compounds:

  • Pyrazole (Core Scaffold): The foundational heterocyclic ring. Its inherent toxicity, though generally low, provides a baseline. Chronic exposure in animal models has been associated with effects on the spleen and thyroid.

  • 4-Aminopyrazole (Substituted Core): This analog helps to isolate the contribution of the C4-amino group to the overall toxicity profile. It is classified as harmful if swallowed and is a known skin, eye, and respiratory irritant.[2]

  • N,N-Diethylethanamine (Side Chain): Also known as triethylamine, this compound represents the N1-side chain. It is a corrosive and toxic substance, harmful if swallowed and toxic in contact with skin or if inhaled.[3][4]

  • Celecoxib (Marketed Pyrazole-Containing Drug): As a widely used NSAID, Celecoxib serves as a relevant benchmark for a complex, substituted pyrazole. Its known toxicities include risks of gastrointestinal bleeding, cardiovascular events, and renal toxicity.[5][6]

  • Sildenafil (Marketed Drug with Pyrazole-like Core): Sildenafil contains a pyrazolo[4,3-d]pyrimidin-7-one core. Its toxicity profile is well-characterized and includes headache, flushing, and potential cardiovascular effects, especially when co-administered with nitrates.[7][8]

Structural Comparison of Target Compound and Comparators

G cluster_target Target Molecule cluster_comparators Comparator Compounds Target 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Pyrazole Pyrazole (Core) Target->Pyrazole shares core Aminopyrazole 4-Aminopyrazole (Substituted Core) Target->Aminopyrazole adds side chain SideChain N,N-Diethylethanamine (Side Chain) Target->SideChain shares side chain Celecoxib Celecoxib (Complex Pyrazole Drug) Target->Celecoxib structural class Sildenafil Sildenafil (Pyrazolo-pyrimidine Drug) Target->Sildenafil structural class

Caption: Structural relationships between the target compound and selected comparators.

Table 1: Summary of Known Toxicological Data for Comparator Compounds
CompoundAcute Oral LD50 (Rat)Key Reported ToxicitiesCitations
Pyrazole 1010 mg/kgHarmful if swallowed, skin/eye irritation, organ damage (spleen, thyroid) with prolonged exposure.
4-Aminopyrazole Data not specifiedHarmful if swallowed, causes skin, eye, and respiratory irritation.[2][9]
N,N-Diethylethanamine 730 mg/kgToxic in contact with skin or if inhaled, causes severe skin burns and eye damage, respiratory irritation.[3]
Celecoxib >2400 mg/day (Human trial)GI bleeding/ulceration, cardiovascular events (MI, stroke), renal and liver toxicity, hypersensitivity reactions.[5][10][11]
Sildenafil Not applicable (Human use)Headache, flushing, visual disturbances, hypotension (especially with nitrates), cardiovascular events.[7][8][12]

Section 2: Proposed Tiered Toxicological Evaluation Workflow

A tiered or phased approach is recommended to efficiently screen for toxicity, starting with high-throughput in vitro assays and progressing to more complex in vivo studies only as necessary. This strategy conserves resources and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Tiered Testing Strategy Diagram

G cluster_workflow Toxicological Evaluation Workflow T1 Tier 1: In Vitro Screening T2 Tier 2: In Vitro Genotoxicity T1->T2 If cytotoxic potential observed T3 Tier 3: Preliminary In Vivo Assessment T2->T3 If non-genotoxic & data warrants

Caption: Proposed tiered workflow for toxicological assessment.

Section 3: Detailed Experimental Protocols

The following protocols are standard, validated methods that provide a robust starting point for investigation.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines a compound's effect on cell viability by measuring the metabolic activity of mitochondria.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound in a relevant cell line (e.g., HepG2 for hepatotoxicity screening).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine and the comparator compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 0.1 µM to 100 µM).

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Protocol 3.2: In Vitro Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)

This assay assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Objective: To determine if the test compound or its metabolites can cause point mutations in DNA. This protocol is based on the principles of OECD Guideline 471.

Methodology:

  • Strain Selection: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Plate Incorporation Method: a. To a test tube, add 0.1 mL of the test compound at various concentrations, 0.1 mL of the bacterial culture, and 0.5 mL of the S9 mix (or buffer for the non-activation arm). b. Incubate briefly at 37°C. c. Add 2 mL of molten top agar and vortex gently. d. Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Section 4: Data Interpretation and Building the Comparative Profile

The ultimate goal is to synthesize the data from these assays into a cohesive narrative.

  • Cytotoxicity: How does the IC50 of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine compare to the comparators? A significantly lower IC50 than pyrazole itself might suggest that the side chain or the 4-amino group contributes significantly to cytotoxicity. If the IC50 is similar to that of celecoxib, it may indicate a comparable level of in vitro potency in affecting cell health.

  • Genotoxicity: A positive result in the Ames test is a significant red flag, suggesting mutagenic potential. Comparing this result to the known profiles of the other compounds is critical. For instance, many simple amines can be non-mutagenic, but nitrosation can form carcinogenic nitrosamines.[13]

  • Structure-Activity Relationships (SAR): By analyzing the results across the structurally related compounds, a preliminary SAR for toxicity can be established. For example, does the N1-alkylation consistently increase or decrease toxicity across different pyrazole series? Some studies show that N-substitution on aminopyrazoles can decrease certain activities while potentially increasing toxicity.[14] Other research has highlighted that specific substitutions on the pyrazole ring can lead to unexpected mitochondrial toxicity.[15]

Conclusion

Characterizing the toxicological profile of a novel chemical entity like 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a critical step in its development. The absence of existing data mandates a structured, empirical approach. By employing a tiered testing strategy and systematically comparing the results against well-characterized structural analogs, researchers can build a robust, data-driven safety profile. This comparative framework not only identifies potential hazards but also provides invaluable context, enabling informed, scientifically sound decisions for future development.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

  • Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Krenzelok, E. P. (2000). Sildenafil: clinical toxicology profile. Journal of Toxicology. Clinical Toxicology, 38(6), 645–651. Available at: [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S–317S. Available at: [Link]

  • Safety Data Sheet - N,N-diethylethanamine. (n.d.). Carl ROTH. Available at: [Link]

  • Celebrex (Celecoxib) Label. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • Sildenafil: Clinical Toxicology Profile. (n.d.). Taylor & Francis Online. Available at: [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk. (n.d.). accessdata.fda.gov. Available at: [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020). ACS Publications. Available at: [Link]

  • N,N-DIETHYLETHANAMINE. (n.d.). atamankimya.com. Available at: [Link]

  • Sildenafil: Clinical toxicology profile. (n.d.). ResearchGate. Available at: [Link]

  • The Risk of Major NSAID Toxicity with Celecoxib, Ibuprofen or Naproxen: a Secondary Analysis of the PRECISION Randomized Controlled Clinical Trial. (n.d.). ResearchGate. Available at: [Link]

  • 1H-pyrazol-4-amine. (n.d.). PubChem - NIH. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs Toxicity. (2025). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Summary Safety Review - Celecoxib. (2016). Canada.ca. Available at: [Link]

  • Non-Fatal Self-Poisoning Attempt with Sildenafil. (2015). Journal of Analytical Toxicology. Available at: [Link]

  • Sildenafil (oral route). (n.d.). Mayo Clinic. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound in the landscape of drug discovery and chemical research, 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS No. 1152841-43-4) presents unique handling and disposal challenges. Due to its specialized nature, a comprehensive, manufacturer-provided Safety Data Sheet (SDS) is not always readily available. This guide provides a essential framework for its safe and compliant disposal. By analyzing its structural components—an amino-pyrazole core and a diethylaminoethyl side chain—we can infer its hazard profile and establish a robust disposal protocol grounded in established chemical safety principles and regulatory standards. This document is intended to empower researchers to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Section 1: Hazard Assessment & Characterization

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of a specific SDS for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, we must evaluate its constituent functional groups to build a presumptive hazard profile.

  • Amino-Pyrazole Core: Compounds containing the amino-pyrazole structure are often classified as skin and eye irritants.[1][2] They may also cause respiratory irritation.[1][3][4]

  • Diethylamino (Tertiary Amine) Group: The diethylamino moiety classifies the molecule as a tertiary amine. Amines are organic bases that can be corrosive, causing severe skin burns and eye damage.[5] They are often harmful to aquatic life and should not be released into the environment.[6] Furthermore, amines can have strong, noxious odors and should be handled in well-ventilated areas.[7]

Based on this analysis, all waste containing 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine must be treated as hazardous chemical waste . The table below summarizes the inferred hazard profile that dictates the necessary handling and disposal precautions.

Hazard Category Inferred Risk Based on Chemical Structure Rationale & Primary Sources
Acute Toxicity / Irritation Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Based on SDS data for similar amino-pyrazoles.[1][2][4]
Corrosivity Potential for corrosive properties, particularly to skin and eyes.The diethylamine functional group is a known corrosive.[5]
Environmental Hazard Toxic to aquatic life.Amines as a class can cause significant harm to aquatic ecosystems.[6]
Reactivity Reacts with acids and strong oxidizing agents.As a base, it will react exothermically with acids. Amines are incompatible with strong oxidizers.[6][8]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, all personnel must be equipped with the appropriate PPE to mitigate the risks identified above. Adherence to these standards is mandatory.[9]

PPE Item Specification Justification
Eye & Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, irritation, and potential burns.[5]
Body Protection Laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors, which may cause respiratory irritation.[3]

Section 3: The Core Disposal Protocol: A Step-by-Step Guide

The only acceptable method for disposing of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is through a licensed hazardous waste management company.[3] Under no circumstances should this chemical or its containers be disposed of in the general trash or down the sanitary sewer.[7]

Experimental Protocol: Waste Handling and Disposal

Step 1: Waste Identification and Segregation

  • 1.1 Classify all materials contaminated with 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine as hazardous waste. This includes pure unused product, reaction residues, and contaminated lab materials (e.g., pipette tips, gloves, absorbent paper).[10]

  • 1.2 Maintain a dedicated, closed waste container for this specific waste stream.

  • 1.3 Causality: This compound must be segregated from other waste streams, particularly acidic waste, to prevent dangerous exothermic reactions.[11] It must also be kept separate from strong oxidizing agents to avoid unpredictable and potentially explosive reactions.[8]

Step 2: Containment and Container Management

  • 2.1 Select a waste container made of a material compatible with organic amines (e.g., high-density polyethylene - HDPE). The container must be in good condition, free from leaks, and have a tightly sealing lid.[10][12]

  • 2.2 Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10][13]

  • 2.3 The label must clearly state:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine"

    • The primary hazards: "Corrosive," "Toxic," "Environmental Hazard"

    • The date waste accumulation began.[10]

  • 2.4 Keep the waste container closed at all times except when adding waste.[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • 3.1 Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • 3.2 The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • 3.3 Ensure the SAA has secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.

Step 4: Arranging for Final Disposal

  • 4.1 Once the waste container is full, or within one year of the accumulation start date, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • 4.2 Causality: Professional disposal services will use high-temperature incineration or other approved methods to destroy the chemical, preventing its release into the environment.[3][14] This "cradle-to-grave" approach is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) to ensure responsible management.[14][15]

Section 4: Emergency Procedures - Spills & Exposures

Spill Response:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated; if necessary, work from upwind of the spill.[16]

  • Wearing the full PPE detailed in Section 2, contain the spill using an inert absorbent material such as vermiculite, sand, or dry earth.[10][16] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Carefully sweep or scoop the absorbed material into your labeled hazardous waste container.[10]

  • Decontaminate the spill area and all tools used for cleanup.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate specialist medical attention.[1][16]

  • Skin Contact: Drench the affected skin with running water for at least 10-15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[1][16]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][16]

Section 5: Disposal Decision Workflow

The following diagram illustrates the mandatory decision-making process for the disposal of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine waste.

G gen Waste Generation (Contaminated materials or unused product) assess Hazard Assessment: Treat as Hazardous Waste (Corrosive, Toxic, Environmental) gen->assess Step 1 drain Pour Down Drain? gen->drain trash Place in General Trash? gen->trash segregate Segregate Waste (Keep away from acids and strong oxidizers) assess->segregate Step 2 contain Contain & Label (Sealed, compatible container with full hazardous waste label) segregate->contain Step 3 store Store in SAA (Secondary containment, closed lid) contain->store Step 4 dispose Final Disposal (via EHS or Licensed Contractor) store->dispose Step 5 no1 NO! (Aquatic Toxin) drain->no1 no2 NO! (Hazardous Chemical) trash->no2

Caption: Disposal Decision Workflow for Hazardous Amine Waste.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov. [Link]

  • Maren, A. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from aspr.hhs.gov. [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from vanderbilt.edu. [Link]

  • Stuart, R. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. [Link]

  • Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from epa.gov. [Link]

  • Environmental Protection Agency (EPA). (2024, March 25). Learn the Basics of Hazardous Waste. Retrieved from epa.gov. [Link]

  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from oreate.com. [Link]

  • Johnson, W., et al. (2017). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology. [Link]

  • Environmental Protection Agency (EPA). (2024, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. [Link]

  • Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management? YouTube. [Link]

  • Angene Chemical. (n.d.). N-(3,4-dihydro-2H-pyran-2-ylmethyl)pyrazol-4-amine. Retrieved from angenechemical.com. [Link]

  • ChemSRC. (2024, January 11). MSDS of 1-ethyl-1H-pyrazol-4-amine. Retrieved from chemsrc.com. [Link]

  • Alligare. (n.d.). SAFETY DATA SHEET. Retrieved from alligare.com. [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from iu.edu. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. PubChem Compound Database. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from collectandrecycle.com. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu. [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from reed.edu. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate. PubChem Compound Database. [Link]

  • ChemicalRegister.com. (n.d.). [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS No. 1152841-06-9) Suppliers. Retrieved from chemicalregister.com. [Link]

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling and disposal of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine (CAS No. 1152841-43-4). As a substituted pyrazole with a diethylaminoethyl side chain, this compound requires a handling protocol that respects the potential hazards of both the heterocyclic pyrazole core and the corrosive nature of the amine functional group. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal and environmental protection.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific, comprehensive toxicological profile for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is not extensively documented in publicly available literature, a robust safety plan can be developed by examining its structural components. The molecule is a composite of a pyrazole ring and an amine side chain, both of which have well-characterized hazards.

  • Pyrazole Core: The parent compound, pyrazole, is a known skin and strong eye irritant that is harmful if swallowed.[1][2][3] It may also cause respiratory irritation.[3] Animal studies have indicated potential for liver toxicity (hepatotoxicity) at high doses.[1]

  • Amine Functional Group: Amines as a chemical class can be corrosive and harmful.[4] A safety data sheet for a similar substituted pyrazole amine, [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine, classifies it as a corrosive liquid.[5] Safe handling of amines necessitates robust PPE to prevent skin burns, eye damage, and respiratory tract irritation.[4][5]

Based on this analysis, it is imperative to handle 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine as a substance that is potentially corrosive, a severe skin and eye irritant, harmful if ingested or inhaled, and a possible target organ toxin.

Hazard CategoryPotential RiskRationale based on Structural Analogs
Skin Contact Severe irritation, potential for chemical burns.Pyrazole is a skin irritant[2][3]; amines are often corrosive.[5]
Eye Contact Serious eye damage, potential for irreversible harm.Pyrazole is a strong eye irritant[1]; amines can cause severe eye damage.[5]
Inhalation Irritation of the respiratory tract.Pyrazole derivatives can cause respiratory irritation.[3]
Ingestion Harmful, potential for systemic toxicity.Pyrazole is classified as harmful if swallowed.[2][3]
Organ Toxicity Potential for liver toxicity.Pyrazole has demonstrated hepatotoxic effects in animal studies.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following protocol should be considered the minimum standard for handling this compound.

Respiratory Protection

All handling of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This engineering control is the primary defense against inhaling potentially harmful mists or vapors. In the event of an emergency, such as a large spill outside of containment, a self-contained breathing apparatus (SCBA) must be available for response personnel.[5]

Eye and Face Protection

Given the high risk of severe eye damage, robust protection is critical.

  • Minimum Requirement: Tightly fitting chemical safety goggles that meet ANSI Z87.1 or EN 166 standards.[2]

  • Recommended Practice: For tasks involving larger quantities or a higher risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.[6][7]

Contact lenses should not be worn when handling this chemical, as they can trap corrosive vapors against the eye and hinder emergency flushing procedures.[7] An emergency eyewash station must be readily accessible and tested regularly.[5][7]

Hand Protection

Double-gloving is recommended to provide maximum protection and to allow for safe removal of the outer glove if contamination occurs.

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A chemical-resistant glove with a longer cuff. Neoprene or PVC gloves are good candidates, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times against amines and heterocyclic compounds.[6]

Gloves must be inspected for any signs of degradation or puncture before each use. Hands should be washed thoroughly with soap and water after removing gloves.[7]

Body Protection

A flame-resistant lab coat is the minimum requirement. For procedures with a significant risk of splashing, a chemical-resistant apron or coveralls (such as Tychem®) should be worn over the lab coat.[6] Full-length pants and closed-toe shoes are mandatory; shoes should be made of a non-porous, chemical-resistant material.[8]

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Safe Handling Workflow

The following step-by-step process ensures a systematic and safe approach to working with the compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.